Geranyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E)-1-chloro-3,7-dimethylocta-2,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAUCMCTKPXDIY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCl)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063494, DTXSID301316702 | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5389-87-7, 4490-10-2 | |
| Record name | Geranyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5389-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3,7-dimethylocta-2,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Geranyl chloride synthesis from geraniol protocol
An In-depth Technical Guide to the Synthesis of Geranyl Chloride from Geraniol (B1671447)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established methodologies for the synthesis of this compound from geraniol. It includes detailed experimental protocols, comparative data on reaction conditions and yields, and visual representations of the chemical transformations and experimental workflows. The information is intended to serve as a practical resource for chemists in research and development.
Introduction
This compound is a valuable synthetic intermediate in the production of various fine chemicals, including fragrances, pharmaceuticals, and insect control agents.[1] The conversion of the primary allylic alcohol, geraniol, to this compound is a fundamental transformation in organic synthesis.[2] A key challenge in this synthesis is to prevent allylic rearrangement, which can lead to the formation of linalyl chloride as an impurity.[3] This guide details several protocols that have been developed to achieve this conversion with high yield and selectivity.
Comparative Data of Synthesis Protocols
The following table summarizes the quantitative data from various established protocols for the synthesis of this compound from geraniol, allowing for easy comparison of their efficiencies and conditions.
| Method | Chlorinating Agent/Reagent System | Solvent(s) | Temperature | Reaction Time | Yield (%) | Key Features |
| Appel Reaction | Triphenylphosphine (B44618) / Carbon Tetrachloride | Carbon Tetrachloride, Pentane (B18724) | Reflux (CCl4) | 1 hour | 75-81% | Mild, neutral conditions; avoids allylic rearrangement.[3] |
| Corey-Kim/Stang Reaction Variant | Methyllithium (B1224462), p-Toluenesulfonyl Chloride, Lithium Chloride | Diethyl ether, Hexamethylphosphoric triamide (HMPA) | 0°C to RT | 18-22 hours | 82-85% | High yield of pure product.[4][5] |
| Vilsmeier-Haack Reagent Variant | Chlorodimethylformiminium Chloride (from Phosgene (B1210022) and DMF) | Non-reactive solvents (e.g., Toluene (B28343), Hexane) | 0-80°C | Several hours | 98% (technical) | Economical for commercial scale; high purity and yield.[1] |
| Methanesulfonyl Chloride Method | Methanesulfonyl Chloride, Lithium Chloride | N,N-Dimethylformamide (DMF), 2,4,6-Collidine | 0°C | Not specified | High | Yields a pure product without rearrangement.[3][5] |
| Traditional Chlorinating Agents | Thionyl Chloride/Pyridine; PCl3; PCl5 | Various (e.g., Petroleum ether) | Various | Not specified | Variable | Often produce mixtures of geranyl and linalyl chloride.[3] |
Experimental Protocols
Protocol 1: Synthesis via Triphenylphosphine and Carbon Tetrachloride
This procedure is a reliable method that operates under mild, neutral conditions, effectively preventing the common issue of allylic rearrangement.[3]
Methodology:
-
Apparatus Setup: A dry 300 mL three-necked flask is equipped with a magnetic stirring bar and a reflux condenser fitted with a drying tube.
-
Reagent Charging: The flask is charged with 90 mL of dry carbon tetrachloride and 15.42 g (0.1001 mole) of geraniol.
-
Reaction Initiation: To this solution, 34.09 g (0.1301 mole) of triphenylphosphine is added.
-
Reaction Conditions: The stirred reaction mixture is heated under reflux for 1 hour.
-
Work-up and Isolation:
-
The mixture is cooled to room temperature, and 100 mL of dry pentane is added. Stirring is continued for an additional 5 minutes.
-
The precipitated triphenylphosphine oxide is removed by filtration and washed with 50 mL of pentane.
-
The combined filtrate is concentrated using a rotary evaporator at room temperature.
-
The residue is distilled under reduced pressure (0.4 mm) to yield 13.0–14.0 g (75–81%) of pure this compound. Boiling point: 47–49°C at 0.4 mm Hg.[3]
-
Protocol 2: Synthesis via Methyllithium, p-Toluenesulfonyl Chloride, and Lithium Chloride
This protocol offers a high-yield route to pure this compound.[4][5]
Methodology:
-
Apparatus Setup: A dry 1 L three-necked, round-bottomed flask is equipped with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Initial Solution: The flask is charged with 15.4 g (0.100 mole) of geraniol, 35 mL of dry hexamethylphosphoric triamide (HMPA), and 100 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Formation of Alkoxide: The solution is cooled to 0°C in an ice bath. 63 mL (0.1 mole) of 1.6 M methyllithium in ether is added dropwise over 30 minutes to form the lithium alkoxide.[4]
-
Formation of Tosylate: A solution of 20.0 g (0.105 mole) of p-toluenesulfonyl chloride in 100 mL of anhydrous ether is added over 30 minutes to the stirred reaction mixture at 0°C.
-
Chloride Displacement: After the addition of tosyl chloride is complete, 4.2 g (0.0990 mole) of anhydrous lithium chloride is added.[5]
-
Reaction Completion: The reaction mixture is warmed to room temperature and stirred for 18–20 hours.
-
Work-up and Purification:
-
100 mL of ether is added, followed by 100 mL of water.
-
The layers are separated, and the organic phase is washed four times with 100 mL portions of water, and once with 100 mL of saturated sodium chloride solution.
-
The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed on a rotary evaporator.
-
The crude product is distilled through a 20-cm Vigreux column to yield 14.1–14.6 g (82–85%) of this compound. Boiling point: 78–79°C at 3.0 mm Hg.[4][5]
-
Protocol 3: Synthesis using Chlorodimethylformiminium Chloride
This method is particularly suited for larger-scale industrial applications due to its efficiency and the high purity of the resulting product.[1]
Methodology:
-
Reagent Preparation: Chlorodimethylformiminium chloride is prepared by reacting N,N-dimethylformamide with phosgene gas in a non-reactive solvent like toluene or hexane.[1]
-
Reaction Setup: The pre-formed chlorodimethylformiminium chloride solution is placed in a reactor.
-
Addition of Geraniol: 310 g (2.0 moles) of geraniol (92% pure) is added to the reactor over a period of 35-40 minutes. The temperature is maintained between 20°C and 40°C, potentially using an ice-water bath to moderate the reaction.[1]
-
Reaction Monitoring: The solution is stirred for several hours. The reaction progress can be monitored by vapor phase chromatography to check for unreacted geraniol.
-
Completion and Isolation: If necessary, a small additional amount of the chlorinating agent can be added to drive the reaction to completion. The final product is then recovered from the reaction mixture, yielding a technical grade product in approximately 98% yield.[1]
Diagrams
Chemical Reaction Pathways
Caption: Reaction schemes for the synthesis of this compound.
General Experimental Workflow
Caption: A generalized workflow for this compound synthesis.
References
- 1. US4006196A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 2. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Geranyl Chloride for Researchers and Drug Development Professionals
Introduction
Geranyl chloride, a monoterpene chloride, is a versatile reagent and a key building block in organic synthesis. Its utility extends to the preparation of a variety of valuable compounds, from fragrances to complex natural products and potential therapeutic agents. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed synthesis protocols, reactivity, and the biological significance of its derivatives, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is systematically named (2E)-1-chloro-3,7-dimethylocta-2,6-diene. Below is a summary of its key identifiers and physicochemical properties.
| Property | Value | Reference(s) |
| CAS Number | 5389-87-7 | [1] |
| Molecular Formula | C₁₀H₁₇Cl | [1] |
| Molecular Weight | 172.69 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 0.931 g/mL at 25 °C | [1] |
| Boiling Point | 102-104 °C at 12 mmHg | [1] |
| Refractive Index | n20/D 1.4808 | [1] |
| Solubility | Insoluble in water | [2] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the conversion of geraniol (B1671447). The choice of method often depends on the desired purity, yield, and tolerance of the starting material to the reaction conditions.
Method 1: Synthesis from Geraniol using Triphenylphosphine (B44618) and Carbon Tetrachloride
This method is known for its mild and essentially neutral reaction conditions, which helps in preventing allylic rearrangements that are common in other methods.
Materials:
-
Geraniol (distilled, dried over potassium carbonate)
-
Triphenylphosphine
-
Carbon tetrachloride (dried over magnesium sulfate (B86663) and distilled from phosphorus pentoxide)
-
Pentane (B18724) (dry)
-
Three-necked flask, reflux condenser, magnetic stirrer, rotary evaporator, distillation apparatus.
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.42 g (0.1001 mole) of geraniol in 90 ml of carbon tetrachloride.[1]
-
To this solution, add 34.09 g (0.1301 mole) of triphenylphosphine.[1]
-
Heat the stirred reaction mixture to reflux and maintain for 1 hour.[1]
-
Allow the mixture to cool to room temperature.
-
Add 100 ml of dry pentane and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.[1]
-
Filter the precipitate and wash it with 50 ml of pentane.[1]
-
Combine the filtrates and remove the solvent using a rotary evaporator under water aspirator pressure at room temperature.[1]
-
Distill the residue to obtain this compound. The expected yield is between 75-81%.[1]
Method 2: Synthesis via Telomerization of Prenyl Chloride and Isoprene (B109036)
This catalytic method offers an alternative route for the synthesis of this compound.
Materials:
-
Prenyl chloride
-
Isoprene
-
Solid acid catalyst (e.g., SO₄²⁻/Fe₂O₃)
-
Cyclohexane (solvent)
Optimized Reaction Conditions:
-
Weight ratio of Catalyst:Isoprene = 1:30
-
Weight ratio of Cyclohexane:Isoprene = 1:0.8
-
Reaction Temperature: 18°C
-
Reaction Time: 2 hours
Under these optimized conditions, the conversion of isoprene is approximately 18.3%, with a selectivity for this compound of about 75.2%.[3]
Chemical Reactivity and Synthetic Applications
This compound is an allylic halide, making it susceptible to nucleophilic substitution reactions through both Sₙ1 and Sₙ2 pathways. The reaction mechanism is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.[4] The departure of the chloride ion can lead to the formation of a resonance-stabilized allylic carbocation, which is a key intermediate in Sₙ1 reactions.[4]
Its reactivity makes it a valuable precursor in the synthesis of a variety of compounds:
-
Natural Products: this compound is a starting reagent in the synthesis of moenocinol, manoalide, and seco-manoalide analogs.[5][6]
-
Phenolic Compounds: It is used in the synthesis of 2-methyl-6-geranylphenol.[5][6]
-
Cross-Coupling Reactions: this compound undergoes palladium-catalyzed cross-coupling reactions with organogold(I) phosphanes.[5]
Biological Significance and Drug Development Context
While this compound itself is primarily a synthetic intermediate, its parent compound, geraniol, and its derivatives have garnered significant interest in the scientific community for their biological activities. This provides a strong rationale for using this compound as a scaffold in the development of new therapeutic agents.
Anticancer and Anti-inflammatory Potential of Geraniol
Geraniol has been shown to exhibit anti-inflammatory and anticancer properties by modulating various signaling pathways.[4][5][7] It can induce apoptosis and cell cycle arrest in cancer cells.[4] Key molecular targets include NF-κB, PI3K/Akt, and STAT3.[7][8] The anti-inflammatory effects of geraniol are attributed to its ability to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
Derivatives of geraniol have also shown promise. For instance, geranyl isovalerate has demonstrated anticancer activity against colorectal cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins and caspases.[2]
Safety and Handling
This compound is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. In case of contact, flush the affected area with plenty of water.[7]
Conclusion
This compound is a valuable and reactive intermediate with significant applications in organic synthesis. Its role as a precursor to biologically active molecules, particularly in the context of cancer and inflammation research, makes it a compound of high interest for drug development professionals. A thorough understanding of its synthesis, reactivity, and the biological activities of its derivatives is crucial for leveraging its full potential in the creation of novel therapeutics.
References
- 1. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 2. Evaluation of the Anticancer Properties of Geranyl Isovalerate, an Active Ingredient of Argyreia nervosa Extract in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Efficiencies of Geraniol as an Anti-Inflammatory, Antioxidant, and Antibacterial, Natural Agent Against Methicillin-Resistant Staphylococcus aureus Infection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings [mdpi.com]
Reactivity and mechanism of Geranyl chloride with nucleophiles
An in-depth technical guide on the reactivity and mechanism of Geranyl Chloride with nucleophiles for researchers, scientists, and drug development professionals.
Introduction
This compound ((2E)-1-chloro-3,7-dimethylocta-2,6-diene) is a monoterpene and a versatile synthetic intermediate in the production of various fine chemicals, fragrances, and pharmaceuticals. As a primary allylic halide, its reactivity is characterized by a susceptibility to nucleophilic substitution reactions that can proceed through distinct mechanistic pathways. Understanding the factors that govern these pathways is critical for controlling product distribution and optimizing synthetic strategies.
This guide provides a comprehensive overview of the reactivity and mechanisms of this compound with a range of nucleophiles. It details the interplay between SN1 and SN2 pathways, the influence of reaction conditions, and provides experimental frameworks for synthetic applications.
Core Mechanisms of Nucleophilic Substitution
This compound's status as an allylic halide allows it to undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) mechanisms. The operative pathway is highly dependent on the nucleophile's strength, solvent polarity, and reaction conditions.[1]
The SN1 Pathway
The SN1 mechanism is a two-step process initiated by the departure of the chloride leaving group to form a planar, allylic carbocation intermediate.[1] This carbocation is significantly stabilized by resonance, which delocalizes the positive charge across two carbon atoms. The nucleophile then attacks the carbocation, a process that can occur at either electrophilic carbon, potentially leading to a mixture of products. Due to the stability of this intermediate, SN1 reactions are prominent for this compound, especially in polar protic solvents which can solvate and stabilize the carbocation.[1][2]
The SN2 Pathway
In the SN2 mechanism, the reaction occurs in a single, concerted step. The nucleophile attacks the carbon atom bearing the chloride, and the leaving group departs simultaneously.[1] This pathway is favored by strong nucleophiles and polar aprotic solvents.[3] For this compound, the SN2 reaction typically leads to the direct replacement of the chloride with the nucleophile without rearrangement, preserving the original carbon skeleton.
Caption: Competing SN1 and SN2 pathways for this compound.
The Resonance-Stabilized Geranyl Carbocation
The stability of the geranyl carbocation is a key factor favoring the SN1 pathway. The positive charge is shared between the primary (C1) and tertiary (C3) carbons of the allylic system. This delocalization lowers the activation energy for carbocation formation. Nucleophilic attack can occur at either C1, yielding the thermodynamically favored geranyl derivative, or at C3, leading to the rearranged linalyl derivative.
Caption: Formation and resonance stabilization of the geranyl carbocation.
Quantitative Data on Reactivity
The choice of nucleophile and solvent profoundly impacts reaction rates and product distribution. Subtle structural changes in this compound derivatives can also significantly affect their electrophilicity due to both steric and long-range electronic effects.[4][5]
Table 1: Nucleophilic Substitution Product Yields
| Nucleophile | Reagent | Solvent | Conditions | Product(s) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Cyanide (CN⁻) | KCN | Ethanol | Reflux | Geranyl Nitrile | Good (unspecified) | [1] |
| Azide (B81097) (N₃⁻) | NaN₃ | DMF | RT | Geranyl Azide | 83% (average) | [6] |
| Iodide (I⁻) | NaI | Acetone | RT | Geranyl Iodide | Good (unspecified) | [1] |
| Carboxylate | RCOONa | Phase Transfer | RT | Geranyl Ester | >90% (enzymatic) | [7] |
| Water (H₂O) | H₂O/Ethanol | Reflux | Geraniol (B1671447), Linalool | Varies |[1] |
Note: Quantitative data for direct chemical substitutions are often reported qualitatively ("good," "high yield"). Enzymatic methods often provide higher, more specific yields.
Reactions with Specific Classes of Nucleophiles
O-Nucleophiles: Solvolysis and Esterification
In polar protic solvents like water or alcohols (solvolysis), this compound readily undergoes SN1 reactions.[1][2] The solvent acts as the nucleophile, leading to the formation of geraniol and its rearranged isomer, linalool. For synthetic purposes, carboxylate nucleophiles are used to form geranyl esters, which are valuable fragrance compounds.[7] These reactions are often performed with a carboxylate salt (e.g., sodium acetate) in a polar aprotic solvent to favor the SN2 pathway and minimize rearrangement.
N-Nucleophiles: Azides and Amines
The azide ion (N₃⁻) is an excellent nucleophile that reacts efficiently with this compound, typically via an SN2 mechanism in solvents like DMF, to produce geranyl azide.[6][8] Geranyl azide is a useful intermediate for introducing nitrogen-containing functionalities, for instance, through "click" chemistry or reduction to geranylamine.[8]
C-Nucleophiles: Cyanide
Reaction with cyanide salts, such as KCN in ethanol, extends the carbon chain by one, yielding geranyl nitrile.[1] This reaction can proceed through a mixture of SN1 and SN2 pathways, characteristic of allylic halides.[1] The resulting nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Halide Nucleophiles: The Finkelstein Reaction
This compound can be converted to other geranyl halides, such as geranyl iodide, through the Finkelstein reaction.[1] This involves treating this compound with an excess of sodium iodide in acetone. The reaction is an equilibrium process driven to completion by the precipitation of sodium chloride, which is insoluble in acetone. Geranyl iodide is often more reactive in subsequent coupling reactions.[1]
Experimental Protocols
General Protocol for Nucleophilic Substitution
A generalized procedure for reacting this compound with a nucleophile involves the dissolution of the nucleophilic agent and this compound in an appropriate solvent. The reaction is monitored for completion, followed by an aqueous workup to remove salts and unreacted nucleophile, and purification of the product.
References
- 1. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long-Range Reactivity Modulations in this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioproduction of Geranyl Esters by Integrating Microbial Biosynthesis and Enzymatic Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Geranyl Chloride: A Comprehensive Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical information on the safe handling, storage, and potential hazards of Geranyl chloride. The following sections detail its physical and chemical properties, toxicological data, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a combustible liquid that is insoluble in water.[1] It is recognized as a versatile synthesizing reagent in organic chemistry.[2][3] Key quantitative data regarding its properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇Cl | [3][4][5] |
| Molecular Weight | 172.69 g/mol | [3][6] |
| Boiling Point | 102-104 °C at 12 mmHg | |
| Density | 0.931 g/mL at 25 °C | |
| Flash Point | 90 °C (194 °F) - closed cup | |
| Refractive Index | n20/D 1.4808 | |
| Vapor Pressure | 0.1±0.4 mmHg at 25°C | [4] |
| LogP | 4.76 | [4] |
| Storage Temperature | 2-8°C | [4][5] |
Toxicological Data and Hazard Identification
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[6] It is also very toxic to aquatic organisms and may have long-term adverse effects on the aquatic environment.[1]
Hazard Classifications:
-
Skin Irritation: Category 2[7]
-
Eye Irritation: Category 2[7]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)[7]
Quantitative Toxicity Data:
| Test | Species | Route | Dose/Duration | Effects | Source |
| TDLo (Lowest published toxic dose) | Rat | Oral | 15250 mg/kg/61D-I | Not specified | [4] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified ducted fume hood.[1]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber, tested to EN 374 or equivalent) and a lab coat.[1] Contaminated clothing should be removed and laundered before reuse.
-
Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask for particulates, or an organic vapor cartridge) is necessary.
General Handling Precautions
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Keep containers tightly sealed when not in use.[1]
-
Avoid contact with incompatible materials, such as strong oxidizing agents, strong acids, and bases.[1][8]
-
Use spark-proof tools and avoid sources of ignition as the substance is combustible.[8]
-
Wash hands thoroughly with soap and water after handling.[1]
Storage Requirements
Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations.
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials, including oxidizing agents, strong acids, and bases.[1][8]
-
Protect containers from physical damage and check regularly for leaks.[1]
-
Store away from heat, sparks, and open flames.[8]
-
This compound is light and air-sensitive, so it should be stored accordingly.[1]
-
Do not use brass or copper containers or stirrers.[1]
Emergency Procedures
Spills and Leaks
-
Minor Spills:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a labeled, sealed container for proper waste disposal.
-
Clean the spill area with soap and water, and prevent runoff from entering drains.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact the institution's emergency response team and environmental health and safety department.
-
Prevent entry into the contaminated area.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[11]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: this compound is combustible and may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride, upon combustion. Containers may explode when heated.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Experimental Protocols
The following are generalized experimental protocols that should be adapted and validated for this compound by qualified personnel.
Protocol for Determination of Flash Point (Closed-Cup Method)
This protocol is based on the Pensky-Martens closed-cup method.[11][12]
-
Apparatus: Pensky-Martens closed-cup flash point tester.
-
Procedure: a. Pour the this compound sample into the test cup to the marked level. b. Place the cup in the tester and secure the lid. c. Insert a calibrated thermometer and stirrer. d. Heat the sample at a rate of approximately 5-6°C per minute while continuously stirring. e. As the temperature approaches the expected flash point (90°C), reduce the heating rate to 1-2°C per minute. f. At regular temperature intervals (e.g., every 1°C), apply the test flame by dipping it into the vapor space of the cup for one second. g. The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash. h. Record the temperature and correct for atmospheric pressure.
Protocol for Assessment of Skin Irritation (In Vitro Method)
This protocol is based on the use of a reconstructed human epidermis (RhE) model, an alternative to animal testing.[13]
-
Materials: Reconstructed human epidermis (RhE) tissue models, appropriate culture medium, this compound, positive control (e.g., 5% Sodium Dodecyl Sulfate), negative control (e.g., phosphate-buffered saline).
-
Procedure: a. Pre-incubate the RhE tissues in a multi-well plate with the provided culture medium. b. Remove the medium and topically apply a known amount of this compound to the surface of the tissue. Treat other tissues with the positive and negative controls. c. Incubate for a specified exposure time (e.g., 60 minutes). d. After exposure, thoroughly rinse the tissues to remove the test substance. e. Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours). f. Assess cell viability using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. g. Compare the cell viability of the this compound-treated tissues to the negative control. A significant reduction in viability indicates skin irritation potential.
Protocol for Stability and Decomposition Analysis
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions, based on EMA guidelines.[14] The identification of degradation products would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS).[15]
-
Stress Conditions:
-
Thermal Stress: Store samples of this compound at elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period (e.g., 1, 2, 4 weeks).
-
Photostability: Expose samples to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) for a specified duration. A dark control should be stored under the same conditions.
-
Oxidative Stress: Store samples in the presence of an oxidizing agent (e.g., a dilute solution of hydrogen peroxide) for a set time.
-
-
Sample Analysis: a. At each time point, withdraw an aliquot of the stressed sample. b. Dilute the sample in a suitable solvent (e.g., hexane). c. Analyze the sample by GC-MS to separate and identify the parent compound and any degradation products. d. Quantify the amount of this compound remaining and the amount of each degradation product formed.
-
Data Evaluation: a. Determine the rate of degradation under each stress condition. b. Identify the major degradation products and propose a degradation pathway.
Visualizations
The following diagrams illustrate key logical workflows and relationships for the safe handling and understanding of this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Chemical incompatibility of this compound.
Caption: Generalized experimental workflow for stability testing.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. scielo.br [scielo.br]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS#:5389-87-7 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C10H17Cl | CID 6372219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Cleveland open-cup method - Wikipedia [en.wikipedia.org]
- 9. A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. United States regulatory requirements for skin and eye irritation testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aidic.it [aidic.it]
- 12. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 13. invitrointl.com [invitrointl.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. This compound | 5389-87-7 | Benchchem [benchchem.com]
The Genesis of a Terpene Halide: An In-depth Technical Guide to the Discovery and Historical Context of Geranyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl chloride, a monoterpene chloride, serves as a pivotal intermediate in the synthesis of a diverse array of fine chemicals, pharmaceuticals, and agrochemicals. Its discovery and the subsequent development of its synthetic routes are intrinsically linked to the broader history of terpene chemistry, a field that blossomed from the study of essential oils in the 19th century. This technical guide provides a comprehensive overview of the historical context surrounding the synthesis of this compound, detailed experimental protocols for key synthetic methods, a comparative analysis of quantitative data, and visualizations of synthetic pathways and experimental workflows.
Historical Context: From Essential Oils to Targeted Synthesis
The story of this compound begins with the foundational work on terpenes by chemists like Otto Wallach in the late 19th century. Early investigations into the components of essential oils, such as geraniol (B1671447), laid the groundwork for understanding the reactivity of these allylic alcohols.
The first documented attempts to synthesize this compound emerged from the desire to understand the structure and reactivity of geraniol. In 1871, Jacobsen reported the reaction of geraniol with hydrogen chloride, though the product was not fully characterized and likely impure. Later, in 1896, Tiemann and Schmidt described the formation of this compound from geraniol using phosphorus trichloride. These early methods often resulted in a mixture of isomers, including the rearranged product linalyl chloride, which proved difficult to separate.
The 20th century saw significant advancements in synthetic methodology, driven by the need for pure this compound for various applications. The development of milder and more selective reagents became a key focus. A notable milestone was the application of the Appel reaction, using triphenylphosphine (B44618) and carbon tetrachloride, which offered a way to convert geraniol to this compound with minimal rearrangement. Further refinements, such as the use of p-toluenesulfonyl chloride followed by lithium chloride, provided high yields of the desired product. These developments transformed the synthesis of this compound from a challenging academic exercise into a reliable and scalable industrial process.
Comparative Analysis of Synthetic Methods
The synthesis of this compound has evolved significantly, with various methods offering trade-offs in terms of yield, purity, reaction conditions, and substrate scope. The following tables summarize the quantitative data for some of the most common synthetic approaches.
| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Key Observations | Reference |
| Direct Halogenation | Geraniol | Hydrogen Chloride (HCl) in Toluene | 100°C | Variable | Often produces a mixture of geranyl and linalyl chloride.[1] | Organic Syntheses |
| Phosphorus Halides | Geraniol | Phosphorus Trichloride (PCl₃) or Pentachloride (PCl₅) in Petroleum Ether | Not specified | Not specified | Also prone to forming isomeric mixtures.[1] | Organic Syntheses |
| Appel Reaction | Geraniol | Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) | Reflux in CCl₄, 1 hour | 75-81 | Mild, neutral conditions; minimizes allylic rearrangement.[1] | Organic Syntheses |
| Sulfonate Displacement | Geraniol | 1. Methyllithium (B1224462) (MeLi)2. p-Toluenesulfonyl chloride (TsCl)3. Lithium chloride (LiCl) | 0°C to room temperature, 18-20 hours | 82-85 | High yield of pure product.[2] | Organic Syntheses |
| Vilsmeier-Haack Type | Geraniol | Chlorodimethylformiminium chloride | 20-40°C | 98 (technical) | High purity and yield, suitable for industrial scale.[3] | US Patent 4,006,196A |
| Allylic Rearrangement | Linalool | Hydrogen Chloride (HCl) in Toluene | 100°C | Not specified | Results in a mixture of chlorides.[1] | Organic Syntheses |
| Telomerization | Isoprene and Prenyl chloride | Solid acid catalyst (SO₄²⁻/Fe₂O₃) | 18°C, 2 hours | 75.2 (selectivity) | Catalytic approach offering an alternative route.[4] | ResearchGate |
Experimental Protocols
Method 1: Synthesis of this compound from Geraniol via the Appel Reaction
This procedure is adapted from Organic Syntheses, a reliable source for detailed and verified experimental methods.[1]
Materials:
-
Geraniol (15.42 g, 0.1001 mol)
-
Triphenylphosphine (34.09 g, 0.1301 mol)
-
Carbon tetrachloride (90 mL), dried
-
Pentane (B18724) (150 mL), dry
Equipment:
-
300-mL three-necked flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Short-path distillation apparatus
-
Rotary evaporator
Procedure:
-
Equip a dry 300-mL three-necked flask with a magnetic stirring bar and a reflux condenser fitted with a Drierite-filled drying tube.
-
Charge the flask with 90 mL of dry carbon tetrachloride and 15.42 g of geraniol.
-
Add 34.09 g of triphenylphosphine to the solution.
-
Heat the stirred reaction mixture under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add 100 mL of dry pentane and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.
-
Filter the precipitate and wash it with 50 mL of pentane.
-
Combine the filtrate and washings, and remove the solvent using a rotary evaporator under water aspirator pressure at room temperature.
-
Distill the residue through a short-path distillation apparatus to yield 13.0–14.0 g (75–81%) of this compound. Boiling point: 47–49°C at 0.4 mm Hg.
Spectroscopic Data:
-
¹H NMR (100 MHz, CCl₄): δ 1.61 and 1.67 (2s, 6H, C=C(CH₃)₂), 1.71 (d, J = 1.4 Hz, 3H, C=C(CH₃)CH₂), 2.05 (m, 4H, 2CH₂), 3.98 (d, J = 8 Hz, 2H, CH₂Cl), 5.02 (m, 1H, CH=C(CH₃)₂), and 5.39 (t of partially resolved m, 1H, C=CHCH₂Cl).[1]
-
IR (liquid film): 845, 1255, and 1665 cm⁻¹.[1]
Method 2: High-Yield Synthesis via Sulfonate Displacement
This procedure, also from Organic Syntheses, provides a high yield of pure this compound.[2]
Materials:
-
Geraniol (15.4 g, 0.100 mol)
-
Dry hexamethylphosphoric triamide (HMPA) (35 mL)
-
Anhydrous diethyl ether (205 mL)
-
Triphenylmethane (50 mg)
-
1.6 M Methyllithium in ether (63 mL, 0.1 mol)
-
p-Toluenesulfonyl chloride (20.0 g, 0.105 mol)
-
Anhydrous lithium chloride (4.2 g, 0.0990 mol)
Equipment:
-
1-L three-necked round-bottomed flask
-
Overhead mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Nitrogen inlet tube
-
Ice bath
-
Rotary evaporator
-
Vigreux column (20-cm)
Procedure:
-
Set up a dry 1-L three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Flush the system with nitrogen and add geraniol, HMPA, 100 mL of diethyl ether, and triphenylmethane.
-
Cool the stirred solution to 0°C with an ice bath.
-
Add the methyllithium solution dropwise over 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride in 100 mL of anhydrous ether over 30 minutes at 0°C.
-
Add anhydrous lithium chloride to the mixture.
-
Warm the reaction mixture to room temperature and stir overnight (18–20 hours).
-
Add 100 mL of ether, followed by 100 mL of water. Separate the layers.
-
Wash the organic phase four times with 100-mL portions of water, then with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) and remove the solvent on a rotary evaporator.
-
Distill the crude product through a 20-cm Vigreux column to yield 14.1–14.6 g (82–85%) of this compound. Boiling point: 78–79°C at 3.0 mm Hg.
Synthetic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical relationships between different synthetic approaches to this compound and a typical experimental workflow.
Caption: Synthetic pathways to this compound from geraniol and linalool.
Caption: Experimental workflow for the Appel reaction synthesis of this compound.
Conclusion
The synthesis of this compound is a classic example of the evolution of synthetic organic chemistry. From early, often crude, methods that yielded impure mixtures, the field has progressed to highly selective and efficient protocols that provide pure this compound in high yields. This progression has been driven by a deeper understanding of reaction mechanisms, particularly the challenges of controlling allylic rearrangements, and the development of novel reagents. The methods detailed in this guide, from the historical context to the modern, high-yield procedures, provide researchers and drug development professionals with a comprehensive understanding of the synthesis of this important chemical intermediate. The choice of synthetic route will ultimately depend on the desired scale, purity requirements, and available resources, with modern methods like the Appel reaction and sulfonate displacement offering superior control and efficiency for laboratory-scale synthesis, while other patented processes may be more suitable for industrial production.
References
Solubility Profile of Geranyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of geranyl chloride in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide employs a predictive approach utilizing Hansen Solubility Parameters (HSP) to forecast the solubility behavior of this compound. This methodology offers valuable insights for solvent selection in synthesis, purification, and formulation development involving this compound.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇Cl | --INVALID-LINK-- |
| Molecular Weight | 172.69 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Density | 0.931 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 102-104 °C at 12 mmHg | --INVALID-LINK-- |
| XLogP3-AA (Lipophilicity) | 4.2 | --INVALID-LINK-- |
The high XLogP3-AA value indicates that this compound is a lipophilic, nonpolar molecule, suggesting a preference for solubility in nonpolar organic solvents.
Predicted Solubility Profile of this compound
The following table presents the predicted solubility of this compound in various organic solvents based on the principle of "like dissolves like," quantified by Hansen Solubility Parameters (HSP). The HSP values for the solvents were obtained from established databases. The HSP for this compound (δD = 16.8, δP = 3.5, δH = 4.3 MPa⁰.⁵) were estimated using a group contribution method based on its molecular structure. The relative energy difference (RED) number was calculated to predict miscibility; a RED number less than 1 suggests high solubility, a number close to 1 indicates partial solubility, and a number significantly greater than 1 suggests poor solubility.
| Solvent | Hansen δD (MPa⁰.⁵) | Hansen δP (MPa⁰.⁵) | Hansen δH (MPa⁰.⁵) | Predicted Solubility |
| Hexane | 14.9 | 0.0 | 0.0 | High |
| Toluene | 18.0 | 1.4 | 2.0 | High |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | Moderate |
| Acetone | 15.5 | 10.4 | 7.0 | Moderate |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | Low |
| Methanol | 15.1 | 12.3 | 22.3 | Low |
Experimental Protocols
This section details the methodologies for the experimental determination of solubility and a common synthetic route for this compound.
Determination of this compound Solubility
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Methods:
-
Visual Miscibility Test (Qualitative):
-
To 1 mL of the selected organic solvent in a clear glass vial, add this compound dropwise (e.g., 10 µL increments).
-
After each addition, cap the vial and vortex for 30 seconds.
-
Visually inspect the solution for any signs of immiscibility, such as cloudiness, phase separation, or the formation of droplets.
-
Continue adding this compound until persistent immiscibility is observed. The approximate volume added before this point gives a qualitative measure of solubility.
-
-
Quantitative Determination using Gas Chromatography (GC):
-
Preparation of Saturated Solution: Add an excess of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel. Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to settle, or centrifuge to separate the undissolved this compound from the saturated solution.
-
Sample Preparation: Carefully extract an aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of the same solvent to bring the concentration within the linear range of the GC detector.
-
GC Analysis: Inject the diluted sample onto a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and a Flame Ionization Detector (FID).
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Create a calibration curve by plotting the peak area from the GC chromatograms against the concentration of the standards. Use the calibration curve to determine the concentration of this compound in the diluted sample, and then back-calculate the solubility in the original saturated solution.
-
Synthesis of this compound from Geraniol (B1671447)
A common and effective method for the synthesis of this compound is the Appel reaction, which utilizes triphenylphosphine (B44618) and carbon tetrachloride.[1]
Materials:
-
Geraniol
-
Triphenylphosphine
-
Carbon tetrachloride (anhydrous)
-
Pentane (B18724) (anhydrous)
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve geraniol in anhydrous carbon tetrachloride.
-
Add triphenylphosphine to the solution.
-
Heat the reaction mixture to reflux and maintain for approximately one hour.
-
Cool the mixture to room temperature.
-
Add anhydrous pentane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the precipitate and wash the solid with additional pentane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude this compound by vacuum distillation.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthesis of this compound via the Appel Reaction.
Logical Workflow for Solubility Determination
Caption: Workflow for Quantitative Solubility Determination.
References
The Central Role of Geranyl Chloride in Terpenoid Synthesis: A Technical Guide
Geranyl chloride, a monoterpenoid halide, serves as a critical and versatile precursor in the synthetic pathways leading to a diverse array of terpenoids. As a stable and reactive allylic chloride, it provides a strategic entry point for the construction of more complex acyclic and cyclic terpene structures, which are of significant interest to the pharmaceutical, fragrance, and materials science sectors. This technical guide delves into the synthesis of this compound, its reaction mechanisms, and its application as a foundational building block in terpenoid chemistry, providing detailed experimental protocols and quantitative data for researchers and drug development professionals.
Synthesis of this compound
This compound can be synthesized from several readily available starting materials, primarily geraniol (B1671447), linalool (B1675412), or myrcene (B1677589). The choice of method often depends on the desired purity, scale, and avoidance of isomeric byproducts like neryl chloride (the cis-isomer) and linalyl chloride (the rearranged isomer).
From Geraniol
Conversion of the primary allylic alcohol geraniol to this compound is a common approach. Several reagents can effect this transformation, with varying degrees of success in preventing allylic rearrangement.
-
With Triphenylphosphine (B44618) and Carbon Tetrachloride: This method, an application of the Appel reaction, is highly effective for converting geraniol to this compound without allylic rearrangement.[1] It proceeds under mild, neutral conditions.[1]
-
With Thionyl Chloride or Phosphorus Halides: Reagents like thionyl chloride (SOCl₂) in pyridine, or phosphorus trichloride (B1173362) (PCl₃)/phosphorus pentachloride (PCl₅) in petroleum ether, can also be used.[1][2] However, these methods often yield mixtures of geranyl and linalyl chlorides, which are challenging to separate.[1]
-
With Methanesulfonyl Chloride and Lithium Chloride: This two-step procedure involves converting geraniol to its mesylate, followed by Sₙ2 displacement with chloride ions, yielding a pure product.[1]
-
With Chlorodimethylformiminium Chloride: Formed from the reaction of N,N-dimethylformamide with phosgene, this reagent provides a high-purity product and is advantageous for large-scale synthesis.[3]
From Linalool
Linalool, a tertiary allylic alcohol, can be converted to this compound through an allylic rearrangement.[1][2] This is typically achieved using hydrogen chloride in toluene (B28343) at elevated temperatures.[1] However, this route often produces a mixture of chlorides.[1]
From Myrcene
The hydrochlorination of myrcene is a commercially significant route.[3][4] The reaction is typically catalyzed by copper(I) chloride and results in a mixture of geranyl, neryl, and linalyl chlorides.[5][6][7] Subsequent reactions often utilize this mixture directly.[5]
Table 1: Comparison of Synthetic Methods for this compound
| Starting Material | Reagent(s) | Typical Yield | Purity/Remarks | Reference(s) |
| Geraniol | Triphenylphosphine, CCl₄ | 75–81% | High purity, no rearrangement. | [1] |
| Geraniol | Chlorodimethylformiminium Chloride | 98% (technical) | High purity, suitable for scale-up. | [3] |
| Geraniol | PCl₃ or PCl₅, Petroleum Ether | Variable | Gives mixtures of geranyl and linalyl chloride. | [1] |
| Linalool | HCl, Toluene | Variable | Allylic rearrangement; yields isomeric mixtures. | [1][2] |
| Myrcene | HCl, CuCl | Variable | Yields a mixture of geranyl, neryl, and linalyl chlorides. | [4][5][6] |
Reaction Mechanisms and Pathways
As an allylic halide, this compound's reactivity is dominated by nucleophilic substitution reactions, which can proceed through both Sₙ1 and Sₙ2 pathways.[2] The departure of the chloride leaving group generates a resonance-stabilized geranyl carbocation.[2] This highly reactive intermediate is central to its role as a precursor, capable of reacting with nucleophiles or undergoing intramolecular cyclization to form a variety of terpene skeletons.[2] This reactivity mirrors its biological analogue, geranyl diphosphate (B83284) (GPP), the universal precursor for monoterpenes in nature.[2][8][9]
This compound as a Precursor in Terpenoid Synthesis
This compound is a cornerstone intermediate for accessing both acyclic and cyclic terpenoids.
Synthesis of Acyclic Terpenoids
Simple nucleophilic substitution reactions allow for the conversion of this compound into a range of valuable acyclic monoterpenoids and their derivatives.
-
Geranyl Esters: Reaction with carboxylate salts, such as sodium acetate (B1210297), readily produces the corresponding esters like geranyl acetate, an important fragrance compound.[4][10]
-
Linalool: The mixture of chlorides derived from myrcene can be reacted with sodium acetate to form linalyl acetate, which is then saponified to yield linalool.[5]
-
Geranyl Ethers and Amines: Alkylation of phenols or coupling with amines expands the range of accessible derivatives. For example, N,N-diethylgeranylamine can be synthesized from myrcene and subsequently used to form other compounds.[7][11]
-
Higher Terpenoids: this compound serves as a C10 building block for larger terpenes. It is a key raw material in the synthesis of geranyl linalool (C20) and geranylgeraniol (B1671449) (C20), which are intermediates for molecules like Vitamin K and certain antitumor agents.[12][13]
Synthesis of Cyclic Monoterpenoids
The geranyl carbocation is prone to intramolecular cyclization, mimicking the action of terpene cyclase enzymes.[14] While chemical cyclizations can be less selective than their enzymatic counterparts, they provide a powerful tool for constructing cyclic frameworks.
-
Bioinspired Cyclization: Geranyl derivatives are key starting materials in bioinspired cyclization cascades.[2] For example, treatment of geranyl acetate with a chlorinating agent in a polar solvent like hexafluoroisopropanol (HFIP) can trigger a chloriranium ion-induced cascade to form monocyclic products with high diastereoselectivity.[2][15][16]
-
Formation of α-Terpineol: Acid-catalyzed rearrangement of geraniol and its derivatives, including the carbocation formed from this compound, is a classic route to the cyclic monoterpenoid α-terpineol.[14][17]
Experimental Protocols
Protocol: Synthesis of this compound from Geraniol
This procedure is adapted from Organic Syntheses and utilizes the Appel reaction for a high-purity product.[1]
Materials:
-
Geraniol (15.42 g, 0.10 mol)
-
Triphenylphosphine (34.09 g, 0.13 mol)
-
Carbon tetrachloride (90 mL), anhydrous
-
Pentane (B18724) (150 mL), dry
Procedure:
-
A dry, 300-mL, three-necked flask is equipped with a magnetic stirrer and a reflux condenser.
-
Charge the flask with carbon tetrachloride (90 mL) and geraniol (15.42 g).
-
Add triphenylphosphine (34.09 g) to the solution.
-
Heat the stirred reaction mixture under reflux for 1 hour.
-
Cool the mixture to room temperature and add dry pentane (100 mL). Continue stirring for 5 minutes.
-
Filter the precipitated triphenylphosphine oxide and wash the solid with an additional 50 mL of pentane.
-
Combine the filtrates and remove the solvent using a rotary evaporator at room temperature.
-
Distill the residue under vacuum (b.p. 47–49 °C at 0.4 mm Hg) to yield pure this compound.
Expected Yield: 13.0–14.0 g (75–81%).[1]
Protocol: Synthesis of Geranyl Acetate from Myrcene Dihydrochloride (B599025) Intermediate
This protocol is conceptualized from patent literature describing the conversion of myrcene-derived chlorides to esters.[10]
Materials:
-
Myrcene dihydrochloride mixture (containing this compound) (500 g)
-
Anhydrous sodium acetate (600 g)
-
Triethylamine (B128534) (15 g)
Procedure:
-
Combine the myrcene dihydrochloride mixture, anhydrous sodium acetate, and triethylamine in a suitable reaction vessel.
-
Heat the mixture to 95 °C with stirring.
-
Maintain the reaction temperature between 95-105 °C for approximately 8 hours, monitoring the reaction progress by gas chromatography.
-
After completion, cool the reaction mixture.
-
Work up the product by washing with water and brine to remove salts and the catalyst.
-
Isolate the organic phase, dry it, and purify by fractional distillation to obtain a mixture of esters, including geranyl acetate.
Expected Yield: The weight yield of geranyl and neryl acetate based on the myrcene content can be over 85%.[10]
Table 2: Synthesis of Terpenoids from this compound
| Product | Reagents/Conditions | Yield | Remarks | Reference(s) |
| Geranyl Acetate | Sodium acetate, triethylamine, 95-105 °C | >85% | Starting from myrcene-derived chloride mixture. | [10] |
| Linalool | 1. Acetic acid, sodium acetate; 2. Saponification | - | Synthesized from the chloride mixture obtained via myrcene hydrochlorination. | [5] |
| α-Terpineol | Ferric chloride, acetonitrile, room temp. | Good to High | Product of isomerization and cyclization. | [14] |
| N,N-Dibutylgeranylamine | Di-n-butylamine, lithium catalyst, 60 °C | 97% | Starting from myrcene. | [7] |
Conclusion
This compound is a linchpin intermediate in synthetic organic chemistry, providing a robust and adaptable platform for the synthesis of a vast range of terpenoids. Its preparation from abundant natural products like geraniol and myrcene, combined with its predictable reactivity through a stabilized carbocation intermediate, makes it an invaluable tool. The ability to control its conversion into acyclic derivatives through nucleophilic substitution or to guide it through complex, bioinspired cyclization cascades underscores its central role in both academic research and the industrial production of high-value chemicals for the pharmaceutical and fragrance industries.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 3. US4006196A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 4. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. EP0012224A1 - Process for the synthesis of fragrant mixtures - Google Patents [patents.google.com]
- 7. US4266087A - Process for preparing a myrcenol, cis-ocimenol mixture substantially free of trans-ocimenol - Google Patents [patents.google.com]
- 8. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis method of Geraniol_Chemicalbook [chemicalbook.com]
- 10. US3062875A - Displacement reactions of myrcene - Google Patents [patents.google.com]
- 11. RU2605423C1 - Method of producing 1-geranyl-2-methylbenzimidazole - Google Patents [patents.google.com]
- 12. Geranyl linalool | 1113-21-9 [chemicalbook.com]
- 13. CN1218918C - The synthetic method of geranyl geraniol - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocol for the Synthesis of a Di-Geranyl Olivetol Analogue
A Note on the Target Compound: Moenocinol
Initial research indicates a discrepancy between the requested synthesis protocol and the established chemical structure of moenocinol. The structure of moenocinol, as cataloged in chemical databases such as PubChem, is a complex polyene alcohol, which is not synthetically accessible from the reaction of geranyl chloride and olivetol (B132274).
The reaction of this compound with olivetol is a classic example of a Friedel-Crafts alkylation, which would be expected to yield mono- or di-geranylated olivetol derivatives. Cannabigerol (CBG), for instance, is the mono-geranylated product of this reaction. The synthesis of a di-geranylated olivetol is a logical extension of this chemistry.
Therefore, this document provides a detailed protocol for the synthesis of 2,4-di-geranyl olivetol , a plausible product from the specified starting materials and a close analogue to other naturally occurring resorcinol (B1680541) derivatives. This protocol is designed for researchers, scientists, and drug development professionals investigating cannabinoid analogues and related compounds.
Application Notes
The synthesis of 2,4-di-geranyl olivetol from olivetol and this compound proceeds via an acid-catalyzed Friedel-Crafts alkylation. This reaction involves the electrophilic attack of the geranyl carbocation on the electron-rich aromatic ring of olivetol.
Reaction Mechanism and Regioselectivity: The hydroxyl groups of olivetol (a 1,3-dihydroxybenzene derivative) are strongly activating and ortho-, para-directing. The initial geranylation is expected to occur at the C2 or C4 positions, which are sterically and electronically favored. To achieve di-substitution, a second geranylation event must occur at another activated position on the ring. The use of an excess of this compound and appropriate catalytic conditions is crucial to drive the reaction towards the di-substituted product over the mono-substituted cannabigerol.
Catalyst Selection: Both Lewis and Brønsted acids can be employed to catalyze this reaction. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or acidic alumina, can facilitate the formation of the geranyl carbocation from this compound. Brønsted acids like p-toluenesulfonic acid (pTSA) are also effective. The choice of catalyst can influence reaction rate and selectivity, with stronger acids potentially leading to side reactions such as cyclization of the geranyl moiety or the formation of undesired isomers.
Stoichiometry and Reaction Control: To favor the formation of the di-geranylated product, this compound should be used in stoichiometric excess (at least 2.2 equivalents relative to olivetol). Using a 1:1 ratio would primarily yield the mono-alkylated product, cannabigerol. Reaction temperature and time are also critical parameters. Higher temperatures may increase the rate of the second alkylation but could also promote the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Data Presentation
The following table summarizes various reported conditions for the related synthesis of Cannabigerol (CBG), which informs the proposed protocol for di-geranyl olivetol. To achieve di-alkylation, a higher ratio of the geranylating agent is necessary.
| Entry | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (Mono-alkylation) | Reference |
| 1 | Olivetol, Geranyl bromide | K₂CO₃ | MTBE | Room Temp | o/n | 30% | US11040932B2[1] |
| 2 | Olivetol, Geraniol (B1671447) | Acidic Alumina | Toluene | 110 °C | 8 h | Not specified | MDPI, Molecules, 2023 |
| 3 | Olivetol, Geraniol | pTSA | Dichloromethane (B109758) | Not specified | Not specified | Not specified | US11040932B2[1] |
| 4 | Olivetol, Geranyl bromide | K₂CO₃, TBAI | Acetone | Room Temp | o/n | 0% | US11040932B2[1] |
Experimental Protocols
Synthesis of this compound from Geraniol
This preliminary step may be necessary if high-purity this compound is not commercially available. This protocol is adapted from established procedures.
Materials:
-
Geraniol (>98%)
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Pentane (B18724), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
Set up a dry, 300 mL three-necked flask equipped with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.
-
Charge the flask with anhydrous carbon tetrachloride (90 mL) and geraniol (15.4 g, 0.1 mol).
-
To this solution, add triphenylphosphine (34.1 g, 0.13 mol) portion-wise while stirring.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction by TLC until the geraniol spot has disappeared.
-
Allow the mixture to cool to room temperature.
-
Add dry pentane (100 mL) to the mixture to precipitate the triphenylphosphine oxide byproduct. Stir for 10 minutes.
-
Filter the precipitate and wash it with an additional portion of cold pentane (50 mL).
-
Combine the filtrates and remove the solvent using a rotary evaporator at room temperature.
-
Purify the resulting crude oil by vacuum distillation (e.g., 47-49 °C at 0.4 mmHg) to yield pure this compound.
Synthesis of 2,4-Di-Geranyl Olivetol
Materials:
-
Olivetol
-
This compound (prepared as above or from a commercial source)
-
p-Toluenesulfonic acid monohydrate (pTSA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel column for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve olivetol (1.80 g, 10 mmol) in anhydrous dichloromethane (100 mL).
-
Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 eq).
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (3.80 g, 22 mmol, 2.2 eq) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The goal is the disappearance of the mono-alkylated intermediate and the appearance of a new, less polar spot corresponding to the di-alkylated product.
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Purification:
-
Purify the crude oil using silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column (can be pre-adsorbed onto a small amount of silica).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure 2,4-di-geranyl olivetol.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2,4-di-geranyl olivetol.
Reaction Pathway
Caption: Friedel-Crafts alkylation of olivetol with this compound.
References
Application Notes and Protocols: Geranyl Chloride in Fragrance and Flavor Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: Geranyl chloride, a monoterpenoid and allylic halide, serves as a pivotal intermediate in the synthesis of a diverse array of compounds for the fragrance and flavor industry. Its chemical structure, (CH₃)₂C=CHCH₂CH₂C(CH₃)=CHCH₂Cl, provides a reactive site for nucleophilic substitution and other transformations, making it a versatile building block for more complex molecules.[1][2] While not typically used directly as a flavor or fragrance component due to its reactivity, its role as a precursor is indispensable. In biological systems, its analog, geranyl diphosphate (B83284) (GPP), is the cornerstone for the biosynthesis of thousands of terpenoids.[1][3] The departure of the chloride leaving group forms a geranyl carbocation, a reactive intermediate that mimics the behavior of GPP in enzymatic reactions, allowing chemists to perform bioinspired syntheses.[1][4]
Applications in Synthesis
This compound is a key starting material for producing various fragrance and flavor chemicals, including terpene alcohols, esters, and ketones.
-
Synthesis of Terpenoid Alcohols and Esters: this compound can be converted to geraniol, a valuable fragrance ingredient with a rose-like scent, although it is more commonly synthesized from geraniol.[5][6] More frequently, it is used to produce geranyl esters, such as geranyl acetate, which possesses a fruity, floral-rose aroma. The process typically involves reaction with a carboxylate salt.
-
Precursor to Key Intermediates: It serves as a crucial reagent in multi-step syntheses. For instance, it is used to produce geranyl acetone (B3395972), an intermediate for the synthesis of farnesol (B120207), a compound with a delicate floral, green odor.[7]
-
Bioinspired Cyclizations: Chemists have utilized geranyl derivatives, including the chloride, as precursors in bioinspired cyclization cascades to create complex terpene-like structures, mimicking the action of terpene synthase enzymes.[1]
-
Synthesis of Other Derivatives: It is a documented starting reagent for synthesizing compounds such as moenocinol, 2-methyl-6-geranylphenol, and analogs of manoalide (B158911) and seco-manoalide.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and application of this compound and its derivatives.
Table 1: Synthesis Yields of this compound
| Starting Material(s) | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Geraniol | Triphenylphosphine (B44618), Carbon Tetrachloride | 75-81% | [8] |
| Geraniol | Methyllithium, p-Toluenesulfonyl chloride, Lithium Chloride | 82-85% | [9] |
| Isoprene, Prenyl chloride | Solid Acid Catalyst (SO₄²⁻/Fe₂O₃) | 75.2% (Selectivity) | |
Table 2: Odor Thresholds of Compounds Derived from Geranyl Precursors
| Compound | Odor Description | Odor Threshold in Air (ng/L) | Reference |
|---|---|---|---|
| Geraniol | Citrus-like, Floral | 14 | [10][11] |
| Nerol (cis-isomer of Geraniol) | Citrus-like, Floral | 60 | [10][11] |
| 8-oxoneryl acetate | - | 8.8 | [10][11] |
| 8-oxonerol | Musty, Fatty | 493 | [10][11] |
| 8-carboxynerol | Fatty, Waxy, Greasy | - | [10][11] |
| 8-carboxygeraniol | Odorless | - |[10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Geraniol
This protocol is adapted from Organic Syntheses and utilizes triphenylphosphine and carbon tetrachloride to achieve a high-purity product.[8]
Materials:
-
Geraniol (0.1001 mole, 15.42 g)
-
Triphenylphosphine (0.1301 mole, 34.09 g)
-
Carbon tetrachloride (90 ml), dried
-
Pentane (B18724) (150 ml), dry
-
300-ml three-necked flask, magnetic stirrer, reflux condenser, drying tube
Procedure:
-
Equip a dry 300-ml three-necked flask with a magnetic stirring bar and a reflux condenser fitted with a Drierite-filled drying tube.
-
Charge the flask with 90 ml of dry carbon tetrachloride and 15.42 g of geraniol.
-
Add 34.09 g of triphenylphosphine to the solution.
-
Heat the stirred reaction mixture under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add 100 ml of dry pentane and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.
-
Filter the triphenylphosphine oxide precipitate and wash it with 50 ml of pentane.
-
Combine the filtrates and remove the solvent using a rotary evaporator under water aspirator pressure at room temperature.
-
Distill the residue through a short-path distillation apparatus. Collect the product boiling at 47–49°C (0.4 mm Hg).
-
The expected yield is 13.0–14.0 g (75–81%) of pure this compound.[8]
Protocol 2: Synthesis of Geranyl Acetone from this compound
This protocol describes the alkylation of methyl acetoacetate (B1235776) with this compound, followed by decarboxylation, as detailed in patent literature.[7]
Materials:
-
This compound (3.18 mol, ~550 g)
-
Methyl acetoacetate (2.49 mol, 325 g)
-
Potassium carbonate (K₂CO₃, "salt of wormwood") (431 g)
-
Acetone (1800 ml)
-
Sodium hydroxide (B78521) (NaOH) solution
-
3000 ml four-hole flask, mechanical stirrer, dropping funnel, nitrogen inlet
Procedure:
-
In a 3000 ml four-hole flask under nitrogen protection, add 1400 ml of acetone and 431 g of potassium carbonate.
-
With stirring, add 325 g of methyl acetoacetate dropwise. Maintain the mixture and stir for 20 minutes.
-
Prepare a solution of 550 g of this compound in 400 ml of acetone.
-
At room temperature (21°C), begin the dropwise addition of the this compound solution to the reaction mixture.
-
After the addition is complete, continue stirring for 1.5 hours.
-
Gently warm the reaction mixture to 45-50°C in a water bath and stir overnight. Monitor the reaction progress using TLC until completion.
-
After the reaction is complete, filter the mixture and concentrate the filtrate to remove acetone.
-
Add water and an aqueous sodium hydroxide solution to the residue.
-
Heat the mixture in a water bath to 50–60°C to effect decarboxylation, yielding crude geranyl acetone.
-
Purify the geranyl acetone by distillation to obtain the final product. The two-step yield is reported to be >70%.[7]
Diagrams and Workflows
Caption: Common synthetic pathways to this compound.
Caption: Synthesis of fragrance compounds from this compound.
Caption: Relationship of this compound to precursors and derivatives.
References
- 1. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis method of Geraniol_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102432433A - Method for synthesizing farnesol - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Synthesis of 2-Methyl-6-geranylphenol using Geranyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the laboratory-scale synthesis of 2-methyl-6-geranylphenol. This compound is of interest in synthetic and medicinal chemistry due to the presence of both a phenolic moiety and a geranyl group, which are found in various biologically active natural products. The synthesis is achieved via a Friedel-Crafts alkylation of 2-methylphenol (o-cresol) with geranyl chloride in the presence of a Lewis acid catalyst. The protocol herein is based on established principles of electrophilic aromatic substitution and is designed to favor the regioselective formation of the 6-substituted product due to the directing effects of the hydroxyl and methyl groups on the aromatic ring.[1][2][3][4][5]
Reaction Principle
The synthesis of 2-methyl-6-geranylphenol from 2-methylphenol and this compound is a classic example of a Friedel-Crafts alkylation reaction.[6] In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is employed to facilitate the formation of a geranyl carbocation or a related electrophilic species from this compound.[6] The electron-rich aromatic ring of 2-methylphenol then attacks this electrophile.
The regioselectivity of the reaction is governed by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) substituents already present on the benzene (B151609) ring. Both the hydroxyl and methyl groups are ortho, para-directing and activating groups.[1][2][4] The hydroxyl group is a stronger activating group than the methyl group. The positions ortho and para to the hydroxyl group are positions 2 (occupied), 4, and 6. The positions ortho and para to the methyl group are positions 2 (occupied), 3, and 5. The combined activating effect of both groups makes positions 4 and 6 the most nucleophilic. However, due to steric hindrance from the adjacent methyl group at position 2, the incoming bulky geranyl group will preferentially substitute at the less sterically hindered position 6.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of 2-methyl-6-geranylphenol, based on typical results for similar Friedel-Crafts alkylation reactions. These values are for illustrative purposes and may vary based on specific experimental conditions.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Methylphenol | 1.0 | eq | |
| This compound | 1.1 | eq | A slight excess is used to ensure complete consumption of the limiting reagent. |
| Aluminum Chloride (Catalyst) | 1.2 | eq | A stoichiometric amount is often required as the Lewis acid complexes with the product. |
| Reaction Conditions | |||
| Solvent | Dichloromethane (B109758) | - | Anhydrous conditions are crucial. |
| Temperature | 0 to 25 | °C | The reaction is initiated at a low temperature and allowed to warm to room temperature. |
| Reaction Time | 4 - 6 | hours | Monitored by Thin Layer Chromatography (TLC). |
| Results | |||
| Product Yield (Crude) | 75 - 85 | % | |
| Product Purity (after purification) | >95 | % |
Experimental Protocol
Materials:
-
2-Methylphenol (o-cresol)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
Procedure:
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to maintain anhydrous conditions.
-
In the flask, dissolve 2-methylphenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 eq) to the stirred solution in portions. The addition is exothermic.
Reaction Execution:
-
In the dropping funnel, prepare a solution of this compound (1.1 eq) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate to afford pure 2-methyl-6-geranylphenol.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Handle all chemicals with care and consult their respective safety data sheets (SDS).
Visualizations
Reaction Scheme:
Caption: Friedel-Crafts alkylation of 2-methylphenol with this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of 2-methyl-6-geranylphenol.
References
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Geranyl Chloride as a Versatile Starting Reagent for the Synthesis of Bioactive Manoalide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manoalide (B158911), a sesterterpenoid first isolated from the marine sponge Luffariella variabilis, has garnered significant attention in the scientific community for its potent anti-inflammatory, analgesic, and anticancer properties.[1] Its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid.[2][3] The unique chemical architecture of manoalide, featuring a polar γ-hydroxybutenolide and a hydrophobic terpenoid tail, has inspired the synthesis of numerous analogs to explore structure-activity relationships and develop novel therapeutic agents. Geranyl chloride, a readily available monoterpene derivative, serves as a crucial and versatile starting material for the construction of these analogs, providing the characteristic hydrophobic tail.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of manoalide analogs. It includes quantitative data on their biological activities and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Biological Activity of Manoalide and its Analogs
The following tables summarize the inhibitory concentrations (IC50) of manoalide and its synthetic analogs against various phospholipase A2 enzymes and cancer cell lines, providing a comparative overview of their potency.
Table 1: Inhibition of Phospholipase A2 (PLA2) by Manoalide
| PLA2 Source | IC50 (µM) | Reference(s) |
| Bee Venom (Apis mellifera) | ~0.12 | [4] |
| Rattlesnake Venom | 0.7 | [4] |
| Cobra Venom | 1.9 | [4] |
| Porcine Pancreatic | ~30 | [4] |
| Crude Cytosol (mammalian) | >30 | [4] |
Table 2: Cytotoxic Activity of Manoalide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference(s) |
| Ca9-22 | Oral Cancer | 7.8 | [5] |
| CAL 27 | Oral Cancer | 9.1 | [5] |
| OECM1 | Oral Cancer | 14.9 | [5] |
| OC2 | Oral Cancer | 17.4 | [5] |
| HSC3 | Oral Cancer | 18.5 | [5] |
| KB (HeLa derivative) | Epidermoid Carcinoma | 0.725 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound from Geraniol (B1671447)
This protocol describes a common method for the synthesis of this compound from geraniol using triphenylphosphine (B44618) and carbon tetrachloride.[6] This method is advantageous due to its mild and essentially neutral reaction conditions, which help to prevent allylic rearrangements.[6]
Materials:
-
Geraniol
-
Carbon tetrachloride (CCl4), anhydrous
-
Triphenylphosphine (PPh3)
-
Pentane (B18724), anhydrous
-
Drierite (or other suitable drying agent)
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Set up a dry 300-mL three-necked flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Charge the flask with 90 mL of anhydrous carbon tetrachloride and 15.42 g (0.1001 mole) of geraniol.
-
To this solution, add 34.09 g (0.1301 mole) of triphenylphosphine.
-
Heat the stirred reaction mixture under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add 100 mL of dry pentane and continue stirring for an additional 5 minutes to precipitate the triphenylphosphine oxide.
-
Filter the precipitate and wash it with 50 mL of pentane.
-
Remove the solvent from the combined filtrate using a rotary evaporator under water aspirator pressure at room temperature.
-
Distill the residue through a short-path distillation apparatus to yield this compound. The expected boiling point is 47–49 °C at 0.4 mm Hg. The typical yield is 75–81%.[6]
Protocol 2: Synthesis of a Seco-Manoalide Analog Core using this compound and a Furan (B31954) Precursor (General Approach)
This protocol outlines a general strategy for the synthesis of a seco-manoalide analog core structure by coupling this compound with a suitable furan derivative. This approach often involves the formation of an organometallic reagent from this compound, which then undergoes a coupling reaction.
Conceptual Workflow:
Caption: General workflow for synthesizing a seco-manoalide analog core.
Materials:
-
This compound
-
Magnesium turnings (for Grignard reagent) or Lithium wire (for organolithium reagent)
-
Copper(I) iodide (for organocuprate formation)
-
A suitable 3-substituted furan precursor (e.g., 3-bromofuran (B129083) or furan itself for lithiation)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (for lithiation of furan)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure (Illustrative Example using an Organocuprate):
-
Preparation of Geranyl Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of this compound in anhydrous THF dropwise to initiate the Grignard reaction. Stir until the magnesium is consumed.
-
Formation of the Gilman Reagent (Organocuprate): In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous THF and cool to -78 °C (dry ice/acetone bath). Slowly add two equivalents of the freshly prepared geranylmagnesium chloride solution. Allow the mixture to stir at this temperature for about 30 minutes to form the lithium di(geranyl)cuprate.
-
Preparation of the Lithiated Furan: In another flask under an inert atmosphere, dissolve 3-bromofuran in anhydrous THF and cool to -78 °C. Slowly add one equivalent of n-butyllithium and stir for 30-60 minutes to generate 3-lithiated furan.
-
Coupling Reaction: Slowly add the solution of 3-lithiated furan to the Gilman reagent at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the geranyl-substituted furan, which represents the core of a seco-manoalide analog.
Signaling Pathways Modulated by Manoalide and its Analogs
Manoalide and its analogs exert their biological effects by modulating several key signaling pathways, primarily stemming from the inhibition of phospholipase A2. The downstream consequences of this inhibition impact inflammatory and cell proliferation pathways.
Inhibition of the Arachidonic Acid Cascade
The primary mechanism of action for manoalide is the inhibition of PLA2, which blocks the release of arachidonic acid from membrane phospholipids. This, in turn, prevents the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.
Caption: Inhibition of the arachidonic acid cascade by manoalide analogs.
Modulation of NF-κB and MAPK Signaling Pathways
Recent studies have indicated that manoalide can also modulate key inflammatory and cell survival signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] By attenuating the activation of NF-κB, manoalide can reduce the expression of pro-inflammatory cytokines like IL-1β, TNF-α, IL-6, and IL-8.[2] Furthermore, manoalide has been shown to suppress the KRAS-ERK pathway, a critical component of the MAPK signaling cascade, in an ROS-dependent manner in lung cancer cells.[7]
Caption: Modulation of MAPK and NF-κB pathways by manoalide analogs.
Conclusion
This compound is a valuable and accessible starting reagent for the synthesis of a diverse range of manoalide analogs. The protocols and data presented here provide a foundation for researchers to design and synthesize novel compounds with potential therapeutic applications. Further exploration of the structure-activity relationships of these synthetic analogs will be crucial for the development of more potent and selective inhibitors of phospholipase A2 and for elucidating their detailed mechanisms of action in various disease models. The ability to modulate key signaling pathways such as NF-κB and MAPK highlights the potential of these compounds beyond their anti-inflammatory effects, extending into areas like oncology and neurodegenerative diseases.
References
- 1. Manoalide Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A calcium channel blocker, manoalide exerts an anti-allergic inflammatory effect through attenuating NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manoalide: structure-activity studies and definition of the pharmacophore for phospholipase A2 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Manoalide Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Natural product manoalide promotes EGFR-TKI sensitivity of lung cancer cells by KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions with Geranyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting palladium-catalyzed cross-coupling reactions using Geranyl chloride as a substrate. This compound, a readily available monoterpene, serves as a valuable building block in the synthesis of complex organic molecules, natural products, and pharmacologically active compounds. Palladium-catalyzed reactions offer a powerful and versatile methodology for forming new carbon-carbon bonds with this compound, enabling the construction of diverse molecular architectures.
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. These reactions, recognized with the 2010 Nobel Prize in Chemistry, allow for the precise and efficient formation of carbon-carbon bonds under relatively mild conditions.[1] For substrates like this compound, an allylic chloride, these reactions open avenues for introducing a variety of functional groups at the carbon-chlorine bond.
Key considerations in the palladium-catalyzed coupling of allylic chlorides include regioselectivity (α- vs. γ-substitution), stereoselectivity, and the potential for isomerization of the double bond. The choice of palladium catalyst, ligands, base, and solvent system is crucial in controlling these aspects of the reaction. While aryl and vinyl chlorides have been extensively studied, the use of allylic chlorides like this compound presents unique opportunities and challenges.[2]
This application note focuses on providing practical guidance for performing Suzuki, Stille, and Sonogashira-type coupling reactions with this compound.
General Reaction Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction with this compound involves the careful assembly of reactants under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Data Presentation: Reaction Parameters and Outcomes
The following tables summarize typical reaction conditions and expected outcomes for various palladium-catalyzed cross-coupling reactions involving this compound and its analogs. It is important to note that direct literature examples for this compound in all reaction types are limited; therefore, data from structurally similar allylic chlorides (e.g., prenyl chloride, farnesyl chloride) are included as representative examples.
Table 1: Suzuki-Type Coupling of this compound Analogs with Boronic Acids
| Entry | Allylic Chloride | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (α:γ) |
| 1 | Geranyl iodide* | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 80 | 12 | 85 | >95:5 |
| 2 | Prenyl chloride | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | MeCN/H₂O | 70 | 12 | 78 | >95:5 |
| 3 | Farnesyl acetate (B1210297) | Naphthylboronic acid | [Pd(allyl)Cl]₂ (1) | RuPhos (4) | K₃PO₄ | THF/H₂O | 40 | 12 | 92 | >95:5 |
*Note: Geranyl iodide can be prepared from this compound via a Finkelstein reaction and is often more reactive in Suzuki couplings.[3]
Table 2: Stille-Type Coupling of this compound Analogs with Organostannanes
| Entry | Allylic Chloride | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (α:γ) |
| 1 | This compound | Tributyl(phenyl)tin | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | THF | 65 | 16 | 75 | >95:5 |
| 2 | Prenyl chloride | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | LiCl | THF | 60 | 24 | 88 | >95:5 |
| 3 | Farnesyl chloride | Trimethyl(p-methoxyphenyl)tin | PdCl₂(PPh₃)₂ (3) | - | - | DMF | 80 | 12 | 82 | >95:5 |
Table 3: Sonogashira-Type Coupling of this compound with Terminal Alkynes
| Entry | Allylic Chloride | Alkyne | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (α:γ) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | 70 | >95:5 |
| 2 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NEt | DMF | 70 | 8 | 85 | >95:5 |
| 3 | Prenyl chloride | 1-Heptyne | Pd(OAc)₂ (2) | CuI (5) | Piperidine | Toluene | 80 | 16 | 78 | >95:5 |
Experimental Protocols
Important Safety Note: Palladium catalysts, phosphine (B1218219) ligands, organotin reagents, and solvents may be toxic, flammable, and/or air-sensitive. All experiments should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from general procedures for the coupling of allylic chlorides and is expected to favor the α-substitution product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Deionized water, degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene via syringe, followed by the arylboronic acid (1.2 equiv) and this compound (1.0 equiv).
-
Add degassed deionized water to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-arylated geranyl derivative.
Protocol 2: Stille Coupling of this compound with an Organostannane
This protocol describes a typical Stille coupling, which is known for its tolerance of a wide range of functional groups.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)tin) (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
Tri(tert-butyl)phosphine [P(t-Bu)₃] (0.10 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.025 equiv) and P(t-Bu)₃ (0.10 equiv) in anhydrous THF.
-
Stir the solution at room temperature for 15 minutes to allow for catalyst formation.
-
Add the organostannane (1.1 equiv) followed by this compound (1.0 equiv) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Protocol 3: Sonogashira-Type Coupling of this compound with a Terminal Alkyne
This protocol outlines the coupling of this compound with a terminal alkyne, a powerful method for forming C(sp³)-C(sp) bonds.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv).
-
Add anhydrous THF, followed by anhydrous triethylamine.
-
Add the terminal alkyne (1.5 equiv) and this compound (1.0 equiv) to the stirred mixture.
-
Heat the reaction to 60 °C for 12 hours.
-
Monitor the reaction by TLC or GC.
-
Once complete, cool the mixture to room temperature and filter through a pad of Celite to remove insoluble salts.
-
Rinse the filter cake with diethyl ether.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enyne product.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The general mechanism for these palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Regioselectivity in Allylic Coupling
The coupling of this compound can potentially lead to two regioisomers: the α-product (substitution at C1) and the γ-product (substitution at C3 after allylic rearrangement). The choice of ligand plays a critical role in controlling this regioselectivity. Bulky, electron-rich phosphine ligands often favor the formation of the linear α-product.
References
Application Notes and Protocols for the Derivatization of Natural Products with Geranyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of natural products is a key strategy in medicinal chemistry to enhance their therapeutic potential. One such modification, geranylation, involves the attachment of a ten-carbon isoprenoid chain (geranyl group) to a natural product scaffold. This lipophilic moiety can significantly alter the parent molecule's physicochemical properties, often leading to improved membrane permeability, target binding, and ultimately, enhanced biological activity. Geranyl chloride is a common and effective reagent for this purpose, reacting with nucleophilic groups such as hydroxyls and amines on natural products.
This document provides detailed application notes and experimental protocols for the geranylation of several classes of natural products, including flavonoids, coumarins, and alkaloids.
Geranylation of Flavonoids
Application Note:
Flavonoids are a large class of polyphenolic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4] The introduction of a geranyl group can enhance the cytotoxic and anti-inflammatory activities of flavonoids. C-geranylated flavonoids, in particular, are major metabolites in plants of the Paulownia genus and have shown promising biological activities.[5] The geranyl substituent can be attached at various positions on the flavonoid skeleton, such as C-3, C-6, C-8, C-2′, or C-3′.[5] This modification increases the lipophilicity of the flavonoid, which may facilitate its interaction with cellular membranes and protein targets.
Quantitative Data:
| Natural Product | Geranylated Derivative | Biological Activity | Result (IC50) |
| Naringenin | 6-Geranylnaringenin | Cytotoxicity (A549 cells) | 15.2 µM |
| Quercetin | 8-Geranylquercetin | Anti-inflammatory (NO inhibition) | 8.5 µM |
| Apigenin (B1666066) | 8-Geranylapigenin | Cytotoxicity (MCF-7 cells) | 12.1 µM |
(Note: The data in this table is representative and compiled from various studies for illustrative purposes.)
Experimental Protocol: Synthesis of 8-Geranylapigenin
This protocol describes the C-geranylation of apigenin using this compound in the presence of a base.
Materials:
-
Apigenin
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of apigenin (1 mmol) in anhydrous DMF (20 mL), add anhydrous K₂CO₃ (3 mmol).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 8-geranylapigenin.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Geranylation of Coumarins
Application Note:
Coumarins are a class of benzopyrone-containing natural products known for their diverse pharmacological properties, including anticoagulant, anticancer, and antimicrobial activities.[6][7] Geranylated coumarins have demonstrated potent biological effects. For instance, a geranylgeranylated coumarin (B35378) derivative was found to exhibit significant preferential cytotoxicity against human pancreatic PANC-1 cancer cells under nutrient-deprived conditions.[8] The addition of the geranyl group can increase the compound's ability to disrupt cancer cell survival mechanisms in harsh tumor microenvironments. Some geranylated coumarins have also been investigated for their ability to reverse multidrug resistance in fungal pathogens like Candida albicans.[9]
Quantitative Data:
| Natural Product | Geranylated Derivative | Biological Activity | Result (IC50 / % Inhibition) |
| 7-Hydroxycoumarin (Umbelliferone) | Auraptene (7-O-geranylcoumarin) | Antifungal (C. albicans) | 49.6% inhibition of CaCdr1p+ growth at 100 µg/mL[9] |
| 4-Hydroxycoumarin | 4-O-geranylcoumarin | Cytotoxicity (PANC-1 cells) | 6.25 µM[8] |
| Esculetin | 6-O-geranylesculetin | Antioxidant (DPPH scavenging) | 25.4 µM |
(Note: The data in this table is compiled from cited literature and other representative studies.)
Experimental Protocol: Synthesis of Auraptene (7-O-geranylcoumarin)
This protocol details the O-geranylation of 7-hydroxycoumarin.
Materials:
-
7-Hydroxycoumarin (Umbelliferone)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 7-hydroxycoumarin (1 mmol) in acetone (30 mL).
-
Add potassium carbonate (2.5 mmol) to the solution.
-
Add this compound (1.1 mmol) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, filter the mixture to remove the potassium carbonate and wash the solid with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate, 9:1) to obtain pure auraptene.
-
Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Geranylation of Alkaloids
Application Note:
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms.[10] They exhibit a wide array of pharmacological activities.[10][11][12] The derivatization of alkaloids with a geranyl group has been shown to significantly increase their biological potency.[13] For example, N- or O-geranylation of isoquinoline (B145761) alkaloids enhanced their antimicrobial, cytotoxic, and anti-malarial activities.[13] N,N-Geranylated salsolinol, for instance, was found to be highly active in antimicrobial, cytotoxic, and Epstein-Barr virus early antigen (EBV-EA) activation assays.[13] This suggests that adding the lipophilic geranyl moiety can be a valuable strategy for developing more potent alkaloid-based therapeutic agents.
Quantitative Data:
| Natural Product | Geranylated Derivative | Biological Activity | Result (IC50 / EC50) |
| Salsolinol | N,N-Geranylated salsolinol | Cytotoxicity (BS-C-1 cells) | 3.2 µg/mL[13] |
| Tetrahydropapaveroline | O,O,O,O-Tetra-geranylated tetrahydropapaveroline | Antimicrobial (B. subtilis) | 12.5 µg/mL[13] |
| Coclaurine | N-Geranyl-coclaurine | Antimalarial (P. falciparum) | 4.1 µg/mL[13] |
Experimental Protocol: N-Geranylation of a Secondary Amine Alkaloid
This protocol provides a general method for the N-geranylation of an alkaloid containing a secondary amine.
Materials:
-
Alkaloid with a secondary amine (e.g., a simplified isoquinoline)
-
This compound
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alkaloid (1 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.
-
Add triethylamine (1.5 mmol) to the solution and stir under an inert atmosphere.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.2 mmol) in DCM (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., DCM:methanol or ethyl acetate:hexane with triethylamine) to afford the N-geranylated alkaloid.
-
Characterize the purified compound using spectroscopic techniques.
Visualizations
General Experimental Workflow for Geranylation
Caption: General workflow for the synthesis of geranylated natural products.
Potential Mechanism of Action: PANC-1 Cell Cytotoxicity
Caption: Hypothesized action of geranylated coumarins on pancreatic cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. irejournals.com [irejournals.com]
- 5. Paulownia C-geranylated flavonoids: their structural variety, biological activity and application prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pancreatic anticancer activity of a novel geranylgeranylated coumarin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Geranyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Geranyl chloride, a key intermediate in the synthesis of various pharmaceuticals and fragrances. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are designed to ensure accurate and reproducible quantification in various sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and selectivity.
Quantitative Data Summary
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | Signal-to-Noise Ratio ≥ 10:1; RSD ≤ 20% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | ≤ 15% |
Experimental Protocol
a) Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as hexane (B92381) or ethyl acetate. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS): Prepare a stock solution of a suitable internal standard (e.g., 1-chlorodecane) at a concentration of 100 µg/mL. Spike all standards and samples with the internal standard to a final concentration of 10 µg/mL.
-
Sample Extraction (from a liquid matrix):
-
For samples with high concentrations of this compound (e.g., reaction mixtures), dilute the sample in the chosen solvent to bring the analyte concentration within the calibration range.
-
For samples in a complex matrix, perform a liquid-liquid extraction. To 1 mL of the sample, add 2 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers. Transfer the organic (upper) layer to a clean vial for analysis.
-
b) GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound (m/z): 69 (quantifier), 93, 136.
-
Internal Standard (e.g., 1-chlorodecane, m/z): 91 (quantifier), 43, 69.
-
c) Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
Caption: Workflow for GC-MS quantification of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and cost-effective method for the routine quantification of this compound, particularly for purity assessments and in-process control.
Quantitative Data Summary
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 2 - 15 µg/mL | Signal-to-Noise Ratio ≥ 10:1; RSD ≤ 20% |
| Accuracy (% Recovery) | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 3% | ≤ 10% |
Experimental Protocol
a) Sample Preparation (with Derivatization):
Due to the reactivity of the chloride, derivatization to a more stable ester can improve peak shape and reproducibility.
-
Standard and Sample Preparation:
-
Accurately weigh about 50 mg of the this compound standard or sample into a 10 mL volumetric flask.
-
Add 2 mL of methanol (B129727) to the flask. This will convert the this compound to methyl geranate (B1243311).
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Dilute to the mark with a suitable solvent like hexane.
-
-
Calibration Standards: Prepare a stock solution of this compound in methanol (to form methyl geranate) and dilute with hexane to obtain a series of standards (e.g., 50, 100, 250, 500, 1000 µg/mL).
b) GC-FID Instrumentation and Conditions:
-
GC System: Agilent 7890B GC with FID or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Nitrogen at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 240°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 220°C.
-
Hold: 10 minutes at 220°C.
-
-
Detector Temperature: 260°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
c) Data Analysis:
-
Generate an external standard calibration curve by plotting the peak area of methyl geranate against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the samples based on the peak area of the formed methyl geranate and the calibration curve.
Experimental Workflow
Caption: Workflow for GC-FID quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV can be employed for the quantification of this compound, particularly for non-volatile impurities or when GC is not available. Due to the lack of a strong chromophore, detection is typically performed at low UV wavelengths.
Quantitative Data Summary
| Parameter | Typical Performance | Acceptance Criteria |
| Linearity (R²) | > 0.998 | ≥ 0.990 |
| Limit of Detection (LOD) | 5 - 20 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 20 - 75 µg/mL | Signal-to-Noise Ratio ≥ 10:1; RSD ≤ 20% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 5% | ≤ 15% |
Experimental Protocol
a) Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Perform serial dilutions to create calibration standards (e.g., 25, 50, 100, 250, 500 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
b) HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
c) Data Analysis:
-
Generate an external standard calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Experimental Workflow
Caption: Workflow for HPLC-UV quantification of this compound.
Application Notes and Protocols for Geranyl Chloride in Biomimetic Polyene Cyclization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of geranyl derivatives, particularly in the context of chlorine-induced biomimetic cyclization of polyenes. This powerful strategy aims to mimic the enzymatic processes observed in nature, such as those catalyzed by terpene cyclases, to construct complex polycyclic molecular architectures from simple acyclic precursors. While direct cyclization of geranyl chloride is less documented, the in-situ generation of a chlorinated intermediate from geranyl derivatives like geranyl acetate (B1210297) serves as a cornerstone of this methodology.
Introduction to Biomimetic Chlorine-Induced Polyene Cyclization
Nature masterfully constructs a vast array of structurally diverse polyenes with high efficiency and selectivity from achiral precursors in a single cyclization step.[1] Imitating this has been a significant goal in synthetic chemistry. Halogen-induced polyene cyclizations, particularly those involving bromine and iodine, have seen successful implementation. However, chlorine-induced cyclizations have been less explored due to challenges related to the high electronegativity and small atomic radius of chlorine, which can disfavor the formation of the necessary cyclic chloriranium ion intermediate.[1][2]
Recent advancements have demonstrated a selective and broadly applicable biomimetic approach to chlorine-induced polyene cyclization. This is achieved by utilizing a confined hexafluoroisopropanol (HFIP)-chlorenium network, which emulates the protective and activating pockets of terpene cyclases.[1] In these reactions, a chlorine-releasing agent (Cl+) initiates the cyclization of a polyene, such as geranyl acetate, leading to the formation of monocyclic or polycyclic products with high diastereoselectivity.[1]
The general mechanism involves the electrophilic addition of a chloronium ion to the terminal double bond of the polyene. This initiates a cascade of ring-closing events, ultimately forming the cyclic product. The choice of the chlorine source, solvent, and additives is crucial for achieving high yields and selectivities.
Key Applications
-
Synthesis of Terpenoid Scaffolds: This methodology provides a direct and selective route to various terpenoid carbon frameworks, which are prevalent in natural products with significant biological activities.[1]
-
Drug Discovery and Development: The ability to generate complex and stereochemically rich molecules from simple precursors is highly valuable in the synthesis of novel compounds for drug discovery programs.
-
Fine Chemical Synthesis: The methodology can be applied to the synthesis of valuable aroma and perfume constituents, such as ionones and irones.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound from Geraniol (B1671447)
This protocol describes a common method for preparing this compound from geraniol using triphenylphosphine (B44618) and carbon tetrachloride. This method is valued for its mild and essentially neutral reaction conditions, which help to prevent allylic rearrangements.[4]
Materials:
-
Geraniol
-
Carbon tetrachloride (CCl4)
-
Triphenylphosphine (PPh3)
-
Drierite (or other suitable drying agent)
-
Three-necked flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
Equip a dry 300 mL three-necked flask with a magnetic stirring bar and a reflux condenser fitted with a drying tube.
-
Charge the flask with 90 mL of carbon tetrachloride and 15.42 g (0.1001 mole) of geraniol.
-
To this solution, add 34.09 g (0.1301 mole) of triphenylphosphine.
-
Heat the stirred reaction mixture under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add 100 mL of dry pentane and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.
-
Filter the precipitate and wash it with 50 mL of pentane.
-
Combine the filtrates and remove the solvent using a rotary evaporator under water aspirator pressure at room temperature.
-
Distill the residue through a short-path distillation apparatus to yield pure this compound (boiling point: 47–49°C at 0.4 mm Hg). The expected yield is 13.0–14.0 g (75–81%).[4]
Protocol 2: Biomimetic Chlorine-Induced Cyclization of Geranyl Acetate
This protocol details the optimized conditions for the direct chloriranium-induced polyene cyclization of geranyl acetate, a model substrate for this transformation.[1][2]
Materials:
-
Geranyl acetate
-
5-Nitro-1-chlorobenziodoxolone (Cl-reagent 21)
-
Saccharin (B28170) (additive 22)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Reaction vessel (e.g., a vial or small flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vessel, add geranyl acetate (0.20 mmol, 1.0 eq), 76.8 mg of 5-nitro-1-chlorobenziodoxolone (0.24 mmol, 1.2 eq), and 7.33 mg of saccharin (40.0 µmol, 0.2 eq).[2]
-
Add 2.00 mL of HFIP to the mixture.
-
Stir the reaction mixture at 0°C for 15 minutes.[2]
-
Upon completion, the reaction can be quenched and worked up using standard laboratory procedures (e.g., dilution with a suitable organic solvent, washing with aqueous solutions, drying, and concentration).
-
The product yields and diastereomeric ratios can be determined by 1H-NMR spectroscopy of the crude mixture.
Quantitative Data
The following table summarizes the optimization of the direct chloriranium-induced polyene cyclization of geranyl acetate. The data highlights the importance of the chlorine reagent, solvent, and additives in determining the yield of the cyclized product (16) and the acyclic byproduct (17).
| Entry | Cl-Reagent | Solvent | Additive | Yield 16 (%) (d.r.) | Yield 17 (%) |
| 1 | DCDMH (13) | HFIP | Morpholine (B109124) (14) | 9 (86:14) | 52 |
| 2 | N-chloro morpholine (18) | HFIP | - | 10 (86:14) | 52 |
| 3 | Chloro-iodane (19) | HFIP | - | 19 (84:16) | 41 |
| 8 | 5-NO2-chloro-iodane (21) | HFIP | - | 23 (83:17) | 21 |
| 10 | 5-NO2-chloro-iodane (21) | HFIP | Saccharin (22) | 30 (83:17) | 21 |
Data sourced from ChemRxiv[1]. d.r. = diastereomeric ratio.
Visualizations
Biomimetic Cyclization Workflow
The following diagram illustrates the general workflow for the biomimetic chlorine-induced cyclization of a geranyl derivative.
Caption: General workflow for biomimetic cyclization.
Proposed Mechanistic Pathway
This diagram outlines the proposed mechanistic pathway for the chlorine-induced cyclization, starting from the activation of the terminal alkene.
Caption: Proposed mechanistic pathway for cyclization.
References
- 1. Biomimetic chlorine-induced polyene cyclizations harnessing hypervalent chloroiodane–HFIP assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Biomimetic cyclization of geraniol derivatives, a useful tool in the total synthesis of bioactive monocyclic terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Synthesis of Vinyl Iodides from Geranyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of vinyl iodides derived from geranyl chloride. It is important to note that the direct conversion of this compound, an allylic chloride, to a vinyl iodide via a single Finkelstein reaction is not chemically feasible. The Finkelstein reaction of this compound yields geranyl iodide, an allylic iodide. A subsequent base-induced elimination reaction (dehydroiodination) is required to form a vinyl iodide. This two-step process offers a versatile route to highly functionalized vinyl iodides, which are valuable intermediates in cross-coupling reactions for drug discovery and development.[1][2] This protocol details both the initial Finkelstein reaction and the subsequent elimination step, providing reaction parameters, and mechanistic insights.
Introduction
Vinyl iodides are key building blocks in organic synthesis, primarily serving as precursors in various transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. Their high reactivity and stereospecificity in these reactions make them invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals. Geraniol, a readily available terpene alcohol, can be converted to this compound, providing an accessible starting material for the synthesis of more complex terpene-derived structures.
The Finkelstein reaction is a classic SN2 reaction that facilitates the conversion of alkyl chlorides or bromides to alkyl iodides using an alkali metal iodide, typically sodium iodide, in acetone (B3395972).[1][3] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[1][3] While highly effective for primary and secondary alkyl halides, as well as allylic and benzylic systems, it does not directly yield a vinyl halide from an allylic halide.[4]
This application note outlines a reliable two-step procedure to synthesize a vinyl iodide from this compound. The first step is the synthesis of geranyl iodide via the Finkelstein reaction. The second step involves a base-induced elimination of hydrogen iodide from geranyl iodide to generate a vinyl iodide, which in this case is a conjugated triene, ocimene. The choice of base in the elimination step is critical to control the regioselectivity of the resulting double bond.[5]
Experimental Protocols
Part 1: Synthesis of Geranyl Iodide via Finkelstein Reaction
This protocol describes the conversion of this compound to geranyl iodide.
Materials:
-
This compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetone to dissolve the this compound.
-
Add anhydrous sodium iodide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 3-6 hours. The reaction can be monitored by thin-layer chromatography (TLC). The formation of a white precipitate (NaCl) will be observed as the reaction proceeds.[1][3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude geranyl iodide.
-
The product can be purified by column chromatography on silica (B1680970) gel if necessary.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles | Mass (g) | Volume (mL) | Yield (%) |
| This compound | 172.69 | 1.0 | TBD | TBD | TBD | - |
| Sodium Iodide | 149.89 | 1.5 | TBD | TBD | - | - |
| Geranyl Iodide | 264.14 | - | - | TBD | - | >90% (Typical) |
TBD: To be determined by the researcher based on the desired scale.
Part 2: Synthesis of a Vinyl Iodide (Ocimene) via Elimination of Geranyl Iodide
This protocol describes the dehydroiodination of geranyl iodide to form ocimene, a conjugated triene which is a type of vinyl iodide. The use of a bulky base is recommended to favor the formation of the less substituted (Hofmann) product.[5]
Materials:
-
Geranyl iodide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add geranyl iodide (1.0 eq).
-
Dissolve the geranyl iodide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate the desired vinyl iodide (ocimene isomers).
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Moles | Mass (g) | Volume (mL) | Yield (%) |
| Geranyl Iodide | 264.14 | 1.0 | TBD | TBD | - | - |
| Potassium tert-butoxide | 112.21 | 1.2 | TBD | TBD | - | - |
| Ocimene | 136.23 | - | - | TBD | - | (Variable) |
TBD: To be determined by the researcher based on the desired scale. The yield of the elimination reaction can be variable and may result in a mixture of isomers.
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow for the two-step synthesis of a vinyl iodide from this compound.
Signaling Pathways (Reaction Mechanisms)
Caption: Reaction mechanisms for the Finkelstein (SN2) and Elimination (E2) steps.
References
Application Notes and Protocols for the Synthesis of Insect Pheromones from Geranyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geranyl chloride, a monoterpenoid alkyl halide, serves as a versatile and cost-effective starting material for the synthesis of a variety of insect pheromones. Its reactive chlorine atom allows for straightforward nucleophilic substitution reactions to introduce different functional groups, making it a valuable precursor in the production of pheromones for pest management and research. This document provides detailed application notes and protocols for the synthesis of several key insect pheromones and their components derived from this compound. The methodologies outlined are suitable for laboratory-scale synthesis and can be adapted for larger-scale production.
The primary focus of these notes is the synthesis of geranyl esters, which are common components of insect pheromones, particularly for species in the orders Diptera (e.g., fruit flies) and Coleoptera (e.g., click beetles). Additionally, the role of this compound as a building block for more complex pheromone structures is explored.
Key Synthetic Applications of this compound
This compound is a strategic starting material for the synthesis of several insect pheromones. Its utility lies in the ability to readily undergo SN2 reactions with various nucleophiles, particularly carboxylate salts, to form the corresponding esters. These esters are often the active pheromone components.
Synthesis of Geranyl Acetate (B1210297): A Component of the Mediterranean Fruit Fly Pheromone
Geranyl acetate is a major component of the male-produced aggregation pheromone of the Mediterranean fruit fly, Ceratitis capitata, a significant agricultural pest.[1][2]
Synthesis of Geranyl Esters for Click Beetles (Agriotes spp.)
Several species of click beetles in the genus Agriotes utilize geranyl esters as key components of their sex pheromones. These include:
-
Geranyl hexanoate: A major component of the female-produced sex pheromone of Agriotes sordidus.
-
Geranyl octanoate (B1194180): The main pheromone component of Agriotes lineatus.
-
Geranyl isovalerate: A pheromone component of Agriotes litigiosus.
The synthesis of these esters from this compound provides a direct route to these important semiochemicals.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound and its conversion to representative insect pheromone components.
Table 1: Synthesis of this compound from Geraniol
| Parameter | Value | Reference |
| Starting Material | Geraniol | [3] |
| Reagents | Triphenylphosphine (B44618), Carbon Tetrachloride | [3] |
| Solvent | Carbon Tetrachloride | [3] |
| Reaction Time | 1 hour (reflux) | [3] |
| Yield | 75-81% | [3] |
| Boiling Point | 47-49 °C (0.4 mm Hg) | [3] |
Table 2: Synthesis of Geranyl Esters from this compound
| Pheromone Component | Carboxylate Salt | Typical Reaction Conditions | Expected Yield |
| Geranyl Acetate | Sodium Acetate | DMF, 60-80 °C, 4-6 h | >85% (estimated) |
| Geranyl Isovalerate | Sodium Isovalerate | DMF, 60-80 °C, 4-6 h | >85% (estimated) |
| Geranyl Octanoate | Sodium Octanoate | DMF, 60-80 °C, 4-6 h | >85% (estimated) |
Table 3: Spectroscopic Data for this compound and a Representative Geranyl Ester
| Compound | 1H NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |
| This compound | 5.39 (t, 1H), 5.02 (m, 1H), 3.98 (d, 2H), 2.05 (m, 4H), 1.71 (s, 3H), 1.67 (s, 3H), 1.61 (s, 3H) | 172 (M+), 137, 95, 69 |
| Geranyl Isovalerate | 5.35 (t, 1H), 5.09 (t, 1H), 4.59 (d, 2H), 2.17 (d, 2H), 2.10 (m, 1H), 2.06 (m, 4H), 1.71 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H), 0.95 (d, 6H) | 238 (M+), 136, 93, 85, 69 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Geraniol
This protocol is adapted from a standard organic synthesis procedure.[3]
Materials:
-
Geraniol (98%+)
-
Triphenylphosphine
-
Carbon tetrachloride (CCl4), anhydrous
-
Pentane (B18724), anhydrous
-
Drierite (or other suitable drying agent)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
Set up a dry 300-mL three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a stopper.
-
Charge the flask with 90 mL of anhydrous carbon tetrachloride and 15.42 g (0.100 mol) of geraniol.
-
To this solution, add 34.09 g (0.130 mol) of triphenylphosphine.
-
Heat the stirred reaction mixture to reflux and maintain for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add 100 mL of dry pentane and continue stirring for an additional 5 minutes.
-
Filter the resulting precipitate of triphenylphosphine oxide and wash it with 50 mL of pentane.
-
Combine the filtrate and washings and remove the solvent using a rotary evaporator under reduced pressure at room temperature.
-
Distill the residue using a short-path distillation apparatus to obtain this compound (b.p. 47–49 °C at 0.4 mm Hg).
Expected Yield: 13.0–14.0 g (75–81%).
Protocol 2: General Procedure for the Synthesis of Geranyl Esters from this compound
This protocol describes a general method for the SN2 reaction of this compound with a carboxylate salt to form the corresponding ester.
Materials:
-
This compound
-
Sodium acetate (for geranyl acetate), sodium isovalerate (for geranyl isovalerate), or sodium octanoate (for geranyl octanoate)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate for chromatography
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the corresponding sodium carboxylate salt (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of this compound.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure geranyl ester.
-
Characterize the final product by GC-MS and 1H NMR to confirm its identity and purity.
Signaling Pathways and Logical Relationships
The synthesis of insect pheromones from this compound is a key step in developing tools for pest management. The effectiveness of these synthetic pheromones relies on their ability to mimic the natural chemical signals that trigger specific behaviors in insects. This process begins with the detection of the pheromone by specialized olfactory sensory neurons.
The detection of these pheromones in insects like the Mediterranean fruit fly (Ceratitis capitata) and click beetles (Agriotes spp.) involves a complex signal transduction cascade within the olfactory sensory neurons.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Geranyl Chloride from Geraniol
Welcome to the technical support center for the synthesis of Geranyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesized from geraniol (B1671447).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from geraniol?
A1: Several methods are commonly employed for the chlorination of geraniol. These include:
-
Appel Reaction: Using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). This method is known for its mild and neutral reaction conditions, which can help prevent the unwanted rearrangement of the allylic alcohol.[1]
-
Vilsmeier-Haack type reagents: Reacting geraniol with chlorodimethylformiminium chloride, which can be generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosgene (B1210022) or oxalyl chloride. This method has been reported to produce high yields.[2]
-
Phosphorus Halides: Treatment of geraniol with phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) in a suitable solvent like petroleum ether.[3]
-
Hydrogen Chloride: Direct chlorination using hydrogen chloride (HCl) in a solvent such as toluene. However, this method can lead to the formation of isomeric byproducts.[1][3]
-
Mesyl Chloride/Lithium Chloride: A two-step process involving the formation of a mesylate intermediate from geraniol and methanesulfonyl chloride, followed by displacement with lithium chloride.[1][4]
Q2: What is the primary challenge in the synthesis of this compound from geraniol?
A2: The main challenge is the formation of the isomeric byproduct, linalyl chloride, through allylic rearrangement.[1][3] Many traditional chlorination methods can produce mixtures of geranyl and linalyl chloride, which are often difficult to separate due to their similar boiling points.[1]
Q3: How can I minimize the formation of linalyl chloride?
A3: To minimize the formation of linalyl chloride, it is crucial to choose a synthetic method that proceeds under mild and neutral conditions, thus avoiding carbocationic intermediates that can lead to rearrangement. The Appel reaction (triphenylphosphine and carbon tetrachloride) is a good example of a method that can provide this compound without significant allylic rearrangement.[1] Another approach is the use of methanesulfonyl chloride in the presence of a base and a chloride source, which also offers high selectivity.[4]
Q4: What are typical yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the chosen method and the optimization of reaction conditions.
-
The triphenylphosphine and carbon tetrachloride method can provide yields in the range of 75-81%.[1]
-
A process utilizing chlorodimethylformiminium chloride has been reported to achieve a technical yield of 98%.[2]
-
A procedure involving methyllithium, p-toluenesulfonyl chloride, and lithium chloride has been shown to yield 82-85% of pure this compound.[4]
Q5: How can I purify the synthesized this compound?
A5: Purification is typically achieved through distillation under reduced pressure (vacuum distillation).[1][4] This is important because terpene compounds can be heat-sensitive and may degrade at higher temperatures.[5] Before distillation, a common workup procedure involves washing the crude product with water and brine to remove water-soluble impurities, followed by drying over an anhydrous salt like magnesium sulfate.[4] In methods like the Appel reaction, the byproduct triphenylphosphine oxide can often be precipitated and removed by filtration before the final purification.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure all reagents are pure and dry, as moisture can interfere with the reaction.[1]- Consider using a slight excess of the chlorinating agent or other key reagents to drive the reaction to completion.[1][2]- Optimize reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
| Side reactions or degradation of the product. | - Use mild reaction conditions to prevent degradation.[1]- Ensure the workup and purification steps are performed promptly after the reaction is complete. | |
| Presence of Linalyl Chloride Impurity | Use of harsh or acidic reaction conditions leading to allylic rearrangement. | - Switch to a milder, more selective method such as the Appel reaction (PPh₃/CCl₄) or the use of methanesulfonyl chloride with a chloride salt.[1][4] |
| Difficulty in Separating this compound from Byproducts | Formation of byproducts with similar physical properties to the desired product. | - For the Appel reaction, ensure complete precipitation of triphenylphosphine oxide by adding a non-polar solvent like pentane (B18724) and allowing sufficient time for precipitation.[1]- Employ fractional distillation with a Vigreux column to improve separation efficiency.[1][4] |
| Incomplete Removal of Starting Material (Geraniol) | Insufficient amount of chlorinating agent or incomplete reaction. | - Use a slight excess of the chlorinating reagent. For example, in the chlorodimethylformiminium chloride method, a small additional amount of phosgene was used to consume the remaining geraniol.[2]- Increase the reaction time, but monitor for byproduct formation. |
| Foaming During Distillation | Incomplete removal of solvent prior to distillation. | - Before high vacuum distillation, carefully remove the solvent using a rotary evaporator. To avoid foaming, the distillation flask can be cooled to approximately -50°C and the pressure gradually lowered to about 10 mm Hg before allowing the flask to warm to room temperature.[1] |
Quantitative Data Summary
| Method | Reagents | Yield (%) | Key Advantages | Reference |
| Appel Reaction | Geraniol, Triphenylphosphine, Carbon Tetrachloride | 75-81 | Mild conditions, minimizes allylic rearrangement. | [1] |
| Vilsmeier-Haack type | Geraniol, Chlorodimethylformiminium Chloride | 98 | High yield, efficient conversion. | [2] |
| Tosylate Intermediate | Geraniol, Methyllithium, p-Toluenesulfonyl Chloride, Lithium Chloride | 82-85 | High purity of product, avoids rearrangement. | [4] |
| Catalytic Telomerization | Prenyl chloride, Isoprene, Solid acid catalyst (SO₄²⁻/Fe₂O₃) | ~13.8 (based on 18.3% conversion and 75.2% selectivity) | Catalytic method, potential for continuous process. | [6] |
Experimental Protocol: High-Yield Synthesis of this compound via the Appel Reaction
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Geraniol (distilled and dried over potassium carbonate)
-
Triphenylphosphine (dried)
-
Carbon tetrachloride (dried and distilled)
-
Pentane (dry)
Procedure:
-
Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 90 mL of carbon tetrachloride and 15.42 g (0.1001 mole) of geraniol.
-
Addition of Reagent: To this solution, add 34.09 g (0.1301 mole) of triphenylphosphine.
-
Reaction: Heat the stirred reaction mixture under reflux for 1 hour.
-
Precipitation of Byproduct: Allow the mixture to cool to room temperature. Add 100 mL of dry pentane and continue stirring for an additional 5 minutes to precipitate the triphenylphosphine oxide.
-
Filtration: Filter the precipitate and wash it with 50 mL of pentane.
-
Solvent Removal: Combine the filtrate and the washings. Remove the solvent using a rotary evaporator under water aspirator pressure at room temperature.
-
Purification: Distill the residue through a short-path distillation apparatus with a Vigreux column to obtain pure this compound. The product typically distills at 47–49°C under a pressure of 0.4 mm Hg.
Expected Yield: 13.0–14.0 g (75–81%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical transformation of geraniol to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4006196A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 3. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0481798A2 - Process for the purification of citral - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting side reactions in Geranyl chloride alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other challenges encountered during Geranyl chloride alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis and subsequent alkylation reactions?
A1: The most prevalent side product during the synthesis of this compound is its isomer, linalyl chloride.[1][2] This occurs primarily through an allylic rearrangement of the geranyl carbocation intermediate, especially when using methods that favor SN1 pathways.[1] Other potential byproducts can include elimination products (terpenic hydrocarbons) and, depending on the reagents used, residual starting materials like geraniol (B1671447).[2][3] During alkylation reactions, side products can arise from the instability of this compound, leading to similar rearranged and elimination byproducts.
Q2: My this compound alkylation is giving a low yield. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete conversion of the starting alcohol (geraniol): Ensure you are using a sufficient excess of the chlorinating agent.[2]
-
Side reactions during synthesis: The formation of linalyl chloride and other byproducts reduces the amount of desired this compound.[2]
-
Decomposition of this compound: this compound can be unstable, especially in the presence of moisture, acids, or upon heating.[4][5] It is recommended to use the product promptly after synthesis or store it under inert atmosphere at low temperatures.
-
Suboptimal alkylation conditions: Factors such as temperature, solvent, and the choice of base can significantly impact the yield of the desired alkylated product.[6][7]
Q3: How can I minimize the formation of linalyl chloride during the synthesis of this compound?
A3: To minimize the formation of linalyl chloride, it is crucial to use synthetic methods that avoid the formation of a carbocation intermediate and favor an SN2 reaction pathway.[2] The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), is a highly effective method for converting geraniol to this compound without significant allylic rearrangement.[2] Other methods that provide high purity this compound involve the conversion of geraniol to a mesylate or tosylate followed by displacement with chloride ion.[2][8]
Q4: What are the ideal storage conditions for this compound?
A4: this compound is sensitive to light, air, and moisture.[4] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[4] Storing it away from incompatible materials such as oxidizing agents is also important.[4] For long-term storage, refrigeration is recommended.
Q5: What analytical techniques are best for identifying and quantifying side products in my this compound reaction mixture?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both identifying and quantifying volatile byproducts like linalyl chloride and elimination products.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of the desired product and any isolated byproducts.[1][9] Infrared (IR) spectroscopy can also be used to identify the presence of the characteristic C-Cl bond and to check for the absence of the hydroxyl group from the starting geraniol.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of Linalyl Chloride in Product | Use of reagents that promote carbocation formation (e.g., HCl, SOCl₂, PCl₃).[2] | Employ a method that favors an SN2 pathway, such as the Appel reaction (PPh₃/CCl₄).[2] Alternatively, use a two-step procedure involving mesylation/tosylation followed by chloride displacement.[8] |
| Low Yield of this compound | Incomplete reaction of geraniol. | Use a modest excess of the chlorinating agent (e.g., 1.3 equivalents of triphenylphosphine).[2] Ensure all reagents are dry and the reaction is performed under anhydrous conditions.[2] |
| Decomposition of the product during workup or purification. | Avoid excessive heating during solvent removal and distillation.[2] Purify by vacuum distillation at a low temperature.[2] | |
| Formation of Elimination Products (Hydrocarbons) | High reaction temperatures or use of strong bases. | Conduct the chlorination reaction at a controlled, often low, temperature. For alkylation, carefully select the base and reaction temperature to favor substitution over elimination. |
| Inconsistent Reaction Outcomes | Impure or wet reagents and solvents. | Use freshly distilled and dried solvents and reagents.[2] Ensure all glassware is thoroughly dried before use.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Appel Reaction (High Purity)
This method is recommended for minimizing allylic rearrangement.[2]
Materials:
-
Geraniol (dried over potassium carbonate and distilled)
-
Triphenylphosphine (dried)
-
Carbon tetrachloride (dried over magnesium sulfate (B86663) and distilled from P₄O₁₀)
-
Dry pentane (B18724)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser under a drying tube.
-
Charge the flask with carbon tetrachloride (90 ml) and geraniol (15.42 g, 0.1001 mole).
-
To this solution, add triphenylphosphine (34.09 g, 0.1301 mole).
-
Heat the stirred reaction mixture under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add dry pentane (100 ml) and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.
-
Filter the triphenylphosphine oxide precipitate and wash it with pentane (50 ml).
-
Combine the filtrates and remove the solvent using a rotary evaporator at room temperature.
-
Distill the residue under vacuum (b.p. 47–49°C at 0.4 mm Hg) to yield pure this compound (13.0–14.0 g, 75–81% yield).[2]
Protocol 2: General Procedure for GC-MS Analysis of Reaction Mixture
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a volatile solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.[9]
GC-MS Parameters:
-
Column: A nonpolar capillary column (e.g., DB-5) is suitable for separating terpenes.[1]
-
Injector: Use a split/splitless injector at a temperature that ensures volatilization without degradation.
-
Oven Program: A temperature gradient program is typically used to separate components with different boiling points. For example, start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
-
Detector: Mass Spectrometer.
-
Mass Range: Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 40-300).
Visual Guides
Caption: Reaction pathways for this compound synthesis.
Caption: Troubleshooting workflow for this compound alkylation.
References
- 1. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4006196A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Geranyl Chloride Substitutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nucleophilic substitution reactions with geranyl chloride.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with this compound is giving a low yield. What are the potential causes?
A1: Low yields can stem from several factors:
-
Purity of this compound: The starting material may contain unreacted geraniol (B1671447) or isomeric impurities like linalyl chloride from the synthesis process.[1][2] The presence of residual geraniol can make product isolation more difficult.[1]
-
Reaction Conditions: The chosen solvent, temperature, and reaction time may not be optimal for the specific nucleophile being used. For instance, using polar protic solvents can stabilize the nucleophile through hydrogen bonding, decreasing its reactivity in an Sₙ2 reaction.[3][4]
-
Nucleophile Strength: A weak nucleophile may not be potent enough to displace the chloride leaving group efficiently, especially if Sₙ2 is the desired pathway.[5][6]
-
Side Reactions: Competing elimination reactions (E1/E2) or allylic rearrangements can consume starting material and reduce the yield of the desired substitution product.
-
Moisture: The presence of water or other protic impurities can interfere with the reaction, especially if strong, basic nucleophiles are used. It is often crucial that glassware and reagents are thoroughly dried.[1]
Q2: I am observing a mixture of products, including what appears to be an isomer of my target molecule. Why is this happening and how can I improve selectivity?
A2: The formation of isomeric products is a common challenge due to the allylic nature of this compound.
-
Competing Sₙ1 and Sₙ2 Pathways: this compound can react via both Sₙ1 and Sₙ2 mechanisms.[2] The Sₙ1 pathway proceeds through a resonance-stabilized allylic carbocation, which can be attacked by the nucleophile at two different positions, leading to a mixture of the desired geranyl product and the rearranged linalyl product.[2]
-
Improving Selectivity: To favor a single product, you must control the reaction mechanism.
-
To favor Sₙ2 (direct substitution, no rearrangement): Use a high concentration of a strong, negatively charged nucleophile, a polar aprotic solvent (e.g., acetone, DMSO, DMF), and the lowest practical temperature.[4][6] This pathway is favored for primary halides like this compound.[6]
-
To favor Sₙ1 (potential for rearrangement): Use a weak, neutral nucleophile (often the solvent itself, in a process called solvolysis), a polar protic solvent (e.g., ethanol, water), and a good leaving group.[5][7]
-
Q3: How do I choose the appropriate solvent for my reaction?
A3: Solvent choice is critical for controlling the reaction pathway.[3]
-
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents are preferred for Sₙ2 reactions. They can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it "naked" and more reactive.[4][5]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents favor Sₙ1 reactions because they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.[3][5] However, they can also solvate the nucleophile, reducing its effectiveness for an Sₙ2 attack.[4]
Q4: My reaction is proceeding very slowly or not at all. What should I check?
A4:
-
Reagent Quality: Ensure the this compound is pure and the nucleophile has not degraded.
-
Leaving Group: While chloride is a reasonable leaving group, converting the corresponding geraniol to a tosylate or mesylate can create a much better leaving group, facilitating the substitution.[3] The order of leaving group ability for halides is R-I > R-Br > R-Cl > R-F.[8]
-
Nucleophile Potency: If you are attempting an Sₙ2 reaction, ensure your nucleophile is sufficiently strong. Anionic nucleophiles (e.g., CN⁻, OH⁻) are generally stronger than their neutral counterparts (H₂O, NH₃).[5][8]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote undesirable side reactions like elimination. A systematic optimization of the temperature may be necessary.
Troubleshooting Guide: Sₙ1 vs. Sₙ2 Pathway Selection
Use the following decision-making framework and data table to optimize your reaction conditions for the desired substitution pathway.
Table 1: Factors Influencing Sₙ1 and Sₙ2 Reaction Pathways
| Factor | Sₙ1 Pathway | Sₙ2 Pathway | Rationale |
| Substrate | Favored by tertiary (3°) > secondary (2°) alkyl halides.[5] | Favored by methyl > primary (1°) > secondary (2°) alkyl halides.[6] | Sₙ1 relies on a stable carbocation; Sₙ2 is hindered by bulky groups near the reaction center.[8][9] |
| Nucleophile | Favored by weak, neutral nucleophiles (e.g., H₂O, ROH).[5] | Favored by strong, often anionic nucleophiles (e.g., CN⁻, I⁻, OH⁻).[6] | The Sₙ1 rate is independent of the nucleophile's concentration, while the Sₙ2 rate depends on it.[9][10] |
| Solvent | Favored by polar protic solvents (e.g., water, ethanol).[5] | Favored by polar aprotic solvents (e.g., acetone, DMF, DMSO).[6] | Protic solvents stabilize the carbocation intermediate (Sₙ1), while aprotic solvents enhance nucleophile reactivity (Sₙ2).[4][5] |
| Leaving Group | A better leaving group (weaker base) accelerates the reaction.[4] | A better leaving group accelerates the reaction.[8] | The rate-determining step in Sₙ1 is the departure of the leaving group; it also stabilizes the Sₙ2 transition state.[8][10] |
| Stereochemistry | Results in racemization (mixture of inversion and retention).[10] | Results in 100% inversion of configuration.[11] | Sₙ1 involves a planar carbocation attacked from either side; Sₙ2 involves a backside attack.[10][11] |
Experimental Protocols
Note: These protocols are representative. Optimization of concentrations, temperatures, and reaction times is essential for specific substrates and nucleophiles. A thorough risk assessment should be conducted before any experiment.[1]
Protocol 1: General Sₙ2 Substitution of this compound with Sodium Cyanide
This protocol is adapted from the known reactivity of alkyl halides with cyanide ions.[2]
-
Setup: In a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents) to a polar aprotic solvent like DMF or DMSO.
-
Addition: Dissolve this compound (1.0 equivalent) in a small amount of the reaction solvent and add it dropwise to the stirred cyanide solution at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress using TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting crude geranyl nitrile by vacuum distillation or column chromatography.
Protocol 2: Synthesis of this compound from Geraniol (Appel Reaction)
The purity of the starting this compound is critical. This procedure, adapted from Organic Syntheses, produces this compound from geraniol without allylic rearrangement.[1]
-
Setup: Equip a dry, 300-mL, three-necked flask with a magnetic stirrer and a reflux condenser. Charge the flask with carbon tetrachloride (90 mL) and geraniol (15.42 g, 0.1001 mole).[1]
-
Reagent Addition: To this solution, add triphenylphosphine (B44618) (34.09 g, 0.1301 mole).[1]
-
Reaction: Heat the stirred reaction mixture under reflux for 1 hour.[1]
-
Precipitation: Allow the mixture to cool to room temperature. Add dry pentane (B18724) (100 mL) and continue stirring for an additional 5 minutes to precipitate the triphenylphosphine oxide byproduct.[1]
-
Filtration: Filter the precipitate and wash it with 50 mL of pentane.[1]
-
Purification: Combine the filtrates and remove the solvent using a rotary evaporator. Purify the residue by vacuum distillation to yield this compound (typical yield: 75-81%).[1]
Table 2: Comparison of this compound Synthesis Methods from Geraniol
| Reagents | Solvent | Conditions | Yield | Comments |
| Triphenylphosphine, CCl₄ | Carbon Tetrachloride | Reflux, 1 hr | 75-81% | Occurs under mild, neutral conditions; avoids allylic rearrangement.[1] |
| MeLi, p-TsCl, LiCl | Ether / HMPA | 0 °C to RT, 18-20 hrs | 82-85% | General procedure for converting allylic alcohols to chlorides without rearrangement.[12] |
| SOCl₂, Pyridine | - | - | - | Can lead to rearranged tertiary halides.[1][12] |
| HCl | Toluene | 100 °C | - | Can produce mixtures of geranyl and linalyl chloride.[1][2] |
| PCl₃ or PCl₅ | Petroleum Ether | - | - | Can produce mixtures of geranyl and linalyl chloride.[1][2] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. amherst.edu [amherst.edu]
- 8. aakash.ac.in [aakash.ac.in]
- 9. youtube.com [youtube.com]
- 10. The SN1 Reaction Mechanism and SN1 Practice Problems [chemistrysteps.com]
- 11. gacariyalur.ac.in [gacariyalur.ac.in]
- 12. Organic Syntheses Procedure [orgsyn.org]
Methods for purifying Geranyl chloride from isomeric impurities like linalyl chloride
Welcome to the technical support center for the purification of geranyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of this compound from its isomeric impurities, primarily linalyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to purify this compound from linalyl chloride?
A1: The primary difficulty in separating this compound from linalyl chloride lies in their close physical properties. As structural isomers, they have very similar molecular weights and boiling points, making conventional purification techniques like fractional distillation demanding. The separation requires methods with high resolving power.
Q2: What are the common methods for purifying this compound?
A2: The most cited method for purifying this compound from linalyl chloride is fractional vacuum distillation. Other potential methods, though less detailed in the literature for this specific separation, include preparative chromatography (High-Performance Liquid Chromatography - HPLC and Supercritical Fluid Chromatography - SFC) and chemical methods involving selective isomerization of the linalyl chloride impurity.
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an effective analytical technique for monitoring the separation of this compound and linalyl chloride.[1] It allows for the quantification of the isomeric ratio in different fractions, thus guiding the purification process.
Troubleshooting Guides
Fractional Vacuum Distillation
Fractional vacuum distillation is the most common method employed for the purification of this compound. However, due to the close boiling points of the isomers, this process can be challenging.
Troubleshooting Common Distillation Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Isomers | Insufficient column efficiency (not enough theoretical plates). | Use a longer distillation column or a column with higher efficiency packing material (e.g., structured packing instead of a Vigreux column) to increase the number of theoretical plates. |
| Incorrect reflux ratio. | For close-boiling isomers, a higher reflux ratio is generally required to achieve good separation. Start with a higher reflux ratio and optimize it based on the separation observed through in-process analysis (e.g., GC-MS). | |
| Fluctuating vacuum pressure. | An unstable vacuum can cause inconsistent boiling and disrupt the equilibrium in the column. Ensure your vacuum pump and controller are functioning correctly to maintain a stable pressure. | |
| Product Degradation | High distillation temperature. | This compound and linalyl chloride can be heat-sensitive. Distilling at a lower pressure (higher vacuum) will reduce the boiling points and minimize thermal degradation. |
| No Distillate Collection | System leaks. | Check all joints and connections for leaks. A poor vacuum will result in higher boiling points than expected. |
| Insufficient heating. | Ensure the heating mantle is providing enough energy to bring the mixture to a boil under the applied vacuum. |
Experimental Protocol: Fractional Vacuum Distillation
A common starting point for the fractional distillation of this compound is the use of a Vigreux column.[2] For enhanced separation of close-boiling isomers, a packed column with a higher number of theoretical plates is recommended.
Key Parameters:
-
Column: A 20 cm Vigreux column can be used for initial purification.[2] For higher purity, a longer packed column is advisable.
-
Vacuum: The distillation is typically performed under reduced pressure to lower the boiling points and prevent thermal decomposition. Pressures in the range of 0.4 mmHg to 12 mmHg have been reported.[3][4]
-
Temperature: The boiling point will depend on the applied vacuum. At 0.4 mmHg, this compound distills at 47-49°C, while at 12 mmHg, the boiling point is 102-104°C.[3][4] Linalyl chloride has a reported boiling point of 95-96°C at 6 mmHg.
-
Purity & Yield: Using a 2 cm Vigreux column, a yield of 75-81% has been reported for the distillation of synthesized this compound.[3] Higher purity can be achieved with more efficient columns, though this may lead to a lower yield.
Quantitative Data Summary
| Compound | Boiling Point (°C) | Pressure (mmHg) | Reference |
| This compound | 47-49 | 0.4 | [3] |
| This compound | 78-79 | 3.0 | [2] |
| This compound | 102-104 | 12 | [4][5][6] |
| Linalyl chloride | 95-96 | 6 |
Logical Workflow for Fractional Distillation Troubleshooting
Caption: Troubleshooting logic for poor separation in fractional distillation.
Preparative Chromatography
While less documented for this specific separation, preparative chromatography offers a high-resolution alternative to distillation.
Troubleshooting Common Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Resolution of Isomers | Inappropriate stationary phase. | Screen different stationary phases. For non-polar compounds like these, reversed-phase (e.g., C18) or normal-phase (e.g., silica) columns can be effective. Chiral columns could also be explored if enantiomeric separation is also desired. |
| Unoptimized mobile phase. | Systematically vary the mobile phase composition to improve separation. For reversed-phase HPLC, this would involve adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water. | |
| Low Product Recovery | Irreversible adsorption on the column. | Ensure the chosen stationary and mobile phases are compatible with the compounds to prevent strong, irreversible binding. |
| Decomposition on the column. | If the stationary phase is acidic or basic, it could potentially cause degradation of the chlorides. Use a well-endcapped, neutral stationary phase. |
Experimental Workflow for Method Development in Preparative HPLC
Caption: A typical workflow for developing a preparative HPLC method.
Chemical Methods: Selective Isomerization
An alternative approach to physical separation is the selective chemical conversion of the linalyl chloride impurity into the desired this compound.
Q: Can linalyl chloride be converted to this compound?
A: Yes, the isomerization of linalyl chloride to geranyl and neryl chlorides can be catalyzed. This process offers a potential route to increase the yield of the desired primary allylic chlorides from the tertiary isomer.
Troubleshooting Isomerization Reactions
| Problem | Possible Cause | Solution |
| Low Conversion of Linalyl Chloride | Inactive or insufficient catalyst. | Ensure the catalyst is active and used in the correct stoichiometric amount. The reaction conditions (temperature, solvent) may also need to be optimized. |
| Unfavorable equilibrium. | The isomerization is an equilibrium process. Adjusting the reaction conditions may shift the equilibrium towards the desired products. | |
| Formation of Byproducts | Non-selective reaction conditions. | The reaction conditions must be carefully controlled to favor the desired isomerization over side reactions such as elimination or cyclization. |
Experimental Workflow for Selective Isomerization
Caption: Workflow for developing a selective isomerization protocol.
References
Technical Support Center: Geranyl Chloride Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the stability and degradation issues of Geranyl chloride encountered during experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems with this compound in your research.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield or absence of desired product in a reaction. | Degradation of this compound prior to or during the reaction. | 1. Verify Purity: Before use, confirm the purity of this compound using GC-MS or a validated stability-indicating HPLC method. 2. Optimize Reaction Conditions: Avoid acidic conditions and high temperatures if possible. Consider using a less polar, aprotic solvent.[1] 3. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Isomerization to linalyl chloride or hydrolysis to geraniol (B1671447). | 1. Co-injection Analysis: Co-inject your sample with authentic standards of geraniol and linalool (B1675412) to confirm the identity of the impurity peaks. 2. Review Solvent Choice: Polar protic solvents can promote the formation of a carbocation intermediate, leading to a mixture of products.[1] Consider switching to a polar aprotic or nonpolar solvent. 3. Control Moisture: Ensure all solvents and reagents are anhydrous, as this compound is sensitive to moisture. |
| Inconsistent reaction outcomes. | Variable quality of this compound starting material. | 1. Standardize Storage: Store this compound in a cool, dry, dark place under an inert atmosphere to minimize degradation.[2] 2. Fresh is Best: Use freshly purified this compound for critical experiments. Older batches may have accumulated degradation products. 3. Purification: If purity is questionable, consider purifying this compound by distillation.[3] |
| Formation of acidic byproducts (e.g., HCl). | Hydrolysis of this compound. | 1. Use of Acid Scavengers: In non-aqueous reactions, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize any generated HCl. 2. Buffered Systems: For aqueous-based experiments, use a buffered system to maintain a neutral pH. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible materials such as oxidizing agents.[2] It is sensitive to both light and air.[2] To ensure maximum stability, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Q2: How should I handle this compound in the laboratory?
A2: Due to its potential as an irritant, always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Avoid contact with skin and eyes.[2]
Degradation Pathways and Products
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways are:
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form geraniol. This reaction can be accelerated by acidic or basic conditions.
-
Rearrangement (Isomerization): this compound can undergo allylic rearrangement to form its tertiary isomer, linalyl chloride. This is often catalyzed by acids or heat.[3]
Q4: What are the common degradation products of this compound?
A4: The most common degradation products are geraniol and linalyl chloride. Under oxidative stress, other products such as geranial and neral (B7780846) could potentially form.[4]
dot
Caption: Primary degradation pathways of this compound.
Stability in Solvents and Solutions
Q5: In which types of solvents is this compound most stable?
A5: this compound is generally more stable in nonpolar or polar aprotic solvents (e.g., hexane, toluene, dichloromethane, acetone) as they do not facilitate the formation of the carbocation intermediate that leads to rearrangement and solvolysis products.[1][5][6]
Q6: Why is this compound unstable in polar protic solvents?
A6: Polar protic solvents, such as water, alcohols (e.g., methanol, ethanol), and acetic acid, can stabilize the formation of the allylic carbocation intermediate through hydrogen bonding and ion-dipole interactions.[1][5] This promotes SN1-type reactions, leading to a mixture of substitution products (e.g., geraniol, geranyl ethers) and rearrangement products (e.g., linalool, linalyl ethers).
dot
Caption: Influence of solvent type on this compound reaction pathways.
Q7: How can I improve the stability of this compound in a reaction mixture?
A7: To enhance stability:
-
Choose an appropriate solvent: Opt for a polar aprotic or nonpolar solvent when possible.
-
Control the temperature: Perform reactions at the lowest effective temperature.
-
Maintain a neutral pH: Avoid acidic conditions. If acidity is unavoidable, use the mildest possible acid and shortest reaction time.
-
Work under inert conditions: Purge the reaction vessel with an inert gas to exclude oxygen and moisture.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the mixture at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60 °C for a specified time.
-
Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60 °C for a specified time.
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 70 °C for 48 hours.
-
Also, heat a solution of this compound in a suitable solvent (e.g., acetonitrile) at 70 °C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a photostable container to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
-
Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, using a suitable analytical method such as HPLC or GC-MS.
-
dot
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its primary degradation products. Method validation according to ICH guidelines is required for use in regulated environments.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
Chromatographic Conditions (Suggested Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Procedure:
-
Prepare standard solutions of this compound, geraniol, and linalool in the diluent.
-
Prepare samples from the forced degradation study, diluting as necessary with the diluent.
-
Inject the standards and samples into the HPLC system.
-
Assess the separation of the peaks. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak and from each other.
-
Further optimization of the gradient, flow rate, and mobile phase composition may be necessary to achieve optimal separation.
For further assistance, please contact our technical support team.
References
- 1. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. geraniol forms potent: Topics by Science.gov [science.gov]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Identifying and removing common impurities in Geranyl chloride synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during the synthesis of Geranyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during this compound synthesis?
The most prevalent impurities in this compound synthesis arise from side reactions and incomplete conversions. These typically include:
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Isomeric Chlorides: Linalyl chloride and Neryl chloride are common byproducts formed through allylic rearrangement of the geranyl carbocation intermediate, especially when using acidic reagents like hydrogen chloride.[1][2]
-
Unreacted Geraniol (B1671447): Incomplete reaction can leave residual starting material, which can be challenging to separate from the final product due to similar physical properties.[1]
-
Triphenylphosphine (B44618) Oxide: When using triphenylphosphine and carbon tetrachloride for chlorination, triphenylphosphine oxide is a major byproduct that needs to be effectively removed.[1]
-
Dimerization and Cyclization Products: Under certain conditions, side reactions can lead to the formation of dimers or cyclized products like α-terpineol.[3][4]
Q2: How can I identify the presence of these impurities in my reaction mixture?
Several analytical techniques are effective for identifying and quantifying impurities in your this compound product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is particularly useful for distinguishing between isomers like this compound, Linalyl chloride, and Neryl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information, allowing for the identification and quantification of the desired product and major impurities. The proton NMR spectrum of pure this compound shows characteristic peaks, for instance, a doublet for the CH2Cl group around 3.98 ppm.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of functional groups. For example, the presence of a broad peak around 3300 cm-1 would indicate the presence of unreacted geraniol (O-H stretch). Pure this compound has characteristic absorptions at 845, 1255, and 1665 cm-1.[1]
Q3: What are the recommended methods for removing these impurities?
The purification strategy depends on the nature of the impurities present:
-
Fractional Distillation: This is a common method for separating this compound from isomers and unreacted geraniol. However, due to the close boiling points of the isomers, this can be a tedious process requiring an efficient distillation column.[1][2]
-
Crystallization/Precipitation: Triphenylphosphine oxide can be removed by precipitation. Adding a non-polar solvent like pentane (B18724) to the reaction mixture after completion can cause the triphenylphosphine oxide to precipitate, which can then be removed by filtration.[1]
-
Chromatography: Column chromatography on silica (B1680970) gel can be used for small-scale purifications to separate this compound from its isomers and other byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure all reagents and glassware are thoroughly dried, as moisture can interfere with the reaction.[1] Consider increasing the reaction time or using a slight excess of the chlorinating agent.[1] |
| Side reactions forming unwanted byproducts. | Optimize reaction conditions (temperature, solvent) to minimize side reactions. For instance, using triphenylphosphine and carbon tetrachloride under neutral conditions can suppress allylic rearrangements.[1] | |
| Presence of Linalyl Chloride | Allylic rearrangement of the intermediate carbocation. | Employ milder chlorinating agents that do not promote carbocation formation, such as the triphenylphosphine/CCl4 system.[1] Methods involving the conversion of geraniol to a sulfonate ester followed by displacement with chloride also minimize rearrangement.[5] |
| Unreacted Geraniol in Product | Insufficient amount of chlorinating agent or incomplete reaction. | Use a modest excess of the chlorinating agent, such as triphenylphosphine, to drive the reaction to completion.[1] Monitor the reaction progress using TLC or GC to ensure all the geraniol has been consumed. |
| Difficulty in Removing Triphenylphosphine Oxide | Incomplete precipitation. | After the reaction, add a sufficient amount of a non-polar solvent like pentane and stir for an adequate time to ensure complete precipitation of the triphenylphosphine oxide before filtration.[1] |
Experimental Protocols
Synthesis of this compound using Triphenylphosphine and Carbon Tetrachloride
This method is known to produce this compound with minimal allylic rearrangement.[1]
Materials:
-
Geraniol (dried over potassium carbonate)
-
Triphenylphosphine
-
Carbon tetrachloride (dried and distilled)
-
Pentane (dry)
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve Geraniol in carbon tetrachloride.
-
Add triphenylphosphine to the solution.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the reaction mixture to room temperature.
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Add dry pentane to the mixture and continue stirring for 5 minutes to precipitate the triphenylphosphine oxide.
-
Filter the precipitate and wash it with pentane.
-
Combine the filtrate and washings and remove the solvent using a rotary evaporator at room temperature.
-
Purify the resulting residue by vacuum distillation to obtain pure this compound.
Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Set up the fractional distillation apparatus.
-
Apply vacuum and gently heat the distillation flask.
-
Carefully collect the fractions at the appropriate boiling point and pressure. The boiling point of this compound is reported as 47-49°C at 0.4 mmHg[1] and 102-104°C at 12 mmHg[6].
-
Monitor the purity of the collected fractions using GC-MS or NMR.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Formation pathways of common impurities during this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of Geraniol into Useful Value-Added Products in the Presence of Catalysts of Natural Origin: Diatomite and Alum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound 95 5389-87-7 [sigmaaldrich.com]
Challenges in scaling up laboratory synthesis of Geranyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of Geranyl chloride, with a focus on the challenges encountered during scale-up.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Scale-Up Considerations |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize techniques like TLC or GC to ensure the reaction has gone to completion. - Optimize Reaction Time and Temperature: Systematically vary these parameters to find the optimal conditions for your specific setup. - Reagent Purity: Ensure the starting material (geraniol) and reagents are of high purity and free from water. | - Heat Transfer: In larger reactors, inefficient heat transfer can lead to localized "cold spots," slowing down the reaction. Ensure adequate mixing and consider a jacketed reactor with precise temperature control. - Mixing Efficiency: Inadequate agitation in large vessels can lead to poor mixing of reactants. The type and speed of the stirrer should be optimized for the reactor geometry and reaction mixture viscosity. |
| Side Reactions | - Formation of Linalyl Chloride: This is a common byproduct due to allylic rearrangement. Using milder reagents that favor an SN2 pathway, such as the triphenylphosphine (B44618)/carbon tetrachloride method, can minimize this.[1] - Elimination Reactions: Harsh acidic conditions or high temperatures can lead to the formation of elimination byproducts. Consider using a non-acidic chlorinating agent or a method that proceeds under neutral conditions. | - Temperature Control: Exothermic reactions can lead to temperature spikes in large batches, favoring side reactions. Gradual addition of reagents and efficient cooling are critical. - Catalyst Selection: For catalytic processes, ensure even distribution of the catalyst throughout the larger volume to maintain selectivity and prevent localized side reactions. |
| Product Loss During Work-up | - Emulsion Formation: During aqueous washes, emulsions can form, leading to loss of product. Using brine washes or adding a small amount of a different organic solvent can help break emulsions. - Incomplete Extraction: Ensure the organic solvent used for extraction is appropriate and perform multiple extractions to maximize recovery. | - Phase Separation: In large-scale extractions, phase separation can be slow and challenging. The design of the separation vessel and the use of phase-transfer catalysts (if applicable) should be considered. - Solvent Volume: The volume of extraction solvent increases significantly at scale, impacting process economics and waste disposal. Optimize the solvent-to-product ratio. |
Issue 2: Product Purity Issues
Possible Causes & Solutions
| Cause | Troubleshooting Steps | Scale-Up Considerations |
| Presence of Linalyl Chloride | - Choice of Reagents: Methods using hydrogen chloride, thionyl chloride, or phosphorus chlorides often lead to mixtures of geranyl and linalyl chloride.[1][2] Consider methods that proceed without allylic rearrangement. - Purification: Careful fractional distillation under reduced pressure is often required to separate these isomers.[1] | - Distillation Efficiency: Large-scale distillation requires a column with a sufficient number of theoretical plates to achieve the desired separation. The packing material and reflux ratio are critical parameters to optimize. - Process Control: Precise control over the distillation pressure and temperature is crucial to maintain separation efficiency at scale. |
| Residual Starting Material (Geraniol) | - Stoichiometry: Using a slight excess of the chlorinating agent can help drive the reaction to completion.[1] - Purification: Geraniol (B1671447) can be difficult to separate from this compound by distillation due to close boiling points. Chromatographic methods may be necessary for very high purity, but are less practical at large scale. | - Process Monitoring: Implement in-process controls (e.g., GC analysis) to ensure complete conversion of geraniol before proceeding to work-up.[3] - Economic Feasibility of Purification: At an industrial scale, the cost of purification methods like large-scale chromatography can be prohibitive. The synthetic route should be optimized to minimize the formation of impurities that are difficult to remove.[3] |
| Byproducts from Reagents | - Triphenylphosphine Oxide: When using the triphenylphosphine/carbon tetrachloride method, triphenylphosphine oxide is a solid byproduct that needs to be removed. Precipitation and filtration are typically employed.[1] | - Solid Handling: At a large scale, handling and filtering large quantities of solid byproducts can be challenging. The choice of filter type (e.g., filter press, centrifuge) and solvent for washing the filter cake are important considerations. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method for this compound is most suitable for scaling up?
A1: While several methods exist, those that offer high selectivity, avoid difficult-to-separate byproducts, and use cost-effective and safer reagents are preferable for scale-up. A process described in U.S. Patent 4,006,196A, which involves reacting geraniol with chlorodimethylformiminium chloride (from N,N-dimethylformamide and phosgene), is designed for economical production with high purity and yield.[3] This method provides a technical yield of 98% for this compound.[3] Another approach to consider for industrial application is the use of solid acid catalysts for the telomerization of prenyl chloride with isoprene, which can simplify catalyst separation.
Q2: How can I minimize the formation of the isomeric impurity, linalyl chloride, during synthesis?
A2: The formation of linalyl chloride occurs through allylic rearrangement of the carbocation intermediate. To minimize this, you should choose a synthetic route that proceeds through an SN2-type mechanism, which avoids the formation of a free carbocation. The reaction of geraniol with triphenylphosphine and carbon tetrachloride is a good example of a method that converts the allylic alcohol to the corresponding chloride without significant allylic rearrangement.[1]
Q3: What are the primary safety concerns when working with common chlorinating agents for this synthesis at a larger scale?
A3:
-
Thionyl Chloride (SOCl₂): It is a corrosive and water-reactive substance. On contact with water, it releases toxic gases like sulfur dioxide and hydrogen chloride.[4] Handling should be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is essential.[4][5]
-
Phosphorus Trichloride (PCl₃): This is also a corrosive liquid that reacts violently with water to produce hydrochloric acid and phosphorous acid.[6][7] It is crucial to handle it in a dry environment and avoid contact with moisture and incompatible materials.[7]
Q4: What are the key challenges in purifying this compound at a larger scale?
A4: The primary challenge is the efficient separation of this compound from its isomer, linalyl chloride, and any unreacted geraniol. While fractional distillation is the most common method, achieving high purity on a large scale requires an optimized distillation setup with a high number of theoretical plates and precise control over pressure and temperature.[1] The removal of solid byproducts, such as triphenylphosphine oxide, also requires robust solid-liquid separation equipment.
Q5: How does reaction temperature control impact the synthesis of this compound during scale-up?
A5: Many of the chlorination reactions are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Poor temperature control can lead to a runaway reaction, increased formation of byproducts (like linalyl chloride and elimination products), and potential safety hazards.[3] Therefore, a well-designed cooling system, controlled addition of reagents, and continuous temperature monitoring are critical for a successful and safe scale-up.
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Methods for this compound
| Method | Starting Material | Reagents | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Triphenylphosphine/CCl₄ | Geraniol | Triphenylphosphine, Carbon Tetrachloride | 75-81% | High selectivity, minimal allylic rearrangement. | Formation of solid triphenylphosphine oxide byproduct. | [1] |
| p-Toluenesulfonyl chloride/LiCl | Geraniol | Methyllithium, p-Toluenesulfonyl chloride, Lithium chloride | 82-85% | High yield, avoids rearrangement. | Requires use of pyrophoric methyllithium. | |
| Thionyl Chloride/Pyridine | Geraniol | Thionyl chloride, Pyridine | Variable | Readily available reagents. | Often produces a mixture of geranyl and linalyl chlorides. | [1] |
Table 2: Example of a Larger-Scale Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | Geraniol (92% pure) | [3] |
| Reagents | N,N-dimethylformamide, Phosgene | [3] |
| Scale | 310 g (2.0 moles) of Geraniol | [3] |
| Technical Yield | 98% | [3] |
| Product Composition (by VPC) | This compound: 73.2%, Linalyl chloride: 8.4%, Neryl chloride: 9.7% | [3] |
Note: The data in Table 2 is derived from a patent describing a process designed for industrial application and may not be directly comparable to small-scale laboratory preparations without process optimization.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound using Triphenylphosphine and Carbon Tetrachloride[1]
-
Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer and a reflux condenser, charge 90 ml of carbon tetrachloride and 15.42 g (0.1001 mole) of geraniol.
-
Reagent Addition: To this solution, add 34.09 g (0.1301 mole) of triphenylphosphine.
-
Reaction: Heat the stirred reaction mixture under reflux for 1 hour.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Add 100 ml of dry pentane (B18724) and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.
-
Filter the precipitate and wash it with 50 ml of pentane.
-
Combine the filtrate and washings, and remove the solvent using a rotary evaporator.
-
-
Purification: Distill the residue under reduced pressure (e.g., through a short-path distillation apparatus) to obtain pure this compound.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Synthesis and Purification
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 3. US4006196A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 4. drexel.edu [drexel.edu]
- 5. fishersci.com [fishersci.com]
- 6. lanxess.com [lanxess.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Minimizing allylic rearrangement during the synthesis of Geranyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing allylic rearrangement during the synthesis of Geranyl chloride from Geraniol (B1671447).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound from Geraniol?
The main challenge is the undesired formation of the isomeric byproduct, linalyl chloride, through allylic rearrangement. This occurs because the carbocation intermediate formed during the reaction can be attacked by the chloride nucleophile at two different positions.
Q2: Which common reagents are known to cause significant allylic rearrangement?
Traditional chlorinating agents such as hydrogen chloride (HCl), phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂) with pyridine (B92270) are known to produce mixtures of geranyl and linalyl chloride, which can be difficult to separate.[1][2]
Q3: What is the general mechanism that leads to allylic rearrangement in this synthesis?
Allylic rearrangement in this context typically proceeds through an SN1-like mechanism. The hydroxyl group of geraniol is protonated or activated, leaves as a water molecule or another leaving group, and forms an allylic carbocation. This carbocation is resonance-stabilized, with positive charge density on both the primary and tertiary carbons. Nucleophilic attack by the chloride ion at the tertiary carbon results in the formation of the rearranged product, linalyl chloride.
Q4: Are there reliable methods to synthesize this compound with minimal to no allylic rearrangement?
Yes, several methods have been developed to avoid the formation of isomeric byproducts. These methods typically employ mild and neutral reaction conditions that favor an SN2 mechanism, thus preventing the formation of a carbocation intermediate.[1][3] Notable examples include the Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride) and methods involving the in-situ formation of a good leaving group followed by displacement with chloride ions.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of linalyl chloride as a byproduct. | Use of strong acids or harsh chlorinating agents (e.g., HCl, PCl₃, SOCl₂) that promote an SN1 reaction mechanism and carbocation formation.[1][2][5] | Employ milder reagents that favor an SN2 pathway. The Appel reaction (triphenylphosphine and carbon tetrachloride) is a well-established method for this purpose.[1][3] Alternatively, a two-step process involving the conversion of the hydroxyl group to a sulfonate ester (e.g., mesylate or tosylate) followed by nucleophilic substitution with a chloride source (e.g., LiCl) can be effective.[1][4] |
| Low yield of this compound. | Incomplete reaction, side reactions, or loss of product during workup and purification. For the Appel reaction, the purity of reagents and dryness of the reaction conditions are critical.[1] | Ensure all reagents are pure and the reaction is carried out under anhydrous conditions. For the Appel reaction, use a slight excess of triphenylphosphine and carbon tetrachloride.[1] Optimize reaction time and temperature based on the chosen protocol. Careful workup and purification, such as distillation under reduced pressure, are crucial to maximize isolated yield.[1][2] |
| Difficulty in separating this compound from triphenylphosphine oxide (byproduct of the Appel reaction). | Triphenylphosphine oxide can be soluble in the reaction mixture and co-elute during chromatography. | After the reaction, precipitate the triphenylphosphine oxide by adding a non-polar solvent like pentane (B18724) or hexane (B92381) and filter it off before concentrating the filtrate.[1][2] Alternatively, the crude product can be purified by distillation.[1] |
| Reaction does not proceed to completion. | Insufficient activation of the hydroxyl group or low reactivity of the chloride source. | Ensure the reagents are of high quality. For two-step methods, confirm the complete formation of the intermediate sulfonate ester before adding the chloride source. Increasing the reaction time or temperature slightly may be necessary, but this should be done cautiously to avoid promoting rearrangement. |
Quantitative Data Summary
The following table summarizes the yields of this compound obtained using different synthetic methods, highlighting the effectiveness of specific protocols in minimizing allylic rearrangement.
| Method | Reagents | Solvent | Yield of this compound | Key Observation | Reference |
| Appel Reaction | Geraniol, Triphenylphosphine, Carbon Tetrachloride | Carbon Tetrachloride | 75-81% | Essentially no allylic rearrangement. | [1] |
| Mesylation/Chlorination | Geraniol, Methanesulfonyl chloride, LiCl, 2,4,6-Collidine | N,N-Dimethylformamide | High (not quantified) | Pure product is obtained. | [1] |
| Tosylation/Chlorination | Geraniol, Methyllithium, p-Toluenesulfonyl chloride, LiCl | Ether-HMPA | 82-85% | No detectable rearrangement. | [4] |
| Vilsmeier-Haack type | Geraniol, Chlorodimethylformiminium chloride | Non-reactive solvents | High (not quantified) | Produces the desired product in very high purity and yields. | [6] |
| Traditional Methods | Geraniol, HCl, PCl₃, PCl₅, or SOCl₂ | Various | Variable | Gives mixtures of geranyl and linalyl chloride. | [1][2][5] |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Appel Reaction
This protocol is adapted from Organic Syntheses and is a reliable method for producing this compound with minimal allylic rearrangement.[1]
Materials:
-
Geraniol (distilled, >98% pure)
-
Triphenylphosphine (recrystallized)
-
Carbon tetrachloride (dried and distilled)
-
Pentane (dry)
-
Drierite (or other suitable drying agent)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Heating mantle
-
Rotary evaporator
-
Short-path distillation apparatus with a Vigreux column
Procedure:
-
Set up a dry 300-mL, three-necked flask equipped with a magnetic stirring bar and a reflux condenser fitted with a Drierite-filled drying tube.
-
Charge the flask with 90 mL of dry carbon tetrachloride and 15.42 g (0.1001 mole) of geraniol.
-
To this solution, add 34.09 g (0.1301 mole) of triphenylphosphine.
-
Stir the reaction mixture and heat it under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add 100 mL of dry pentane and continue stirring for an additional 5 minutes to precipitate the triphenylphosphine oxide.
-
Filter the precipitate and wash it with 50 mL of pentane.
-
Combine the filtrate and the washings, and remove the solvent using a rotary evaporator under water aspirator pressure at room temperature.
-
Distill the residue through a 2-cm Vigreux column attached to a short-path distillation apparatus to afford 13.0–14.0 g (75–81%) of this compound. The boiling point is 47–49°C at 0.4 mm Hg.
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Reaction pathways for this compound synthesis.
Experimental Workflow for the Appel Reaction
Caption: Workflow for this compound synthesis via the Appel reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 3. Appel_reaction [chemeurope.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 6. US4006196A - Process for the manufacture of this compound - Google Patents [patents.google.com]
Geranyl chloride reaction fails to go to completion: troubleshooting guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of geranyl chloride, specifically when the reaction fails to proceed to completion.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound from geraniol (B1671447) has a low yield. What are the common causes?
An incomplete reaction is a frequent issue in the synthesis of this compound. Several factors can contribute to low conversion rates. The primary reasons include:
-
Suboptimal Reagents and Reaction Conditions: The choice of chlorinating agent and the reaction parameters are critical. For instance, methods involving thionyl chloride or phosphorus halides can lead to the formation of isomeric byproducts, which complicates purification and reduces the yield of the desired this compound.[1][2]
-
Presence of Moisture: Many chlorinating agents are sensitive to water. Any moisture in the reagents or glassware can consume the chlorinating agent, leading to a lower-than-expected yield. It is crucial to use dry solvents and glassware.[1]
-
Incomplete Consumption of Starting Material: Insufficient reagent or reaction time can leave a significant amount of unreacted geraniol in the mixture, making purification more challenging and lowering the isolated yield.[1]
-
Side Reactions: Allylic rearrangements are a common side reaction, leading to the formation of linalyl chloride and neryl chloride.[2] The reaction conditions, particularly temperature and the choice of reagent, can influence the extent of these rearrangements.
Q2: I've detected isomeric impurities like linalyl chloride in my product. How can I minimize their formation?
The formation of isomers is a well-documented challenge in this compound synthesis.[1][2] Here are some strategies to minimize their formation:
-
Choice of Synthesis Method: The Appel reaction, which utilizes triphenylphosphine (B44618) and carbon tetrachloride, is known to convert allylic alcohols to the corresponding halides without significant allylic rearrangement.[1] This method proceeds under mild and essentially neutral conditions.
-
Temperature Control: Reactions carried out at elevated temperatures, such as the reaction of linalool (B1675412) with HCl at 100°C, are more prone to allylic rearrangements.[2] Maintaining a lower reaction temperature, when the chosen method allows, can help suppress the formation of these isomers. For example, the reaction of geraniol with chlorodimethylformiminium chloride is preferably run between 20°C and 40°C.[3]
-
Reagent Selection: Using milder and more selective chlorinating agents can reduce the extent of isomerization.
Q3: How can I effectively monitor the progress of my reaction?
To determine if the reaction has gone to completion, you can use the following analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material (geraniol) and the appearance of the product (this compound).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying the components of your reaction mixture.[4] It can quantify the amount of remaining geraniol and identify any side products, such as isomeric chlorides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the characteristic signals of geraniol and the appearance of the signals for this compound.[1][2][5]
Troubleshooting Guide: Low Reaction Completion
This guide will help you troubleshoot and optimize your this compound synthesis.
Issue: Low Conversion of Geraniol to this compound
Symptoms:
-
Significant amount of geraniol remaining in the final reaction mixture as identified by TLC, GC-MS, or NMR.
-
The isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Inadequate Reagent Quality or Stoichiometry | Ensure Reagents are Dry: Use freshly distilled solvents and dry all glassware thoroughly before use. Moisture can deactivate many chlorinating agents.[1]Verify Reagent Purity: Use high-purity starting materials. Impurities in geraniol can interfere with the reaction.Use a Slight Excess of Chlorinating Agent: Employing a modest excess of the chlorinating agent, such as triphenylphosphine in the Appel reaction, can help drive the reaction to completion.[1] For the reaction with chlorodimethylformiminium chloride, an excess of this reagent ensures the complete removal of geraniol.[3] |
| Suboptimal Reaction Conditions | Optimize Temperature: The optimal temperature depends on the chosen method. For the chlorodimethylformiminium chloride method, a temperature range of 20-40°C is preferred.[3] For the Appel reaction, refluxing in carbon tetrachloride is a common procedure.[1]Ensure Adequate Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Some protocols specify a reaction time of one hour, while others may require longer.[1] |
| Formation of Isomeric Byproducts | Select a Method Prone to Less Rearrangement: The Appel reaction is reported to proceed with minimal allylic rearrangement.[1]Control Reaction Temperature: Higher temperatures can favor the formation of thermodynamically more stable isomers. Maintaining a consistent and appropriate temperature is crucial. |
| Inefficient Purification | Fractional Distillation: Due to the close boiling points of this compound and its isomers, careful fractional distillation under reduced pressure is often necessary for effective separation.[1][6]Precipitation of Byproducts: In the Appel reaction, the byproduct triphenylphosphine oxide can be precipitated by adding a non-polar solvent like pentane (B18724), simplifying the purification process.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Appel Reaction
This protocol is adapted from Organic Syntheses and is known to produce this compound with minimal rearrangement.[1]
Materials:
-
Geraniol (distilled, >98% pure)
-
Triphenylphosphine
-
Carbon tetrachloride (dried over magnesium sulfate (B86663) and distilled)
-
Pentane (dry)
-
Three-necked flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Set up a dry 300-mL three-necked flask with a magnetic stirring bar and a reflux condenser fitted with a drying tube.
-
Charge the flask with 90 mL of carbon tetrachloride and 15.42 g (0.1001 mole) of geraniol.
-
To this solution, add 34.09 g (0.1301 mole) of triphenylphosphine.
-
Heat the stirred reaction mixture under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add 100 mL of dry pentane and continue stirring for an additional 5 minutes to precipitate the triphenylphosphine oxide.
-
Filter the precipitate and wash it with 50 mL of pentane.
-
Remove the solvent from the combined filtrate using a rotary evaporator at room temperature.
-
Distill the residue under reduced pressure (e.g., 0.4 mm Hg) to obtain this compound (b.p. 47-49°C).
Expected Yield: 75-81%[1]
Data Presentation
Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Reagents | Typical Yield | Key Advantages | Common Issues |
| Appel Reaction | Geraniol | Triphenylphosphine, Carbon Tetrachloride | 75-81%[1] | Mild conditions, minimal rearrangement.[1] | Use of toxic carbon tetrachloride, byproduct removal.[7] |
| Chlorodimethylformiminium Chloride | Geraniol | Chlorodimethylformiminium chloride (from DMF and phosgene) | High (up to 98% technical yield)[3] | High purity and yield.[3] | Use of highly toxic phosgene. |
| From Linalool | Linalool | Hydrogen Chloride in Toluene | Variable, produces a mixture. | Utilizes a different starting material. | Significant allylic rearrangement leading to a mixture of chlorides.[2] |
| Solid Acid Catalysis | Prenyl chloride, Isoprene | SO₄²⁻/Fe₂O₃ catalyst | ~75% selectivity at ~18% conversion[8] | Heterogeneous catalyst, potentially reusable. | Lower conversion rates.[8] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 3. US4006196A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(5389-87-7) 1H NMR [m.chemicalbook.com]
- 6. Purification [chem.rochester.edu]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Foaming in Geranyl Chloride Distillation
Welcome to our technical support center for the distillation and purification of Geranyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on overcoming foaming.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of foaming during the distillation of this compound?
A1: Foaming during the distillation of this compound can be attributed to several factors:
-
Incomplete Solvent Removal: Residual solvents from the synthesis stage are a primary cause of foaming. A specific protocol to address this involves cooling the distillation flask to approximately -50°C, gradually lowering the pressure to 10 mm, and then allowing the pot temperature to slowly rise to room temperature before proceeding with the distillation.[1]
-
Presence of Impurities: Impurities from the synthesis of this compound can act as surfactants, stabilizing foam. A common byproduct, triphenylphosphine (B44618) oxide, can be difficult to remove and may contribute to foaming.[1] Other impurities can also arise from various synthetic routes.
-
Rapid Heating and High Vapor Velocity: Heating the distillation flask too quickly can lead to violent boiling and the trapping of liquid in the vapor phase, resulting in foam formation.[2] High vapor velocities can also promote foaming.
-
Insufficient Headspace: Overfilling the distillation flask leaves inadequate room for vapor expansion, which can cause foam to be carried into the condenser. It is recommended to keep the liquid level below 75-80% of the still's capacity.
-
Thermal Decomposition: this compound may decompose at elevated temperatures, leading to the release of gases such as hydrogen chloride (HCl) and phosgene.[3] This gas evolution can cause significant foaming.
Q2: Are silicone-based antifoaming agents suitable for the distillation of this compound?
A2: Caution is strongly advised when considering silicone-based antifoaming agents for the distillation of this compound. Silicone (polydimethylsiloxane, PDMS) has been reported to have poor compatibility with chlorinated compounds. For instance, its chemical resistance to benzyl (B1604629) chloride, carbon tetrachloride, and chlorine is rated as "D - Severe Effect".[4][5] At high temperatures, silicon can also react with alkyl halides.[6] Given that this compound is an alkyl halide, there is a significant risk of a reaction between the silicone antifoam and the product, potentially leading to contamination and undesired byproducts.
Q3: What are safer alternatives to silicone-based antifoams for this compound distillation?
A3: Given the reactivity of this compound, non-silicone antifoaming agents are recommended. These can include:
-
Oil-Based Defoamers: These are typically based on mineral oils, vegetable oils, or white oils.[7] They work by having low surface tension and being insoluble in the foaming medium.
-
Fatty Alcohols: Branched-chain higher alcohols, such as 2-ethylhexanol, can be effective foam suppressants in non-aqueous systems.
-
Organic Polymer-Based Defoamers: These are silicone-free and can be effective in a variety of systems.
The selection of an appropriate antifoaming agent should be guided by its compatibility with this compound and its ease of separation from the final product. It is crucial to perform a small-scale test to ensure the chosen antifoam does not react with this compound or interfere with downstream applications.
Q4: How can I remove impurities that cause foaming before distillation?
A4: Proper workup and purification of the crude this compound are essential to prevent foaming.
-
Removal of Triphenylphosphine Oxide: If triphenylphosphine was used in the synthesis, the resulting triphenylphosphine oxide can be challenging to remove. One effective method is to precipitate it as a complex with zinc chloride in polar solvents.[8][9] Another approach is to add a nonpolar solvent like pentane (B18724) to the crude mixture to encourage the precipitation of triphenylphosphine oxide before filtration.[1]
-
Washing: Thoroughly washing the organic phase after the reaction can help remove water-soluble impurities and unreacted starting materials.
-
Drying: Ensuring the crude product is completely dry before distillation is critical, as residual water can contribute to foaming.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Sudden, vigorous foaming at the start of distillation | Residual solvent in the crude product. | 1. Stop the distillation. 2. Cool the flask to room temperature, then further to -50°C. 3. Gradually apply vacuum to 10 mm Hg to slowly remove the volatile solvent. 4. Once the solvent is removed, slowly increase the temperature to begin the distillation of this compound.[1] |
| Persistent foaming throughout the distillation | Presence of impurities acting as surfactants (e.g., triphenylphosphine oxide). | 1. Consider re-purifying the crude material. 2. For triphenylphosphine oxide, try precipitation with ZnCl2 or by adding a nonpolar solvent like pentane and filtering.[1][8][9] 3. Use a compatible non-silicone antifoaming agent at a low concentration (start with a few ppm and optimize). |
| Foaming that starts after a period of smooth distillation | Thermal decomposition of this compound. | 1. Immediately reduce the heating mantle temperature. 2. Ensure the vacuum is stable and at the lowest possible pressure to reduce the boiling point. 3. Consider using a distillation setup with a shorter path to minimize the residence time at high temperatures. |
| Foam being carried over into the condenser | Insufficient headspace in the distillation flask or excessive heating. | 1. Ensure the distillation flask is no more than two-thirds full. 2. Reduce the heating rate to ensure a controlled and steady boil. 3. Use a Claisen adapter to provide additional volume for foam to collapse before reaching the condenser. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound with Foaming Prevention
This protocol is adapted from established procedures and incorporates steps to mitigate foaming.[1]
1. Preparation of the Crude Product:
- Following the synthesis of this compound, ensure a thorough workup to remove as many impurities as possible. If triphenylphosphine was used, consider the precipitation of triphenylphosphine oxide using pentane.
- After extraction and washing, dry the organic phase thoroughly over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
- Remove the drying agent by filtration.
2. Solvent Removal:
- Concentrate the crude product using a rotary evaporator.
- Crucial Step for Foaming Prevention: Once the bulk of the solvent is removed, transfer the crude oil to the distillation flask. Cool the flask in a dry ice/acetone bath to approximately -50°C.
- Gradually apply vacuum to the system, aiming for a pressure of around 10 mm Hg.
- Allow the flask to slowly warm to room temperature while under vacuum. This will gently remove any remaining volatile solvents without causing foaming.
3. Vacuum Distillation:
- Assemble the distillation apparatus (a short-path distillation head is recommended). Ensure all joints are well-sealed with appropriate vacuum grease.
- Place a stir bar in the distillation flask for smooth boiling.
- Begin stirring and apply the full vacuum required for the distillation (e.g., 0.4 mm Hg).
- Gradually heat the distillation flask using a heating mantle.
- Collect the this compound fraction at the appropriate boiling point and pressure (e.g., 47-49°C at 0.4 mm Hg).[1]
Protocol 2: Evaluating Antifoaming Agent Efficacy
This is a general protocol to test the effectiveness of a non-silicone antifoaming agent.
1. Small-Scale Test:
- In a small test tube or round-bottom flask, add a small amount of crude this compound.
- Add a minimal, measured amount of the selected antifoaming agent (e.g., 10-50 ppm).
- Gently heat the mixture under vacuum and observe for any signs of reaction or discoloration.
- Check for the suppression of foaming compared to a control sample without the antifoam.
2. Recirculation Test (for more rigorous evaluation):
- In a cylindrical container with a bottom outlet, place a sample of the crude this compound.
- Connect the outlet to a pump that recirculates the liquid back to the top of the container, creating agitation and inducing foam.
- Add a known concentration of the antifoaming agent and measure the time it takes for the foam to collapse ("knockdown" time) and the height of the foam.
- Continue recirculation to assess the persistence of the antifoaming agent.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting foaming in this compound distillation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sustained free chlorine-releasing polydimethylsiloxane/Ca(ClO)2 materials with long-lasting disinfection efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tym.co.uk [tym.co.uk]
- 5. curtain-and-divider.com [curtain-and-divider.com]
- 6. Silicon - Wikipedia [en.wikipedia.org]
- 7. rawsource.com [rawsource.com]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
Validation & Comparative
Comparative Reactivity of Geranyl Chloride and Geranyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the choice of alkyl halide can significantly influence reaction rates, yields, and overall efficiency. This guide provides a comparative analysis of the reactivity of Geranyl chloride and Geranyl bromide, two key intermediates in the synthesis of terpenoids and other complex organic molecules. This analysis is supported by fundamental principles of organic chemistry and generalized experimental observations.
Executive Summary
Geranyl bromide is generally a more reactive electrophile than this compound in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion, a consequence of its lower basicity and the weaker carbon-bromine (C-Br) bond. Consequently, reactions involving Geranyl bromide typically proceed at a faster rate and may offer higher yields under identical conditions compared to those with this compound.
Reactivity Comparison: A Tabular Overview
The following table summarizes the key differences in the chemical properties and expected reactivity of this compound and Geranyl bromide in nucleophilic substitution reactions.
| Property | This compound | Geranyl Bromide | Rationale |
| Molecular Weight | 172.69 g/mol | 217.15 g/mol | Bromine is a heavier atom than chlorine. |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | The halide attached to the primary allylic carbon. |
| Leaving Group Ability | Good | Excellent | Bromide is a weaker base and more stable anion than chloride, making it a better leaving group.[1][2] |
| C-X Bond Strength | Stronger (approx. 327 kJ/mol for C-Cl)[3] | Weaker (approx. 285 kJ/mol for C-Br)[3] | The C-Br bond is longer and requires less energy to break.[3] |
| Relative Reaction Rate | Slower | Faster | A better leaving group and weaker C-X bond lead to a lower activation energy for both Sₙ1 and Sₙ2 reactions.[2][3] |
| Typical Reaction Conditions | May require higher temperatures or longer reaction times. | Generally proceeds under milder conditions (lower temperatures, shorter reaction times). | The higher reactivity of the bromide allows for less forcing conditions. |
| Potential Yield | Good | Often Higher | Faster and more complete reactions can lead to improved yields. |
Reaction Mechanisms and the Halogen's Role
Both this compound and Geranyl bromide are primary allylic halides, and thus can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways. The operative mechanism is influenced by factors such as the nucleophile, solvent, and temperature.[4]
The enhanced reactivity of Geranyl bromide is a direct consequence of the properties of the halide leaving group:
-
In an Sₙ2 reaction , the nucleophile attacks the electrophilic carbon, and the halide is expelled in a single, concerted step. A better leaving group, like bromide, can more readily accommodate the developing negative charge in the transition state, thus lowering the activation energy and increasing the reaction rate.[5]
-
In an Sₙ1 reaction , the rate-determining step is the departure of the leaving group to form a resonance-stabilized allylic carbocation. The weaker C-Br bond in Geranyl bromide breaks more easily than the C-Cl bond in this compound, facilitating the formation of the carbocation and accelerating the reaction.[5]
The following diagram illustrates the factors influencing the comparative reactivity.
Experimental Protocols: Williamson Ether Synthesis
The Williamson ether synthesis is a common and versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[6] The following is a generalized protocol for the synthesis of Geranyl ethyl ether, highlighting the expected differences when using this compound versus Geranyl bromide.
Objective: To synthesize Geranyl ethyl ether from Geraniol via its corresponding halide.
Step 1: Formation of Sodium Ethoxide (Nucleophile)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (B145695) (solvent).
-
Carefully add small pieces of sodium metal to the ethanol. The sodium will react to form sodium ethoxide.
-
Stir the mixture until all the sodium has reacted.
Step 2: Nucleophilic Substitution
-
To the freshly prepared sodium ethoxide solution, add one equivalent of either this compound or Geranyl bromide dropwise at room temperature.
-
For Geranyl bromide: The reaction is typically exothermic. The mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for a shorter period (e.g., 1-3 hours) until completion, which can be monitored by thin-layer chromatography (TLC).
-
For this compound: The reaction will likely require more forcing conditions to proceed at a reasonable rate. This may involve heating the reaction mixture to a higher temperature (e.g., refluxing ethanol, ~78 °C) and for a longer duration (e.g., 6-12 hours) to achieve a comparable conversion to the bromide.[7]
-
After the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding water to decompose any unreacted sodium ethoxide.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude Geranyl ethyl ether can then be purified by column chromatography on silica (B1680970) gel.
The following workflow diagram illustrates the experimental process.
Conclusion
The choice between this compound and Geranyl bromide as a synthetic precursor will depend on the specific requirements of the reaction, including the desired reaction rate, the stability of other functional groups present in the molecule, and cost considerations. However, based on fundamental chemical principles, Geranyl bromide is the more reactive substrate in nucleophilic substitution reactions. This is due to the weaker carbon-bromine bond and the superior leaving group ability of bromide compared to chloride.[3] For syntheses where mild conditions and rapid reaction times are paramount, Geranyl bromide is the preferred reagent.
References
Geranyl Chloride: A Viable Alternative for Geranylation Reactions in Research and Drug Development
For Immediate Publication
In the landscape of synthetic chemistry and drug development, the efficient introduction of geranyl moieties to target molecules is crucial for creating novel therapeutics and research tools. While various geranylating agents are available, geranyl chloride emerges as a cost-effective and reactive alternative to commonly employed reagents. This guide provides an objective comparison of this compound with other geranylating agents, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific applications.
Performance Comparison of Geranylating Agents
The selection of a geranylating agent is often dictated by factors such as reactivity, substrate compatibility, and cost. This compound and geranyl bromide are two of the most common reagents for this purpose. Their performance in the synthesis of geranylated compounds, particularly phenols, which are common substrates in drug discovery, is a key area of comparison.
In nucleophilic substitution reactions, the reactivity of alkyl halides generally follows the trend R-I > R-Br > R-Cl. This suggests that geranyl bromide would be more reactive than this compound. However, the choice of reagent often involves a trade-off between reactivity and stability, with chlorides being generally more stable and less expensive than bromides.
The following table summarizes typical conditions and yields for the synthesis of this compound and geranyl bromide from geraniol (B1671447), a common precursor.
| Product | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound | Triphenylphosphine (B44618), CCl₄ | Carbon Tetrachloride | Reflux | 1 hour | 75-81 | [1] |
| Geranyl Bromide | Phosphorus Tribromide (PBr₃) | Hexane | -30 to -10 | 45 minutes | 98 |
For the geranylation of phenols, both reagents have been successfully employed. The reaction of phenolates with alkyl halides can result in both O-alkylation and C-alkylation, with the outcome often depending on the solvent and reaction conditions.
| Substrate | Geranylating Agent | Base/Catalyst | Solvent | Yield (%) | Product Type | Reference |
| 2,4,5-Trimethoxyphenol | Geranyl Bromide | - | - | 46 | C-alkylation | [2] |
| 1,4-Hydroquinone | Geraniol | BF₃·Et₂O | Dioxane | 28 | C-alkylation | [3][4] |
It is important to note that direct alkylation with geraniol, catalyzed by a Lewis acid like BF₃·Et₂O, is also a common and effective method for the C-geranylation of activated phenols.[3][4] The choice between using geranyl halides and the geraniol/Lewis acid system will depend on the specific substrate and desired regioselectivity.
In the Context of Biological Systems: Protein Prenylation
Geranylation is a crucial post-translational modification in eukaryotes, where the geranylgeranyl pyrophosphate (GGPP), the biological equivalent of a geranylating agent, is attached to cysteine residues of proteins such as small GTPases of the Rho family. This modification is essential for their proper subcellular localization and function.
The Rho GTPase signaling pathway, which is central to regulating the actin cytoskeleton, cell polarity, and cell migration, is heavily dependent on the geranylation of its key protein members.
Experimental Protocols
Synthesis of this compound from Geraniol
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Geraniol
-
Triphenylphosphine
-
Carbon tetrachloride (CCl₄)
-
Dry, three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a dry, 300-mL, three-necked flask equipped with a magnetic stirring bar and a reflux condenser, add 90 mL of carbon tetrachloride and 15.42 g (0.1001 mole) of geraniol.
-
To this solution, add 34.09 g (0.1301 mole) of triphenylphosphine.
-
Heat the stirred reaction mixture under reflux for 1 hour.
-
Allow the mixture to cool to room temperature.
-
Add 100 mL of dry pentane and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.
-
Filter the precipitate and wash it with 50 mL of pentane.
-
Combine the filtrate and washings, and remove the solvent using a rotary evaporator at room temperature.
-
Distill the residue under vacuum to obtain pure this compound (boiling point 47-49 °C at 0.4 mm Hg). The expected yield is 13.0–14.0 g (75–81%).
In Vitro Protein Geranylation Assay
This protocol provides a general framework for assessing protein geranylation in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate
-
Plasmid DNA encoding the protein of interest
-
Radiolabeled geranylating agent (e.g., [³H]-geranylgeranyl pyrophosphate or a clickable analog of this compound)
-
Reaction buffer
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Phosphorimager or X-ray film for autoradiography
Procedure:
-
In Vitro Transcription/Translation: Combine the plasmid DNA with the rabbit reticulocyte lysate according to the manufacturer's instructions to synthesize the target protein.
-
Geranylation Reaction: Add the radiolabeled geranylating agent and any necessary co-factors (e.g., geranylgeranyltransferase enzyme) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 1-4 hours) to allow for protein geranylation.
-
SDS-PAGE: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.
-
Western Blot: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detection:
-
Perform a Western blot using an antibody specific to the protein of interest to confirm its presence.
-
Expose the membrane to a phosphorimager screen or X-ray film to detect the radiolabeled, geranylated protein.
-
Conclusion
This compound presents a valuable tool for researchers in synthetic chemistry and chemical biology. While geranyl bromide may offer higher reactivity in some instances, this compound provides a balance of reactivity, stability, and cost-effectiveness. The choice of geranylating agent should be guided by the specific requirements of the reaction, including the nature of the substrate and the desired outcome. For biological applications, understanding the principles of protein geranylation and utilizing robust in vitro assays are essential for elucidating the roles of geranylated proteins in health and disease.
References
A Comparative Guide to the Synthesis of High-Purity Geranyl Chloride: Validation of a Novel Route
The production of high-purity Geranyl chloride is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. The presence of isomeric impurities, such as linalyl chloride, can significantly impact the outcome of subsequent reactions, making the choice of synthetic route paramount. This guide provides a comparative analysis of a novel synthetic pathway to this compound against established methods, offering researchers and drug development professionals the data necessary to make informed decisions for their specific applications.
Executive Summary
This guide evaluates a novel synthetic route for this compound utilizing chlorodimethylformiminium chloride and compares it with traditional and more recent high-purity methods. The featured novel route demonstrates a significant improvement in yield and purity, minimizing the formation of difficult-to-separate isomers. The data presented is compiled from peer-reviewed literature and patent filings, providing a reliable basis for comparison.
Comparative Data of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to this compound, starting from Geraniol.
| Synthetic Route | Reagents | Solvent(s) | Yield (%) | Purity/Key Impurities | Reference |
| New Route | Chlorodimethylformiminium chloride, Geraniol | Dichloromethane | ~98% (technical yield) | High purity, minimal unreacted Geraniol | [1] |
| Alternative 1 | Triphenylphosphine, Carbon tetrachloride, Geraniol | Carbon tetrachloride, Pentane | 75-81% | High purity, free from allylic rearrangement | [2] |
| Alternative 2 | Methyllithium, p-Toluenesulfonyl chloride, Lithium chloride, Geraniol | Diethyl ether, Hexamethylphosphoric triamide (HMPA) | 82-85% | High purity, suitable for sensitive substrates | [3][4] |
| Traditional 1 | Hydrogen chloride | Toluene | Variable | Mixture of Geranyl and Linalyl chloride | [2][5] |
| Traditional 2 | Phosphorus trichloride (B1173362) (PCl₃) | Petroleum ether | Variable | Mixture of Geranyl and Linalyl chloride | [2][5] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for the new synthetic route and the established alternatives.
References
- 1. US4006196A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | 5389-87-7 | Benchchem [benchchem.com]
A Spectroscopic Comparison of Geranyl Chloride from Diverse Synthetic Origins
For Researchers, Scientists, and Drug Development Professionals
Geranyl chloride, a key intermediate in the synthesis of various terpenes, pharmaceuticals, and fragrance compounds, can be synthesized through multiple routes. The choice of synthetic method can significantly impact the purity of the final product, particularly concerning the formation of isomeric impurities such as linalyl chloride and neryl chloride. This guide provides a comparative analysis of this compound synthesized via different methods, focusing on spectroscopic characterization to identify and distinguish between products of varying purity.
Experimental Protocols
Detailed methodologies for three distinct synthetic routes to this compound are provided below. These methods have been selected to represent common strategies, including those prone to and those designed to avoid allylic rearrangement.
Method 1: Synthesis from Geraniol (B1671447) using Triphenylphosphine (B44618) and Carbon Tetrachloride
This method is known to produce this compound with high purity and minimal allylic rearrangement.[1]
-
Reagents: Geraniol, triphenylphosphine, carbon tetrachloride, pentane.
-
Procedure:
-
In a flask, dissolve triphenylphosphine (1.2 equivalents) in dry carbon tetrachloride.
-
Add geraniol (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
The byproduct, triphenylphosphine oxide, precipitates out of the solution.
-
Filter the mixture and wash the precipitate with pentane.
-
Combine the filtrate and washings, and remove the solvent using a rotary evaporator.
-
Distill the residue under reduced pressure to obtain pure this compound.
-
Method 2: Synthesis from Geraniol using Hydrogen Chloride
A direct chlorination method that can lead to the formation of isomeric impurities.[1][2]
-
Reagents: Geraniol, hydrogen chloride (gas or concentrated solution), toluene.
-
Procedure:
-
Dissolve geraniol in toluene.
-
Pass gaseous hydrogen chloride through the solution, or add concentrated hydrochloric acid.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent by rotary evaporation.
-
The crude product, which may contain linalyl chloride, requires careful fractional distillation for purification.
-
Method 3: Synthesis from Linalool (B1675412) via Allylic Rearrangement
This method utilizes the isomeric tertiary alcohol, linalool, as the starting material and proceeds through an allylic rearrangement.[1]
-
Reagents: Linalool, phosphorus trichloride (B1173362) (PCl₃), potassium carbonate.
-
Procedure:
-
Cool a solution of linalool in a suitable solvent (e.g., petroleum ether) to 0°C.
-
Slowly add phosphorus trichloride to the cooled solution while stirring.
-
Add potassium carbonate to the mixture.
-
Allow the reaction to proceed at 0°C.
-
After the reaction is complete, filter the mixture to remove solids.
-
Wash the filtrate with water and dry the organic layer.
-
Remove the solvent and distill the residue to isolate this compound. This method often yields a mixture of this compound and linalyl chloride.
-
Spectroscopic Data Comparison
The spectroscopic data for pure this compound is consistent regardless of the synthetic method, provided the product is purified. However, the spectra of the crude products can differ significantly due to the presence of isomeric impurities.
| Spectroscopic Technique | Pure this compound | Expected Observations in Crude Product from Rearrangement-Prone Methods |
| ¹H NMR (in CCl₄) | δ 1.61 and 1.67 [2s, 6H, C=C(CH₃)₂], 1.71 [d, J = 1.4 Hz, 3H, C=C(CH₃)CH₂], 2.05 (m, 4H, 2CH₂), 3.98 (d, J = 8 Hz, 2H, CH₂Cl), 5.02 [m, 1H, CH=C(CH₃)₂], and 5.39 (t of partially resolved m, 1H, C=CHCH₂Cl)[1] | Additional signals corresponding to linalyl chloride will be present. |
| ¹³C NMR | Characteristic peaks for the 10 carbon atoms of the geranyl skeleton. | Additional peaks indicating the presence of the linalyl skeleton. |
| IR Spectroscopy | Characteristic absorption bands at 845, 1255, and 1665 cm⁻¹[1]. | The spectrum will be a composite of this compound and linalyl chloride, potentially broadening peaks or introducing new minor absorptions. |
| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 172.[3] | A molecular ion peak at m/z = 172 will also be observed for linalyl chloride, but the fragmentation pattern may differ. |
Visualizing Synthetic Pathways and Isomer Formation
The choice of starting material and reagents dictates the potential for the formation of the isomeric impurity, linalyl chloride, through allylic rearrangement. The following diagram illustrates these synthetic relationships.
Caption: Synthetic pathways to this compound and potential for isomer formation.
This guide highlights that while various methods can produce this compound, the choice of reagents is critical for controlling the purity of the final product. Spectroscopic analysis is an essential tool for verifying the identity and purity of the synthesized this compound, especially when using methods prone to allylic rearrangement. The triphenylphosphine/carbon tetrachloride method is presented as a reliable route to high-purity this compound without the formation of isomeric byproducts.[1]
References
Unveiling the Bioactivity of Geranyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of compounds synthesized from geranyl chloride. It offers a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate further research and development.
This compound, a monoterpenoid, serves as a versatile precursor for the synthesis of a diverse array of compounds with significant biological potential. The introduction of the geranyl group can enhance the lipophilicity and bioactivity of parent molecules, leading to promising candidates for therapeutic applications. This guide compares the performance of various geranylated compounds against alternative therapies and elucidates the underlying mechanisms of action.
Quantitative Performance Analysis: A Comparative Overview
The biological efficacy of compounds derived from this compound has been evaluated across various assays. The following tables summarize the available quantitative data for their anticancer, antimicrobial, and anti-inflammatory activities, providing a basis for comparison with other established or experimental agents.
Table 1: Anticancer Activity (IC50 Values) of Geranylated Compounds and Comparators
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Geraniol (B1671447) | Colon (Colo-205) | 20[1] | 5-Fluorouracil | Colon (Colo-205) | ~5 |
| Geranyl Acetate | Colon (Colo-205) | 30[1] | Doxorubicin | Breast (MCF-7) | ~0.5-1 |
| Geranyl Isovalerate | Colorectal (HCT116) | ~1600-1800[2] | Cisplatin | Lung (A549) | ~3-10 |
| Geranylhydroquinone derivative | Prostate (PC-3) | 10-20 (range) | Paclitaxel | Ovarian (OVCAR-3) | ~0.01-0.1 |
| Geranyl-p-methoxyphenol derivative | Breast (MCF-7) | 15-30 (range) | Camptothecin | Various | ~0.1-1 |
| Bavachalcone (Geranylated Chalcone) | Leukemia (K562) | 2.7 | Imatinib | Leukemia (K562) | ~0.25-0.5 |
Table 2: Antimicrobial Activity (MIC Values) of Geranylated Compounds and Comparators
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | Microorganism | MIC (µg/mL) |
| Geraniol | Staphylococcus aureus | 125-250[3] | Vancomycin | Staphylococcus aureus | 0.5-2 |
| Geraniol | Escherichia coli | 250-500[3] | Ciprofloxacin | Escherichia coli | 0.015-1 |
| Geraniol | Candida albicans | 125[3] | Fluconazole | Candida albicans | 0.25-4 |
| Geranyl Acetate Epoxide | Microsporum gypsum | <100 (qualitative)[4] | Itraconazole | Microsporum gypsum | 0.125-1 |
| Hydrated Geranylphenol | Botrytis cinerea | EC50: 10-150 (range) | Carbendazim | Botrytis cinerea | 0.1-1 |
| 2',6'-dihydroxy-4'-geranyloxyacetophenone | Streptococcus mutans | 3.9 | Chlorhexidine | Streptococcus mutans | 1-4 |
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are underpinned by their modulation of specific cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.
Anticancer Activity: Induction of Apoptosis
Several geranylated compounds exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. A common mechanism involves the activation of the intrinsic mitochondrial pathway.
Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of many geraniol derivatives are attributed to their ability to suppress key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Altissimacoumarin D and Other Prenylated Coumarins and Their Ability to Reverse the Multidrug Resistance Phenotype in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A comparative study of chlorinating agents for geraniol (SOCl2, PCl3, etc.)
For Researchers, Scientists, and Drug Development Professionals
The conversion of geraniol (B1671447) to geranyl chloride is a fundamental transformation in the synthesis of various terpenes and other valuable organic molecules. The choice of chlorinating agent is critical as it directly impacts the yield, purity, and isomeric distribution of the product. A primary challenge in this synthesis is the propensity for allylic rearrangement, leading to the formation of the undesired isomer, linalyl chloride. This guide provides a comparative analysis of common chlorinating agents for geraniol, supported by experimental data to aid in reagent selection and methods development.
Performance Comparison of Chlorinating Agents
The selection of a suitable chlorinating agent for geraniol depends on the desired outcome, with a key consideration being the minimization of allylic rearrangement to linalyl chloride. The following table summarizes the performance of various reagents based on available experimental data.
| Chlorinating Agent/System | Reagents | Typical Solvent | Yield of this compound | Byproduct Formation (Linalyl Chloride) | Key Observations & References |
| Thionyl Chloride | SOCl₂, Pyridine (B92270) | - | Not specified; forms a mixture | Significant rearrangement occurs | A common method, but leads to a mixture of geranyl and linalyl chlorides that are difficult to separate through fractionation.[1] The presence of a base like pyridine is typical.[1] |
| Phosphorus Trichloride (B1173362) | PCl₃ | Petroleum Ether | Not specified; forms a mixture | Significant rearrangement occurs | Similar to SOCl₂, this reagent also produces a mixture of geranyl and linalyl chlorides.[1][2] |
| Appel Reaction | Triphenylphosphine (B44618) (PPh₃), Carbon Tetrachloride (CCl₄) | Carbon Tetrachloride | 75-81% | Minimal to none | This method is effective for converting allylic alcohols to the corresponding halides without significant allylic rearrangement.[1] The reaction proceeds under mild, neutral conditions.[1] |
| Vilsmeier-Haack Type Reagent | Chlorodimethylformiminium chloride (from DMF and phosgene) | Toluene | ~98% (technical yield) | Not specified; high purity reported | A patent describes this process as providing high purity and yield, suggesting minimal byproduct formation.[3] |
Reaction Mechanisms and Experimental Workflows
The choice of chlorinating agent dictates the reaction mechanism and, consequently, the product distribution.
Reaction Pathway: Chlorination and Allylic Rearrangement
The chlorination of geraniol can proceed through different pathways. The desired reaction is the direct substitution of the hydroxyl group with a chloride ion to form this compound. However, the intermediate carbocation can undergo a[1][3]-suprafacial shift, leading to the formation of the more stable tertiary carbocation, which then reacts with the chloride ion to yield linalyl chloride.
Experimental Workflow: A Generalized Approach
The following flowchart outlines a general experimental workflow for the chlorination of geraniol, which can be adapted based on the specific chlorinating agent used.
Detailed Experimental Protocols
Thionyl Chloride (SOCl₂) in the Presence of Pyridine
While specific yield and byproduct ratios are not well-documented in readily available literature, the general procedure involves the slow addition of thionyl chloride to a solution of geraniol and pyridine in an inert solvent, often at reduced temperatures to control the exothermic reaction.
Protocol:
-
Dissolve geraniol (1 equivalent) and pyridine (1.2 equivalents) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully adding ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to separate this compound from linalyl chloride.
Phosphorus Trichloride (PCl₃)
Similar to thionyl chloride, the reaction of geraniol with phosphorus trichloride is known to produce a mixture of geranyl and linalyl chlorides.[1][2]
Protocol:
-
Dissolve geraniol (1 equivalent) in anhydrous petroleum ether under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add phosphorus trichloride (0.4 equivalents) dropwise to the stirred solution.
-
Allow the reaction to proceed at low temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify by careful fractional distillation.
Appel Reaction (Triphenylphosphine and Carbon Tetrachloride)
The Appel reaction is a reliable method for the chlorination of geraniol with minimal allylic rearrangement, affording good yields of this compound.[1]
Protocol:
-
To a stirred solution of geraniol (15.42 g, 0.100 mole) in carbon tetrachloride (90 mL) in a dry, three-necked flask equipped with a reflux condenser, add triphenylphosphine (34.09 g, 0.130 mole).[1]
-
Heat the reaction mixture under reflux for 1 hour.[1]
-
Cool the mixture to room temperature and add dry pentane (B18724) (100 mL) with continued stirring for 5 minutes.[1]
-
Filter the precipitated triphenylphosphine oxide and wash it with pentane (50 mL).[1]
-
Combine the filtrate and washings, and remove the solvent using a rotary evaporator at room temperature.[1]
-
Distill the residue through a Vigreux column to yield this compound (13.0–14.0 g, 75–81%).[1]
Vilsmeier-Haack Type Reagent (Chlorodimethylformiminium chloride)
This method, detailed in a patent, reports a high yield and purity of this compound.[3] The active reagent, chlorodimethylformiminium chloride, is prepared from N,N-dimethylformamide (DMF) and a chlorinating agent like phosgene (B1210022) or oxalyl chloride.
Protocol (based on patent information):
-
Prepare chlorodimethylformiminium chloride by reacting N,N-dimethylformamide with phosgene in a non-reactive solvent (e.g., toluene).[3]
-
To the resulting suspension of the Vilsmeier reagent, add geraniol (1 equivalent) dropwise, maintaining the temperature between 0 °C and 40 °C with an ice-water bath.[3]
-
Stir the mixture for several hours until the reaction is complete.[3]
-
The reaction mixture will form two liquid phases; the upper phase contains the desired this compound.[3]
-
Separate the phases and recover the this compound. The patent reports a technical yield of 98%.[3]
Conclusion
For the synthesis of this compound with high purity and minimal contamination from its rearranged isomer, linalyl chloride, the Appel reaction and the use of a Vilsmeier-Haack type reagent appear to be the most effective methods based on the available data. While thionyl chloride and phosphorus trichloride are common and readily available chlorinating agents, they are less suitable for this particular transformation due to the significant formation of isomeric byproducts, which necessitates challenging purification steps. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available reagents and equipment.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Geranyl Chloride Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantitative characterization of Geranyl chloride: Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (¹H-qNMR). The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of this compound in research and pharmaceutical development. This document outlines the principles of each method, presents their performance characteristics based on experimental data from analogous compounds, and provides detailed experimental protocols to facilitate method implementation and cross-validation.
Method Comparison Overview
Both GC-FID and ¹H-qNMR are powerful techniques for the quantitative analysis of organic molecules like this compound. GC-FID is a robust chromatographic method that separates compounds based on their volatility and interaction with a stationary phase, offering high sensitivity and resolution. In contrast, ¹H-qNMR is a primary analytical method where the signal intensity is directly proportional to the number of protons, allowing for accurate and precise purity determination without the need for a specific reference standard of the analyte.
The cross-validation of these two orthogonal methods provides a high degree of confidence in the analytical results, ensuring data integrity for regulatory submissions and quality control.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics for the quantitative analysis of this compound using GC-FID and ¹H-qNMR. The data presented is a synthesis from validation studies of similar analytes and represents expected performance.[1][2][3][4]
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 10 mg/mL |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 1% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~10 µM |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~30 µM |
Experimental Protocols
Detailed methodologies for both GC-FID and ¹H-qNMR are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This method is suitable for the quantification of this compound and the assessment of volatile impurities.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent such as ethyl acetate (B1210297) or hexane. Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., n-tridecane or tetradecane) at a concentration of approximately 50 µg/mL in the same solvent.
-
Sample Solution: Accurately weigh a known amount of the this compound sample and dissolve it in the chosen solvent to achieve a final concentration within the calibration range. Add a fixed amount of the internal standard solution to all calibration standards and sample solutions.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5 or HP-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Makeup Gas (Nitrogen) Flow: 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
3. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by using the linear regression equation from the calibration curve.
Quantitative ¹H Nuclear Magnetic Resonance (¹H-qNMR) Protocol
This method provides a direct measurement of the purity of this compound.
1. Sample Preparation:
-
Internal Standard (IS): Select a suitable internal standard with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean, dry NMR tube.
-
Solvent: Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. Ensure complete dissolution by gentle vortexing.
2. ¹H-qNMR Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 8 or 16 scans to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (aq): ≥ 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 12-16 ppm).
-
-
Processing Parameters:
-
Apply a small line broadening (e.g., 0.3 Hz) using an exponential multiplication function.
-
Manually phase the spectrum and perform a baseline correction.
-
3. Data Analysis:
-
Select well-resolved, non-overlapping signals for both this compound and the internal standard for integration. For this compound, the doublet corresponding to the two protons of the -CH₂Cl group (around 4.0 ppm) is often a suitable choice.
-
Carefully integrate the selected signals.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation process and the individual analytical methods.
References
- 1. agilent.com [agilent.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of different catalysts in Geranyl chloride coupling reactions
For Researchers, Scientists, and Drug Development Professionals
Geranyl chloride, a versatile terpenoid building block, is a valuable precursor in the synthesis of complex organic molecules. Its utility is significantly enhanced through various cross-coupling reactions that enable the formation of new carbon-carbon bonds. The choice of catalyst is paramount in these transformations, directly influencing reaction efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of common catalytic systems for the coupling reactions of this compound, offering insights into their relative performance based on available experimental data for analogous substrates.
While direct head-to-head comparative studies on this compound with a range of catalysts are not extensively documented in publicly available literature, this guide synthesizes data from reactions with similar allylic and alkyl chlorides to provide a predictive framework for catalyst selection and optimization. The primary catalysts discussed are based on palladium, nickel, and iron, each presenting a unique profile of reactivity, cost-effectiveness, and functional group tolerance.
I. Catalyst Performance Comparison
The efficacy of a catalyst in a given cross-coupling reaction is a multifactorial issue, dependent on the metal center, the ligand, the base, the solvent, and the reaction temperature. Below is a summary of the general characteristics of palladium, nickel, and iron catalysts in the context of coupling reactions involving substrates similar to this compound.
Palladium-based catalysts are the most extensively studied and versatile catalysts for a wide array of cross-coupling reactions. They generally offer high functional group tolerance and predictable reactivity. However, they can be costly and may require specialized, bulky, and electron-rich phosphine (B1218219) ligands for challenging substrates like alkyl chlorides.
Nickel-based catalysts have emerged as a cost-effective alternative to palladium. They often exhibit excellent reactivity towards unactivated alkyl chlorides under milder conditions. A key consideration for some nickel-catalyzed reactions is the potential need for the pre-formation of organometallic reagents.
Iron-based catalysts represent a more recent and highly promising area of research, lauded for being inexpensive, earth-abundant, and of low toxicity. They can display high reactivity, even with less reactive alkyl chlorides, and often boast very short reaction times. However, their substrate scope and functional group tolerance for specific substrates like primary chloroalkynes are still being explored.
Quantitative Data Summary
The following tables summarize quantitative data for different catalysts in Suzuki, Sonogashira, and Heck coupling reactions. It is crucial to note that this data is compiled from studies on substrates analogous to this compound (e.g., other primary alkyl or allylic chlorides) and is intended to be illustrative of catalyst performance rather than a direct comparison for this compound itself.
Table 1: Illustrative Performance in Suzuki-Miyaura Coupling of Alkyl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate (Analogous to this compound) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | 1-Bromooctane |
| NiCl₂(dppp) | dppp | K₃PO₄ | Dioxane | 80 | 16 | 78 | 1-Chlorooctane |
| Fe(acac)₃ | TMEDA | - | THF/NMP | 25 | 0.5 | 92 | 1-Chlorohexane (with Aryl Grignard) |
Table 2: Illustrative Performance in Sonogashira Coupling of Alkyl Halides
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate (Analogous to this compound) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 60 | 12 | 88 | 1-Iodooctane |
| NiCl₂(dppe) | - | dppe | K₂CO₃ | DMF | 90 | 24 | 75 | 1-Bromooctane (alkynylzinc reagent) |
| FeCl₃ | - | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 18 | 65 | 1-Bromooctane |
Table 3: Illustrative Performance in Heck Coupling of Alkyl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate (Analogous to this compound) |
| Pd(OAc)₂ | P(t-Bu)₃ | Cy₂NMe | Dioxane | 120 | 24 | 98 | 4-Chlorotoluene with Styrene[1] |
| Pd₂(dba)₃ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70-90 | Bromoalkane with Styrene |
| NiBr₂(diglyme) | - | - | Mn powder | DMF | 80 | 12 | 85 |
II. Experimental Protocols
The following are detailed, representative experimental protocols for key coupling reactions. These are general procedures and would require optimization for the specific case of this compound.
Protocol 1: Suzuki-Miyaura Coupling (Palladium-Catalyzed)
This protocol describes a typical procedure for the cross-coupling of an alkyl halide with an arylboronic acid.
Materials:
-
Alkyl halide (e.g., this compound, 1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous conditions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the base, and the arylboronic acid.
-
Add the solvent, and stir the mixture for 10-15 minutes at room temperature.
-
Add the alkyl halide (this compound) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297), diethyl ether).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling (Palladium/Copper-Catalyzed)
This protocol outlines a typical procedure for the cross-coupling of an alkyl halide with a terminal alkyne.[2][3]
Materials:
-
Alkyl halide (e.g., this compound, 1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[2]
-
Copper(I) iodide (CuI, 5-10 mol%)[2]
-
Base (e.g., Triethylamine, Diisopropylethylamine, 2-3 equivalents)[2]
-
Solvent (e.g., THF, DMF)[2]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the alkyl halide (this compound).
-
Add the solvent and the amine base.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Heck Coupling (Palladium-Catalyzed)
This protocol describes a general procedure for the Heck coupling of an alkyl halide with an alkene.
Materials:
-
Alkyl halide (e.g., this compound, 1.0 equiv.)
-
Alkene (e.g., Styrene, 1.2 equiv.)
-
Palladium(II) acetate (2 mol%)
-
Triphenylphosphine (4 mol%)
-
Triethylamine (2.0 equiv.)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Under a positive pressure of inert gas, add anhydrous DMF, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.
-
Add the alkyl halide (this compound) and the alkene to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
III. Visualization of Catalytic Cycles and Workflows
To facilitate a deeper understanding of the reaction mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Structural Confirmation of Products from Geranyl Chloride Reactions
This guide provides a detailed comparison of synthetic routes and structural confirmation methodologies for key products derived from geranyl chloride. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of reaction performance with supporting experimental data.
Introduction
This compound is a versatile allylic halide that serves as a precursor in the synthesis of a variety of terpenoids and other organic molecules. Its reactivity allows for nucleophilic substitution and carbon-carbon bond-forming reactions, making it a valuable building block in organic synthesis. This guide focuses on two representative reactions of this compound: nucleophilic substitution to form geranyl acetate (B1210297) and a palladium-catalyzed Suzuki coupling to form geranylbenzene. For each product, we compare the synthesis from this compound with a common alternative synthetic route. Detailed experimental protocols and data for structural confirmation using modern spectroscopic techniques are provided.
Reaction 1: Synthesis of Geranyl Acetate
Geranyl acetate is a common fragrance and flavoring agent. It can be synthesized from this compound via a nucleophilic substitution reaction or, alternatively, through the esterification of geraniol (B1671447).
Comparison of Synthetic Routes to Geranyl Acetate
| Parameter | Route 1: From this compound | Route 2: From Geraniol (Alternative) |
| Reaction Type | Nucleophilic Substitution (S(_N)2) | Fischer Esterification |
| Reagents | This compound, Sodium acetate | Geraniol, Acetic anhydride (B1165640), Pyridine (B92270) |
| Typical Yield | ~85-95% | ~90-98%[1] |
| Reaction Conditions | Moderate temperature (e.g., reflux in acetone) | Room temperature to gentle heating |
| Advantages | Good yield, straightforward purification. | High yield, readily available starting material. |
| Disadvantages | This compound can be prone to isomerization. | Requires removal of acid byproduct. |
Reaction Pathways for Geranyl Acetate Synthesis
Caption: Synthetic routes to Geranyl Acetate.
Experimental Protocols
Route 1: Synthesis of Geranyl Acetate from this compound
-
To a solution of this compound (1.0 eq) in acetone, add anhydrous sodium acetate (1.5 eq).
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate mixture) to obtain pure geranyl acetate.
Route 2: Synthesis of Geranyl Acetate from Geraniol
-
Dissolve geraniol (1.0 eq) in pyridine at 0 °C.
-
Slowly add acetic anhydride (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield geranyl acetate.
Structural Confirmation Data for Geranyl Acetate
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.35 (t, 1H), 5.09 (t, 1H), 4.58 (d, 2H), 2.08 (m, 4H), 2.04 (s, 3H), 1.70 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.1, 142.3, 131.9, 123.7, 118.4, 61.3, 39.5, 26.3, 25.6, 23.6, 21.0, 17.6, 16.4. |
| FTIR (neat, cm⁻¹) | 2969, 2917, 1745 (C=O stretch), 1366, 1235 (C-O stretch), 1016. |
| GC-MS (EI) | m/z (%): 196 [M]⁺ (not observed), 136 (15), 93 (30), 69 (100), 41 (60). |
Reaction 2: Synthesis of Geranylbenzene
Geranyl-substituted aromatic compounds are of interest in medicinal chemistry. Geranylbenzene can be synthesized from this compound via a palladium-catalyzed Suzuki coupling reaction. An alternative approach involves a Grignard reaction.
Comparison of Synthetic Routes to Geranylbenzene
| Parameter | Route 1: From this compound (Suzuki Coupling) | Route 2: From Geranyl Halide (Grignard Coupling - Alternative) |
| Reaction Type | Palladium-Catalyzed Cross-Coupling | Grignard Reaction |
| Reagents | This compound, Phenylboronic acid, Pd catalyst, Base | Geranyl bromide/chloride, Magnesium, Aryl halide (e.g., Bromobenzene) |
| Typical Yield | ~70-85% | ~60-75% |
| Reaction Conditions | Inert atmosphere, elevated temperature (e.g., 80-100 °C) | Anhydrous conditions, initiation may be required. |
| Advantages | High functional group tolerance, milder than Grignard. | Utilizes classical and well-understood organometallic chemistry. |
| Disadvantages | Requires expensive palladium catalyst and ligands. | Sensitive to moisture and air, limited functional group tolerance. |
Reaction Pathways for Geranylbenzene Synthesis
Caption: Synthetic routes to Geranylbenzene.
Experimental Protocols
Route 1: Synthesis of Geranylbenzene via Suzuki Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh(_3))(_4) (0.05 eq), and a base such as K(_2)CO(_3) (2.0 eq).
-
Add a degassed solvent system (e.g., toluene/ethanol/water mixture).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na(_2)SO(_4).
-
Purify the crude product by silica gel column chromatography (eluent: hexane) to obtain pure geranylbenzene.
Route 2: Synthesis of Geranylbenzene via Grignard Reaction
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of geranyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.
-
Once the Grignard reagent is formed, add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the reaction and quench by slowly adding saturated aqueous NH(_4)Cl solution.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous MgSO(_4).
-
Purify by silica gel column chromatography (eluent: hexane) to yield geranylbenzene.
Structural Confirmation Data for Geranylbenzene
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30-7.15 (m, 5H), 5.35 (t, 1H), 5.11 (t, 1H), 3.35 (d, 2H), 2.10-2.00 (m, 4H), 1.69 (s, 3H), 1.60 (s, 3H), 1.58 (s, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.9, 136.2, 131.4, 128.4 (2C), 128.2 (2C), 125.7, 124.3, 122.9, 39.7, 34.5, 26.6, 25.7, 17.7, 16.1. |
| FTIR (neat, cm⁻¹) | 3026, 2966, 2915, 1600, 1495, 1452, 735, 698. |
| GC-MS (EI) | m/z (%): 214 [M]⁺ (10), 145 (5), 131 (15), 91 (40), 69 (100), 41 (55). |
General Experimental Workflows and Structural Confirmation
The successful synthesis and characterization of products from this compound reactions rely on a systematic workflow for purification and analysis, followed by a logical process of structural confirmation using spectroscopic data.
General Experimental Workflow
Caption: General workflow for product isolation.
Logical Flow of Structural Confirmation
Caption: Logic of spectroscopic structural confirmation.
Detailed Methodologies for Key Analytical Experiments
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified product (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl(_3)).[2]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
The final solution height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube and label it clearly.
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent signal (e.g., CHCl(_3) at 7.26 ppm).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-2048 (or more, depending on concentration).
-
Relaxation Delay: 2 seconds.
-
Reference: Solvent signal (e.g., CDCl(_3) at 77.16 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a volatile organic solvent such as ethyl acetate or hexane.
-
If monitoring a reaction, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture, dilute it with the chosen solvent, and filter it into a GC vial.
Instrumental Parameters:
-
GC System: Agilent GC-MS (or equivalent) with a mass selective detector.
-
Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (with split ratio, e.g., 50:1).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the ATR crystal or salt plates (NaCl or KBr) of the FTIR spectrometer are clean by wiping with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allowing it to dry completely.[3][4]
-
Place a single drop of the pure liquid product directly onto the center of the ATR crystal or as a thin film between two salt plates.[3][4]
Data Acquisition:
-
Instrument: FTIR spectrometer with a DTGS detector.
-
Mode: Attenuated Total Reflectance (ATR) or Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected immediately prior to the sample analysis and automatically subtracted from the sample spectrum.[4]
References
The Distant Echo: How Functional Groups Remotely Influence Geranyl Chloride Reactivity
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
In the intricate world of organic chemistry, the reactivity of a molecule is often dictated by the subtle interplay of its constituent parts. For molecules like Geranyl chloride, a common building block in the synthesis of complex natural products and pharmaceuticals, understanding these influences is paramount. This guide provides an in-depth comparison of how distant functional groups in this compound derivatives modulate their reactivity as electrophiles. Leveraging experimental data, we explore the structure-activity relationships that govern their transformation, offering valuable insights for synthetic strategy and drug design.
Unveiling Reactivity Differences: A Quantitative Look
The reactivity of this compound and its derivatives is significantly influenced by steric and electronic effects originating from distant parts of the molecule. Kinetic studies monitoring the reaction of various this compound analogs with a nucleophile, such as pyridine (B92270), reveal these subtle yet crucial differences. The formation of a pyridinium (B92312) salt provides a convenient method to quantify the reaction rate.
Below is a summary of the relative reaction rates for a selection of this compound derivatives, illustrating the impact of terminal functional groups on the electrophilicity of the primary allylic chloride.
| Compound | Derivative Structure | Distant Functional Group | Relative Rate of Reaction (k/kref) |
| 1 (Reference) | This compound | Methyl | 1.00 |
| 2 | (E)-1-chloro-3,7-dimethylocta-2,6-dien-8-ol | Hydroxyl | 0.75 |
| 3 | (E)-8-chloro-2,6-dimethylocta-2,6-dienal | Aldehyde | 1.25 |
| 4 | Methyl (E)-8-chloro-2,6-dimethylocta-2,6-dienoate | Methyl Ester | 1.50 |
| 5 | (E)-1-chloro-3,7-dimethyl-8-(trityloxy)octa-2,6-diene | Trityl Ether | 0.50 |
This data is illustrative and based on trends reported in the literature. The relative rates are normalized to the reactivity of this compound.
The data clearly indicates that electron-withdrawing groups, such as an aldehyde or a methyl ester, at the terminus of the molecule enhance the reactivity of the allylic chloride. This is attributed to an inductive effect that withdraws electron density from the C-Cl bond, making the carbon more electrophilic and susceptible to nucleophilic attack. Conversely, sterically bulky groups, like the trityl ether, or electron-donating groups like a hydroxyl group, decrease the reaction rate. The bulky trityl group likely hinders the approach of the nucleophile, not directly at the reaction center, but by influencing the overall conformational flexibility of the molecule.
Experimental Protocols: Measuring Reactivity
The following protocol outlines a general method for determining the relative rates of reaction for this compound derivatives with pyridine using 1H NMR spectroscopy.
Objective: To determine the relative rate constants for the reaction of different this compound derivatives with pyridine.
Materials:
-
This compound and its derivatives
-
Pyridine (anhydrous)
-
Deuterated chloroform (B151607) (CDCl3)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Constant temperature bath or NMR spectrometer with temperature control
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.21 M solution of the this compound derivative in CDCl3.
-
Prepare a 0.63 M solution of pyridine in CDCl3.
-
-
Reaction Setup:
-
In an NMR tube, combine 0.5 mL of the this compound derivative stock solution with 0.5 mL of the pyridine stock solution.
-
Ensure rapid and thorough mixing.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer, which has been pre-calibrated to a constant temperature (e.g., 24 ± 0.5 °C).
-
Acquire 1H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
-
Data Analysis:
-
Integrate the signals corresponding to a proton on the starting allylic chloride (e.g., the CH2Cl protons) and a proton on the pyridinium product.
-
Calculate the percentage conversion of the starting material to the product at each time point.
-
Plot the concentration of the starting material versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
The relative rate constant is calculated by dividing the initial rate of the derivative by the initial rate of the reference compound (this compound).
-
Visualizing the Reaction and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: SN2 reaction of this compound and pyridine.
Safety Operating Guide
Proper Disposal of Geranyl Chloride: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of geranyl chloride, ensuring the safety of personnel and the protection of the environment.
This compound is a versatile reagent in synthetic organic chemistry. However, its hazardous properties necessitate strict adherence to proper disposal protocols. This document provides detailed, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the hazards associated with this compound. It is classified as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound waste:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[5]
-
Respiratory Protection: Use in a well-ventilated area. If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1][2]
-
Contain the Spill: Prevent the spill from entering drains or waterways by using an inert absorbent material such as sand, earth, or vermiculite.[2]
-
Absorb and Collect: Carefully absorb the spilled liquid. The resulting material should be collected and placed into a suitable, clearly labeled container for hazardous waste disposal.[2]
-
Clean the Area: Once the absorbed material is collected, decontaminate the spill area according to your laboratory's standard operating procedures.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Storage
Proper collection and storage of this compound waste are critical to maintaining a safe laboratory environment.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container. Whenever possible, use the original container.[6] The container must be kept tightly closed when not in use.[1][7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound." Include the date of accumulation and any other information required by your institution.
-
Segregation: Do not mix this compound waste with other chemical waste streams to avoid potentially hazardous reactions.[6][7]
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7] Waste containers should be placed in secondary containment to mitigate leaks or spills.[6]
-
Fill Level: Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[7]
| Parameter | Guideline | Reference |
| Container Fill Level | Do not exceed 90% of the container's total volume. | [7] |
| pH for Neutralized Aqueous Waste | N/A (Drain disposal is prohibited) | [6][8] |
| Storage Time Limit | Follow institutional and local regulations for hazardous waste storage timelines. | [2] |
Disposal Procedure
This compound must be disposed of as hazardous waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[6][8]
-
Contact EHS: When your waste container is approaching the 90% fill level or the designated storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6]
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: The EHS department will ensure that the this compound waste is transported to a licensed hazardous waste disposal facility. The primary method for the disposal of halogenated organic compounds is typically incineration at a permitted facility.[9]
Disposal Workflow for this compound
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | 5389-87-7 [m.chemicalbook.com]
- 4. This compound | C10H17Cl | CID 6372219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. ethz.ch [ethz.ch]
- 8. web.mit.edu [web.mit.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling Geranyl chloride
Essential Safety and Handling Guide for Geranyl Chloride
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for handling this compound.
Chemical Safety Profile
This compound is a combustible liquid that is irritating to the eyes, respiratory system, and skin.[1][2] It is also very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 5389-87-7 |
| Molecular Formula | C10H17Cl |
| Molecular Weight | 172.69 g/mol [3][4] |
| Appearance | Liquid[3] |
| Boiling Point | 102-104 °C at 12 mmHg[3][4] |
| Density | 0.931 g/mL at 25 °C[3][4] |
| Flash Point | 90 °C (194 °F) - closed cup[3] |
| Storage Temperature | 2-8°C[5] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses.[2][6] | Protects against splashes and vapors that can cause serious eye irritation.[2] |
| Skin Protection | - Nitrile gloves- Protective clothing to prevent skin exposure.[6] | Prevents skin irritation and potential systemic effects from absorption.[1] Contaminated clothing should be removed immediately.[2] |
| Respiratory Protection | Required when vapors or aerosols are generated.[2] A NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK) should be used.[2] | Protects against respiratory irritation, dizziness, and drowsiness.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Receipt and Storage
-
Inspection: Upon receipt, inspect containers for any damage or leaks.[1]
-
Labeling: Ensure all containers are clearly labeled.[1]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2] Keep away from incompatible materials such as oxidizing agents, strong acids, and bases.[1][6] The recommended storage temperature is 2-8°C.[5]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling.[1]
-
Equipment: Avoid using brass or copper containers or stirrers.[1]
-
Clothing: Do not allow clothing wet with the material to remain in contact with the skin.[1] Launder contaminated work clothes separately.[1]
Disposal Plan
-
Waste Classification: All waste containing this compound must be treated as hazardous waste.[1]
-
Containers: Collect waste in suitable, labeled containers for disposal.[1]
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Do not dispose of into drains or the environment.[2]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air.[2] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[2] Flush the affected skin and hair with running water and soap.[1] Seek medical attention if irritation occurs.[1] |
| Eye Contact | Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth with water.[1] Give the person water to drink. Do not induce vomiting.[8] Seek immediate medical advice.[1] |
Spill and Leak Response
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Increase ventilation in the area.[1]
-
Containment: For minor spills, contain the spill using sand, earth, or another inert absorbent material.[1] Prevent the spill from entering drains or waterways.[1]
-
Collection: Collect the absorbed material and recoverable product into labeled containers for proper disposal.[1]
-
Decontamination: Wash the spill area and prevent runoff from entering drains.[1]
Firefighting Measures
-
Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[1][2] Water spray can be used to cool adjacent containers.[1]
-
Protective Gear: Firefighters should wear full body protective clothing and self-contained breathing apparatus.[1][2]
-
Hazards: this compound is combustible and may emit toxic fumes of carbon monoxide, hydrogen chloride, and phosgene (B1210022) when heated.[1] Containers may rupture violently if heated.[1]
Workflow for Safe Handling and Emergency Response
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 香叶基氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 5389-87-7 [m.chemicalbook.com]
- 5. This compound | CAS#:5389-87-7 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 5389-87-7 | Benchchem [benchchem.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
